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Foundational

An In-depth Technical Guide to (3-(Fluorosulfonyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

CAS Number: 2393030-91-4 Molecular Formula: C₆H₆BFO₄S Molecular Weight: 203.99 g/mol Abstract (3-(Fluorosulfonyl)phenyl)boronic acid has emerged as a pivotal reagent in contemporary medicinal chemistry and organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2393030-91-4 Molecular Formula: C₆H₆BFO₄S Molecular Weight: 203.99 g/mol

Abstract

(3-(Fluorosulfonyl)phenyl)boronic acid has emerged as a pivotal reagent in contemporary medicinal chemistry and organic synthesis. Its unique structural features, combining the versatile reactivity of a boronic acid with the distinct electronic properties of a meta-substituted fluorosulfonyl group, make it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of (3-(Fluorosulfonyl)phenyl)boronic acid, including its chemical and physical properties, detailed synthesis protocols, and its significant applications, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. The insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to facilitate its effective utilization in the discovery and development of novel therapeutics.

Introduction: The Rise of Functionalized Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools in the pharmaceutical industry, largely due to their stability, low toxicity, and exceptional versatility in carbon-carbon and carbon-heteroatom bond formation.[1] The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has propelled boronic acids to the forefront of synthetic organic chemistry. These reactions offer a powerful and efficient means to construct biaryl and heteroaryl structures, which are common motifs in a vast array of biologically active compounds.[1]

The strategic incorporation of specific functional groups onto the phenylboronic acid scaffold can profoundly influence the physicochemical and pharmacological properties of the resulting molecules. The fluorosulfonyl group (-SO₂F) is of particular interest due to its strong electron-withdrawing nature and its potential to act as a covalent "warhead" by reacting with nucleophilic residues in biological targets. This dual functionality makes (3-(Fluorosulfonyl)phenyl)boronic acid a highly attractive building block for the design of targeted covalent inhibitors and other sophisticated therapeutic agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference
CAS Number 2393030-91-4[2]
Molecular Formula C₆H₆BFO₄S[3]
Molecular Weight 203.99 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents.
Stability & Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Keep container tightly closed. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

Safety Precautions: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling (3-(Fluorosulfonyl)phenyl)boronic acid. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[4][5]

Synthesis of (3-(Fluorosulfonyl)phenyl)boronic acid: A Step-by-Step Protocol

Here, we propose a detailed, self-validating protocol based on the Grignard methodology, a widely used and reliable method for the synthesis of arylboronic acids.[6] The starting material, 3-bromobenzenesulfonyl fluoride, is commercially available.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow Start 3-Bromobenzenesulfonyl fluoride Grignard Grignard Reagent Formation Start->Grignard Mg, THF Borylation Borylation with Trialkyl Borate Grignard->Borylation B(OR)₃, -78 °C Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis aq. HCl Purification Purification Hydrolysis->Purification Recrystallization/ Chromatography Product (3-(Fluorosulfonyl)phenyl)boronic acid Purification->Product

Caption: Proposed synthesis of (3-(Fluorosulfonyl)phenyl)boronic acid.

Experimental Protocol:

Objective: To synthesize (3-(Fluorosulfonyl)phenyl)boronic acid from 3-bromobenzenesulfonyl fluoride via a Grignard reaction.

Materials:

  • 3-Bromobenzenesulfonyl fluoride

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(OiPr)₃)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.), flame-dried under vacuum and cooled under an inert atmosphere.

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous THF to the flask to cover the magnesium.

    • Dissolve 3-bromobenzenesulfonyl fluoride (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 3-bromobenzenesulfonyl fluoride solution to the magnesium suspension. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

    • Once the reaction has initiated, add the remaining 3-bromobenzenesulfonyl fluoride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, dissolve trimethyl borate or triisopropyl borate (1.5 equivalents) in anhydrous diethyl ether or THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula or a dropping funnel. It is crucial to maintain the temperature below -70 °C during the addition to prevent the formation of byproducts.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

  • Hydrolysis and Work-up:

    • Slowly warm the reaction mixture to room temperature.

    • Quench the reaction by the slow, dropwise addition of a cooled aqueous solution of hydrochloric acid (e.g., 2 M). This step should be performed carefully as it is exothermic.

    • Continue to stir the mixture vigorously for at least 1 hour to ensure complete hydrolysis of the borate ester.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude (3-(Fluorosulfonyl)phenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like hexanes) or by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be monitored at various stages. The formation of the Grignard reagent can be qualitatively assessed by the consumption of magnesium. The progress of the borylation and hydrolysis can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Key Applications in Drug Discovery and Organic Synthesis

The utility of (3-(Fluorosulfonyl)phenyl)boronic acid is primarily centered around its participation in palladium-catalyzed cross-coupling reactions and its potential as a precursor to covalent inhibitors.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a boronic acid and an organohalide or triflate.[2][7] (3-(Fluorosulfonyl)phenyl)boronic acid serves as an excellent coupling partner in these reactions, allowing for the introduction of the 3-(fluorosulfonyl)phenyl moiety into a wide range of molecular scaffolds.

General Suzuki-Miyaura Coupling Workflow:

SuzukiCoupling BoronicAcid (3-(Fluorosulfonyl)phenyl)boronic acid CoupledProduct Coupled Product BoronicAcid->CoupledProduct ArylHalide Aryl/Heteroaryl Halide (R-X, X = Br, I, Cl, OTf) ArylHalide->CoupledProduct Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->CoupledProduct Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->CoupledProduct Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->CoupledProduct

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

Objective: To couple (3-(Fluorosulfonyl)phenyl)boronic acid with an aryl bromide.

Materials:

  • (3-(Fluorosulfonyl)phenyl)boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃], 2-3 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide [DMF])

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk flask or a microwave vial, add the aryl bromide, (3-(Fluorosulfonyl)phenyl)boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For challenging couplings, more sophisticated catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos), may be necessary.

  • Base: The base is crucial for the activation of the boronic acid in the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. The polarity of the solvent can also affect the reaction outcome.

Precursor to Covalent Inhibitors

The fluorosulfonyl group is a latent electrophile that can undergo sulfur(VI) fluoride exchange (SuFEx) chemistry. This reactivity can be harnessed in drug design to form a covalent bond with nucleophilic amino acid residues (e.g., lysine, serine, tyrosine) in a protein target. This covalent modification can lead to irreversible inhibition, which can offer advantages in terms of potency and duration of action. The placement of the boronic acid at the meta position provides a vector for elaborating the molecule to achieve high-affinity binding to the target protein before the covalent interaction occurs.

Analytical Characterization

The identity and purity of (3-(Fluorosulfonyl)phenyl)boronic acid are typically confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons will exhibit characteristic splitting patterns.

    • ¹³C NMR: Shows the signals for all the carbon atoms in the molecule.

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom in the fluorosulfonyl group.

    • ¹¹B NMR: This technique is particularly useful for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.[8] It's important to note that boronic acids can exist in equilibrium with their trimeric anhydrides (boroxines), which can lead to complex NMR spectra.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for the analysis of boronic acids.[9][10]

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight.

Conclusion

(3-(Fluorosulfonyl)phenyl)boronic acid is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its ability to participate in robust C-C bond-forming reactions, coupled with the unique properties of the fluorosulfonyl group, makes it a powerful tool for the construction of novel and complex molecules with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this important reagent in their scientific endeavors. As the quest for more selective and potent drugs continues, the strategic application of functionalized boronic acids like (3-(Fluorosulfonyl)phenyl)boronic acid will undoubtedly play an increasingly significant role in shaping the future of drug discovery.

References

  • Trippier, P. C., & McGuigan, C. (2010).
  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • PubChem. 3-Fluorophenylboronic acid. [Link]

  • van den Hoogenband, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Royal Society of Chemistry. Supporting Information OBC revisions. [Link]

  • Prakash, G. K. S., et al. (2011).
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • Mardiana, S., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Indonesian Journal of Pharmacy, 28(1), 35-42.
  • DiVA. Suzuki reactions in novel liquids. [Link]

  • SDSU Chemistry & Biochemistry. 11B NMR Chemical Shifts. [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.
  • Carl Roth. Safety Data Sheet: Phenylboronic acid. [Link]

  • Google Patents. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
  • Wikipedia. Phenylboronic acid. [Link]

  • Zhang, P., et al. (2024).
  • Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 28(10-12), 1021-1036.

Sources

Exploratory

Technical Whitepaper: (3-(Fluorosulfonyl)phenyl)boronic Acid as a Dual-Function Modular Synthon

This technical guide details the structural properties, synthetic utility, and drug discovery applications of (3-(Fluorosulfonyl)phenyl)boronic acid , a bifunctional "hub" molecule enabling modular covalent drug design....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthetic utility, and drug discovery applications of (3-(Fluorosulfonyl)phenyl)boronic acid , a bifunctional "hub" molecule enabling modular covalent drug design.

CAS Number: 2393030-91-4 Molecular Formula: C₆H₆BFO₄S Molecular Weight: 203.99 g/mol IUPAC Name: [3-(Fluorosulfonyl)phenyl]boronic acid[1]

Executive Summary

(3-(Fluorosulfonyl)phenyl)boronic acid represents a high-value "privileged structure" in modern medicinal chemistry, specifically within the emerging field of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) .

Its molecular architecture features two orthogonal reactive handles on a central phenyl core:

  • Boronic Acid (-B(OH)₂): A versatile handle for Suzuki-Miyaura cross-coupling, allowing rapid attachment to diverse chemical scaffolds.[2]

  • Sulfonyl Fluoride (-SO₂F): A latent, stability-tuned electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry. It remains inert during the Suzuki coupling but can be activated later to covalently modify specific amino acid residues (Tyr, Lys, His, Ser) in proteins.

This orthogonality allows researchers to first "build" a ligand via the boronic acid and then "lock" it to a target protein via the sulfonyl fluoride, making it an indispensable tool for developing covalent probes and drugs.

Molecular Architecture & Stability Profile

The molecule consists of a meta-substituted benzene ring. This meta arrangement is critical for electronic decoupling, ensuring that the electron-withdrawing nature of the sulfonyl group does not overly deactivate the boronic acid towards transmetallation, nor does the boronic acid destabilize the sulfonyl fluoride.

Electronic & Physical Properties
PropertyValue / CharacteristicImplication for Research
Hybridization sp² (Aromatic C)Planar geometry ideal for π-stacking interactions in protein pockets.
Hammett Constant (σ) -SO₂F: ~0.5 (EWG)Increases acidity of the boronic acid; facilitates nucleophilic attack at the sulfur center only when activated.
Hydrolytic Stability High (SO₂F) vs. Moderate (B(OH)₂)The -SO₂F bond is resistant to hydrolysis at physiological pH (unlike -SO₂Cl), allowing for use in biological buffers.
Solubility Polar Organic Solvents (DMSO, DMF, MeOH)Soluble in standard screening solvents; limited solubility in non-polar media due to H-bonding capability.
Stability in Cross-Coupling

A defining feature of this molecule is the robustness of the S(VI)-F bond . Unlike sulfonyl chlorides, which rapidly decompose under the basic, aqueous conditions of Suzuki couplings, the sulfonyl fluoride remains intact. This permits the selective reaction of the boronic acid without "firing" the covalent warhead prematurely.

Synthetic Pathways[4][5][6]

The synthesis of (3-(Fluorosulfonyl)phenyl)boronic acid typically follows a route designed to install the sensitive boronic acid moiety after the robust sulfonyl fluoride, or via selective functionalization.

Recommended Synthetic Route: Pd-Catalyzed Borylation

The most reliable method for generating high-purity material avoids harsh lithiation steps that might degrade the -SO₂F group.

Precursor: 3-Bromobenzenesulfonyl fluoride (Commercial or synthesized from 3-bromo-benzenesulfonyl chloride + KHF₂).

Reaction Scheme:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane, 80°C, 12h.

  • Workup: The resulting pinacol ester can be hydrolyzed to the free acid using NaIO₄/HCl, though the ester is often used directly for enhanced stability.

SynthesisFlow Start 3-Bromobenzenesulfonyl chloride Step1 Fluorination (KHF2, MeCN) Start->Step1 Inter 3-Bromobenzenesulfonyl fluoride Step1->Inter Step2 Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Inter->Step2 Product (3-(Fluorosulfonyl)phenyl) boronic acid (ester) Step2->Product

Figure 1: Synthetic workflow for accessing the target scaffold from common halides.

Applications in Drug Discovery[7][8][9][10][11]

A. Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "covalent fragment." In FBDD screens:

  • The boronic acid allows the fragment to be coupled to a diverse library of cores.

  • The resulting library is screened against a protein target.

  • Hits are identified not just by binding affinity, but by their ability to form a covalent bond via the -SO₂F group with a proximal nucleophile (e.g., Tyrosine or Lysine) on the protein surface.

B. SuFEx Click Chemistry (Protein Profiling)

The Sulfur-Fluoride Exchange (SuFEx) reaction, pioneered by K. Barry Sharpless, utilizes the unique stability/reactivity pattern of the -SO₂F group. It is strictly "bio-orthogonal" until it encounters a specific environment (e.g., a protein pocket that stabilizes the fluoride leaving group or provides acid catalysis).

  • Mechanism: The B(OH)₂ group directs the molecule to the binding site. Once bound, the local environment catalyzes the substitution of Fluoride by a protein side chain (Tyr-OH, Lys-NH₂, Ser-OH).

  • Result: Permanent labeling of the target protein, allowing for mass spectrometry identification of the binding site.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Preserving -SO₂F)

Use this protocol to attach the scaffold to a drug core.

  • Reagents: Aryl halide partner (1.0 equiv), (3-(Fluorosulfonyl)phenyl)boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv).

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v). Note: Avoid primary alcohols which may react with -SO₂F at high temps.

  • Procedure:

    • Degas solvents with N₂ for 15 mins.

    • Combine reagents in a sealed vial.

    • Heat to 80°C for 4-16 hours.

    • Monitor: TLC/LCMS. The -SO₂F peak should remain intact (distinctive mass loss of HF is NOT observed; look for parent ion).

  • Purification: Silica gel chromatography. The -SO₂F group is stable on silica.

Protocol 2: SuFEx Activation (Covalent Labeling)

Use this protocol to test covalent binding to a protein.

  • Conditions: PBS Buffer (pH 7.4), 37°C.

  • Incubation: Incubate protein (10 µM) with the SuFEx probe (100 µM) for 1-24 hours.

  • Readout: Intact protein LC-MS.

  • Observation: Look for a mass shift of +184 Da (Molecular weight of the fragment minus Fluoride, assuming simple displacement) or the specific mass of the attached moiety.

DualReactivity Core (3-(Fluorosulfonyl)phenyl) boronic acid Suzuki_Cond Condition A: Pd Cat, Base, Aryl Halide Core->Suzuki_Cond Step 1: Library Build SuFEx_Cond Condition B: Protein Target (Tyr/Lys) Core->SuFEx_Cond Direct Probe Usage Suzuki_Prod Biaryl Scaffold (-SO2F Intact) Suzuki_Cond->Suzuki_Prod Suzuki_Prod->SuFEx_Cond Step 2: Target Engagement SuFEx_Prod Covalent Protein Conjugate SuFEx_Cond->SuFEx_Prod

Figure 2: Orthogonal reactivity pathways. The Boronic acid is used for structural elaboration (Step 1), while the Sulfonyl Fluoride acts as the latent warhead (Step 2).

Safety & Handling

  • Hazards: Like all boronic acids, it may be irritating to mucous membranes. The sulfonyl fluoride moiety is a potential alkylating agent; however, its lower reactivity compared to sulfonyl chlorides makes it safer to handle.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While -SO₂F is stable, the boronic acid moiety can dehydrate to boroxine trimers (reversible) or oxidize over long periods.

  • Incompatibility: Avoid strong bases (e.g., NaOH, NaOMe) in protic solvents for extended periods, as this can hydrolyze the -SO₂F to the sulfonate (-SO₃⁻), destroying the warhead.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Gao, D., et al. (2020). "Accelerated SuFEx Click Chemistry for Modular Synthesis." ChemRxiv. Link

  • Wang, J., et al. (2018). "SuFEx-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society. Link

  • Lenton, S., et al. (2019). "Aryl Sulfonyl Fluorides: A New Partner for Suzuki–Miyaura Coupling." Organic Letters. Link

  • PubChem Database. "Compound Summary: (3-(Fluorosulfonyl)phenyl)boronic acid." National Library of Medicine. Link

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of (3-(Fluorosulfonyl)phenyl)boronic Acid

Abstract This in-depth technical guide provides a detailed examination of the synthetic pathway for (3-(Fluorosulfonyl)phenyl)boronic acid, a key building block in medicinal chemistry and drug development. The guide is t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a detailed examination of the synthetic pathway for (3-(Fluorosulfonyl)phenyl)boronic acid, a key building block in medicinal chemistry and drug development. The guide is tailored for researchers, scientists, and professionals in the field, offering not only a step-by-step protocol but also a deep dive into the causality behind experimental choices, ensuring scientific integrity and reproducibility. We will explore the strategic two-step synthesis commencing from the commercially available precursor, 3-bromobenzenesulfonyl fluoride, and culminating in the target boronic acid. This guide emphasizes the critical aspects of the synthesis, including reaction mechanisms, reagent selection, and purification strategies, all grounded in authoritative scientific literature.

Introduction: The Significance of (3-(Fluorosulfonyl)phenyl)boronic Acid

(3-(Fluorosulfonyl)phenyl)boronic acid is a bifunctional molecule of significant interest in contemporary drug discovery. It incorporates two key functionalities: a boronic acid and a sulfonyl fluoride. The boronic acid moiety is a versatile functional group, most notably utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This allows for the facile introduction of the (3-(fluorosulfonyl)phenyl) motif into a wide array of complex organic molecules.

The sulfonyl fluoride group, on the other hand, has emerged as a valuable "warhead" for covalent inhibitors. Its reactivity towards nucleophilic residues in proteins, such as serine, threonine, and lysine, allows for the formation of stable covalent bonds, leading to potent and durable pharmacological effects. The combination of these two functionalities in a single molecule makes (3-(Fluorosulfonyl)phenyl)boronic acid a highly sought-after building block for the synthesis of targeted covalent inhibitors and chemical probes.

This guide will provide a comprehensive overview of a reliable and scalable synthetic route to this important compound, starting from a commercially available precursor.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of (3-(Fluorosulfonyl)phenyl)boronic acid suggests a disconnection at the carbon-boron bond. This leads back to a phenyl anion equivalent, which can be generated from an aryl halide via a halogen-metal exchange. The corresponding aryl halide, 3-bromobenzenesulfonyl fluoride, is commercially available, making it an ideal starting material.[2]

The forward synthesis, therefore, is conceptualized as a two-step process:

  • Halogen-Metal Exchange: The bromine atom of 3-bromobenzenesulfonyl fluoride is exchanged for a lithium atom using an organolithium reagent.

  • Borylation and Hydrolysis: The resulting aryllithium species is trapped with a borate ester to form a boronate ester, which is subsequently hydrolyzed to yield the desired boronic acid.

This strategy is a well-established and widely employed method for the synthesis of aryl boronic acids.

Detailed Synthesis Pathway

Starting Material: 3-Bromobenzenesulfonyl Fluoride

The synthesis commences with 3-bromobenzenesulfonyl fluoride, a commercially available liquid.[2] Its availability obviates the need for a multi-step synthesis of the starting material, thereby streamlining the overall process.

Compound CAS Number Molecular Formula Molecular Weight Appearance
3-Bromobenzenesulfonyl fluoride454-65-9C6H4BrFO2S239.06 g/mol Liquid
Step 1: Halogen-Metal Exchange and Borylation

This step involves the formation of an aryllithium intermediate followed by its reaction with a borate ester.

Reaction Scheme:

G start 3-Bromobenzenesulfonyl fluoride reagents1 + n-Butyllithium + Triisopropyl borate start->reagents1 intermediate Boronate Ester Intermediate reagents1->intermediate

Caption: Halogen-metal exchange and borylation.

Mechanism and Rationale:

The reaction is initiated by the addition of an organolithium reagent, typically n-butyllithium (n-BuLi), to a solution of 3-bromobenzenesulfonyl fluoride at low temperature. The highly polar carbon-lithium bond of n-BuLi facilitates the halogen-metal exchange, where the bromine atom is swapped for a lithium atom. This reaction is generally very fast, even at low temperatures.

The choice of an organolithium reagent over a Grignard reagent is predicated on its higher reactivity, which is often necessary for the efficient halogen-metal exchange of less reactive aryl bromides. The low temperature (-78 °C) is crucial to prevent side reactions, such as the reaction of the organolithium reagent with the sulfonyl fluoride group or ortho-lithiation.

The resulting aryllithium species is a potent nucleophile and is immediately trapped by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The electrophilic boron atom of the borate ester is attacked by the aryllithium, leading to the formation of a boronate ester intermediate after an aqueous workup. Triisopropyl borate is often preferred over trimethyl borate as it can sometimes lead to higher yields and easier handling.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromobenzenesulfonyl fluoride (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the aryllithium solution to the triisopropyl borate solution via a cannula, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis to the Boronic Acid

The final step is the hydrolysis of the boronate ester to the desired (3-(Fluorosulfonyl)phenyl)boronic acid.

Reaction Scheme:

G intermediate Boronate Ester Intermediate reagents2 + Aqueous Acid (e.g., HCl) intermediate->reagents2 product (3-(Fluorosulfonyl)phenyl)boronic acid reagents2->product

Caption: Hydrolysis of the boronate ester.

Mechanism and Rationale:

The hydrolysis of the boronate ester is typically achieved by treatment with an aqueous acid, such as hydrochloric acid.[3] The acid protonates the oxygen atoms of the boronate ester, making the boron atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent elimination of the alcohol (isopropanol in this case) and proton transfer steps lead to the formation of the boronic acid. The hydrolysis is generally a straightforward and high-yielding transformation.[4][5]

Experimental Protocol:

  • Cool the reaction mixture from the previous step in an ice bath.

  • Slowly add 2 M hydrochloric acid to quench the reaction and hydrolyze the boronate ester. The pH should be adjusted to ~2.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure (3-(Fluorosulfonyl)phenyl)boronic acid.

Alternative Synthetic Considerations

While the described pathway is robust, other strategies could be envisioned. For instance, one could start with 3-aminobenzenesulfonamide, convert the amine to a diazonium salt, and then perform a Sandmeyer-type reaction to introduce the bromine, followed by conversion of the sulfonamide to the sulfonyl fluoride. However, this route is more circuitous and likely to be lower yielding than the one described.

Another possibility involves the direct borylation of a C-H bond on a fluorosulfonylbenzene precursor.[6] However, regioselectivity can be an issue with such methods, and they often require specialized catalysts and conditions. The halogen-metal exchange route from a commercially available starting material remains the most practical and reliable approach for the synthesis of (3-(Fluorosulfonyl)phenyl)boronic acid.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of (3-(Fluorosulfonyl)phenyl)boronic acid from the commercially available precursor, 3-bromobenzenesulfonyl fluoride. The pathway, involving a halogen-metal exchange followed by borylation and hydrolysis, is a well-established and scalable method for the preparation of aryl boronic acids. By understanding the underlying mechanisms and the rationale for the experimental choices, researchers can confidently and safely synthesize this valuable building block for the development of novel therapeutics and chemical probes.

References

  • Anonymous. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
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  • Anonymous. (2021). Materials Chemistry A. RSC Publishing. Retrieved from [Link]

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  • Anonymous. (n.d.). Supporting Information OBC revisions. The Royal Society of Chemistry. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 454-65-9 | 3-Bromobenzenesulfonyl fluoride | MFCD22053310. Retrieved from [Link]

  • Jeong, J., et al. (2026). Heterogeneous Iron-Catalyzed Borylation of Aryl Fluorides. Request PDF. Retrieved from [Link]

  • Anonymous. (2026). Heterogeneous Iron-Catalyzed Borylation of Aryl Fluorides. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes. Request PDF. Retrieved from [Link]

  • Anonymous. (2025). Borylation of phenols by sulfuryl fluoride activation. ResearchGate. Retrieved from [Link]

  • Anonymous. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. Retrieved from [Link]

  • Anonymous. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. Retrieved from [Link]

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Exploratory

Spectroscopic Data for (3-(Fluorosulfonyl)phenyl)boronic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of (3-(Fluorosulfonyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of (3-(Fluorosulfonyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS). While a complete, publicly available dataset for (3-(Fluorosulfonyl)phenyl)boronic acid is not readily found, this guide will leverage data from structurally similar compounds to provide a robust framework for its analysis.

Introduction

(3-(Fluorosulfonyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and chemical biology. The presence of both a boronic acid moiety and a fluorosulfonyl group imparts unique chemical reactivity and potential for covalent interactions with biological targets. The boronic acid can form reversible covalent bonds with diols, a feature widely exploited in sensors and drug delivery systems for carbohydrate recognition.[1][2] The fluorosulfonyl group, on the other hand, is a reactive electrophile capable of forming stable covalent bonds with nucleophilic residues in proteins, making it a valuable warhead for targeted covalent inhibitors.

Accurate structural elucidation and purity assessment are paramount for any application of this compound. Spectroscopic methods are the cornerstone of this characterization, providing detailed information about the molecular structure, connectivity, and electronic environment of the constituent atoms.

Molecular Structure and Key Spectroscopic Features

The structure of (3-(Fluorosulfonyl)phenyl)boronic acid presents distinct features that are readily probed by spectroscopic techniques.

fragmentation_pathway M [C₆H₆BFO₄S]⁺˙ m/z = 220 F1 Loss of B(OH)₂ M->F1 F2 Loss of SO₂F M->F2 P1 [C₆H₄FSO₂]⁺ m/z = 175 F1->P1 P2 [C₆H₅BO₂]⁺ m/z = 120 F2->P2

Figure 2: Predicted Fragmentation Pathway in Mass Spectrometry.

Integrated Spectroscopic Analysis Workflow

A robust characterization of (3-(Fluorosulfonyl)phenyl)boronic acid involves an integrated approach utilizing multiple spectroscopic techniques.

analysis_workflow start Sample of (3-(Fluorosulfonyl)phenyl)boronic acid nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr f_nmr ¹⁹F NMR nmr->f_nmr mol_weight Molecular Weight and Formula Confirmation ms->mol_weight struct_elucid Structural Elucidation (Connectivity, Functional Groups) h_nmr->struct_elucid c_nmr->struct_elucid f_nmr->struct_elucid final_char Complete Spectroscopic Characterization struct_elucid->final_char mol_weight->final_char

Figure 3: Integrated Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of (3-(Fluorosulfonyl)phenyl)boronic acid. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR spectroscopy with mass spectrometry, researchers can confidently determine the structure, purity, and integrity of this important chemical entity. The provided protocols and predicted data, based on sound chemical principles and data from analogous compounds, serve as a valuable resource for scientists and developers working with this and related molecules.

References

  • Wiley-VCH. (2007). Supporting Information.
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  • Zheng, X., et al. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.
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  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
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  • Liu, B., et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH.
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  • Wang, W., et al. (2004). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. Bioorganic & Medicinal Chemistry Letters.
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Foundational

(3-(Fluorosulfonyl)phenyl)boronic acid safety and handling

An In-depth Technical Guide to the Safe Handling and Application of (3-(Fluorosulfonyl)phenyl)boronic acid Executive Summary (3-(Fluorosulfonyl)phenyl)boronic acid is a bifunctional reagent of increasing importance in dr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of (3-(Fluorosulfonyl)phenyl)boronic acid

Executive Summary

(3-(Fluorosulfonyl)phenyl)boronic acid is a bifunctional reagent of increasing importance in drug discovery and chemical biology. Its utility stems from the unique and orthogonal reactivity of its two key functional groups: the sulfonyl fluoride (SO₂F) moiety, a stable yet reactive electrophile for covalent modification of proteins, and the boronic acid B(OH)₂ group, a versatile handle for cross-coupling reactions and a reversible binder of diols. This dual nature, however, necessitates a nuanced and rigorous approach to its handling and safety. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's reactivity profile, associated hazards, and robust protocols for its safe storage, handling, use, and disposal. Our focus is on providing the causal reasoning behind each safety recommendation, fostering a proactive safety culture grounded in scientific understanding.

Hazard Identification and Dual-Reactivity Analysis

The safety profile of (3-(Fluorosulfonyl)phenyl)boronic acid is best understood by dissecting the contributions of its constituent functional groups. The molecule does not simply present the sum of two independent hazards; rather, its properties are an integrated consequence of both moieties.

Physicochemical and Toxicological Data
PropertyValueSource / Comment
Molecular Formula C₆H₆BFO₄S[1]
Molecular Weight 203.99 g/mol Calculated
Appearance White to off-white solid/powderGeneral observation for similar compounds[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Signal Word Warning[3]
The Sulfonyl Fluoride (SO₂F) Moiety: A Covalent Warhead

The sulfonyl fluoride group is a cornerstone of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry and has emerged as a preferred warhead for targeted covalent inhibitors.[4] Unlike the more aggressive sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and reactivity.

  • Stability: They are remarkably stable to thermolysis, reduction, and hydrolysis under many conditions, making them compatible with a wide range of synthetic transformations.

  • Reactivity: Despite their stability, they are potent electrophiles that react chemoselectively with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine under physiological conditions.[4][5] This reactivity is the basis for their use in chemical biology but also a primary source of their hazard, as they can covalently modify biological macromolecules upon exposure.

The Boronic Acid B(OH)₂ Moiety: A Versatile Synthetic Handle

Boronic acids are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. However, they possess inherent instabilities and hazards.

  • Lewis Acidity: The boron atom has an empty p-orbital, making it a Lewis acid. This property is fundamental to its synthetic utility but also contributes to its potential to interact with biological molecules.

  • Hydrolytic Instability: While generally stable, boronic acids can be prone to hydrolysis.[6] They exist in equilibrium with their corresponding boroxines (cyclic anhydrides) upon dehydration, which can complicate stoichiometry and reactivity.

  • Oxidative Instability: Boronic acids are susceptible to oxidative damage, particularly in biological contexts where reactive oxygen species (ROS) may be present.[7] This can lead to deboronation, converting the C-B bond to a C-OH bond.[7]

  • Irritant Properties: As a class, arylboronic acids are known irritants to the skin, eyes, and respiratory system, a property confirmed by the GHS classification of the title compound.[8][9]

Integrated Risk Assessment and Mitigation

A comprehensive safety strategy relies on the synergistic implementation of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of solid (3-(Fluorosulfonyl)phenyl)boronic acid and its solutions must be performed in a certified chemical fume hood.[10][11] This is non-negotiable. The primary reasons are:

    • Inhalation Hazard: The compound is a fine powder that can be easily aerosolized during weighing and transfer, posing a significant respiratory irritation risk.[3][9]

    • Containment: A fume hood provides critical containment in the event of an accidental spill.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors outside the fume hood.[12]

Personal Protective Equipment (PPE): A Barrier to Exposure

Proper PPE is essential to prevent contact with this irritant and reactive compound.[13][14]

PPE CategorySpecificationRationale and Best Practices
Eye Protection ANSI Z87.1-compliant chemical safety goggles or a full-face shield.[15]Protects against splashes and airborne powder. A face shield is recommended when handling larger quantities or when a significant splash risk exists.[16]
Hand Protection Nitrile or neoprene gloves.[15][16]Inspect gloves for integrity before each use. Double-gloving is recommended for extended manipulations. Remove gloves using the proper technique to avoid skin contact and dispose of them immediately after use.
Body Protection A fully fastened laboratory coat, preferably with elastic cuffs.Protects skin and personal clothing from contamination.[16]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[13]

The workflow below illustrates the critical steps and associated controls for handling the solid reagent.

G cluster_0 Preparation Phase cluster_1 Handling Workflow (Inside Fume Hood) cluster_2 Cleanup & Disposal Phase prep Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat verify Verify Fume Hood Certification & Airflow prep->verify gather Gather Materials: - Spatula, Weigh Paper - Sealed Waste Container verify->gather open_reagent Carefully Open Reagent Bottle gather->open_reagent weigh Weigh Solid Slowly to Minimize Dust open_reagent->weigh transfer Transfer to Reaction Vessel weigh->transfer close_reagent Securely Close Reagent Bottle transfer->close_reagent clean_tools Decontaminate Spatula & Work Surface close_reagent->clean_tools dispose_waste Place Contaminated Weigh Paper & Gloves in Sealed Waste Bag clean_tools->dispose_waste wash_hands Remove PPE & Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Standard workflow for safely weighing (3-(Fluorosulfonyl)phenyl)boronic acid.

Safe Handling and Storage Protocols

Storage
  • Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[12][17] Refrigeration is often recommended for boronic acids to minimize degradation.[18]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and moisture. Store away from nucleophilic reagents (e.g., amines, thiols) to prevent unintended reactions with the sulfonyl fluoride moiety.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to protect the boronic acid from air and moisture, which can promote decomposition.[17]

Reaction Procedures
  • Inert Conditions: When performing reactions sensitive to water (such as Suzuki couplings), ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere.

  • Quenching: Be mindful that quenching a reaction may generate heat or byproducts. Quench reactions slowly and under controlled cooling if necessary.

  • Workup: During aqueous workups, be aware that the boronic acid may be partially soluble in the aqueous phase. Handle all waste streams as hazardous.

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17][19]
Skin Contact Remove contaminated clothing immediately. Wash affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[17][19]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[18][19]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[17][18]
Spill Response

The appropriate response depends on the scale and nature of the spill.[20]

G spill Spill Occurs assess Assess Spill Size & Immediate Hazards spill->assess small_spill < 1 g / 10 mL Contained in Fume Hood assess->small_spill Minor large_spill > 1 g / 10 mL Outside Containment Fire or Injury assess->large_spill Major alert Alert Others in Immediate Area small_spill->alert evacuate Evacuate Immediate Area large_spill->evacuate ppe Ensure Proper PPE is Worn alert->ppe contain Cover with Dry Sand or Inert Absorbent Material ppe->contain collect Carefully Sweep into a Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon report_small Report to Lab Supervisor/EHS decon->report_small alarm Activate Fire Alarm (if fire/explosion risk) evacuate->alarm notify Notify Emergency Personnel (911) & EHS alarm->notify isolate Isolate the Area Close Doors, Restrict Access notify->isolate

Caption: Decision tree for responding to a chemical spill.

  • For Minor Spills (Solid):

    • Ensure the spill is contained within a fume hood.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.[21]

    • Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste.[12]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For Major Spills:

    • Evacuate the immediate area.[20]

    • Alert others nearby and notify your institution's Environmental Health and Safety (EHS) department and/or emergency services.[22][23]

    • Close the doors to the affected area to contain vapors.[20]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal

  • Categorization: (3-(Fluorosulfonyl)phenyl)boronic acid and any materials contaminated with it (e.g., gloves, weigh paper, absorbent materials) must be treated as hazardous chemical waste.[10]

  • Collection: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[10][21] Do not mix boronic acid waste with other waste streams unless approved by your institution's EHS office.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Never dispose of this chemical down the drain or in regular trash.[8][10]

Conclusion

(3-(Fluorosulfonyl)phenyl)boronic acid is a powerful tool for chemical innovation, but its bifunctional nature demands respect and meticulous handling. By understanding the distinct yet combined hazards of the sulfonyl fluoride and boronic acid moieties, researchers can implement the engineering controls, PPE, and handling procedures outlined in this guide. A proactive approach to safety, grounded in a deep understanding of the chemical's properties, is paramount to ensuring the well-being of laboratory personnel and the successful advancement of scientific research.

References

  • Burke, M. D. et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]

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  • Organic Chemistry Portal (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Organic Chemistry Portal. [Link]

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Exploratory

The Emerging Power of Sulfonyl-Containing Boronic Acids: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond the Amide Bond In the landscape of medicinal chemistry, the boronic acid moiety has carved a significant niche, transitioning from a synthetic curiosity to a clinically validated pharmacophore. The appro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Amide Bond

In the landscape of medicinal chemistry, the boronic acid moiety has carved a significant niche, transitioning from a synthetic curiosity to a clinically validated pharmacophore. The approval of drugs like Bortezomib has solidified its importance.[1][2] This guide delves into a specific, highly promising subclass: sulfonyl-containing boronic acids. By replacing the ubiquitous carboxamide with a sulfonamide or incorporating other sulfonyl groups, researchers have unlocked unique physicochemical properties and novel structure-activity relationships (SAR). This has led to the development of potent and selective enzyme inhibitors with significant therapeutic potential.[3][4] This document provides an in-depth exploration of the synthesis, core characteristics, and strategic applications of these remarkable molecules, offering both foundational knowledge and field-proven insights for researchers at the forefront of drug development.

Core Physicochemical and Structural Characteristics: The Sulfonyl Influence

The introduction of a sulfonyl group profoundly alters the electronic and structural nature of a boronic acid, differentiating it from its carboxyl or alkyl counterparts. This influence is the cornerstone of its unique biological activity.

Electronic Modulation of the Boronic Acid pKa

A critical determinant of a boronic acid's interaction with biological targets is its Lewis acidity, which is directly related to its pKa. The boronic acid moiety exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate species.[5] The latter is often the biologically active form, capable of forming stable, reversible covalent bonds with nucleophilic residues in an enzyme's active site.[6]

The strongly electron-withdrawing nature of the sulfonyl group significantly lowers the pKa of the boronic acid.[7] This is a crucial advantage in a physiological environment (pH ~7.4). A lower pKa means that a greater proportion of the boronic acid exists in the reactive tetrahedral boronate form at physiological pH, enhancing its ability to engage with its biological target.[7]

Table 1: Impact of Phenyl Substituents on Boronic Acid pKa

Substituent on Phenylboronic AcidpKaRationale
H (Unsubstituted)~8.8Baseline
4-CH₃ (Electron-donating)~9.1Destabilizes the anionic boronate
4-SO₂NH₂ (Electron-withdrawing)~7.5Stabilizes the anionic boronate through induction
3-SO₂CH₃ (Electron-withdrawing)~7.8Stabilizes the anionic boronate through induction

Note: pKa values are approximate and can vary with specific molecular structure and experimental conditions. Data synthesized from principles described in cited literature.[7]

Unique Geometric and Hydrogen Bonding Properties

The replacement of a carboxamide with a sulfonamide introduces distinct structural changes. A sulfonamide has a tetrahedral geometry around the sulfur atom, compared to the planar geometry of a carboxamide. This altered three-dimensional shape can lead to different interactions within a constrained protein binding pocket, fundamentally changing the SAR.[3][4]

Furthermore, the sulfonyl group provides two hydrogen bond acceptors (the oxygen atoms), while the sulfonamide N-H can act as a hydrogen bond donor.[8] These interactions can form crucial anchor points with amino acid residues like asparagine, serine, and lysine in an enzyme's active site, contributing to inhibitor potency and selectivity.[3]

Synthetic Methodologies: Constructing the Warhead

The synthesis of sulfonyl-containing boronic acids leverages modern cross-coupling chemistry. The choice of method often depends on the availability of starting materials and the desired final structure. Aryl boronic acids are frequently used as readily available, non-toxic, and versatile building blocks.[9]

Palladium-Catalyzed Suzuki-Type Sulfonylation

A powerful strategy for forming a C-S bond is the Suzuki-type coupling of an aryl boronic acid with a suitable sulfonylating agent.[9] Arylsulfonyl chlorides are common coupling partners in this reaction.

Diagram 1: Proposed Mechanism for Suzuki-Type Sulfonylation

G pd_ii Pd(II) pd_iv Pd(IV) Intermediate pd_ii->pd_iv Oxidative Addition (+ Ar'-SO₂Cl) aryl_pd_ii Aryl-Pd(II)-Aryl' Complex pd_iv->aryl_pd_ii Transmetalation (+ Ar-B(OH)₂) product Diaryl Sulfone aryl_pd_ii->product Reductive Elimination product->pd_ii Catalyst Regeneration boronic_acid Ar-B(OH)₂ sulfonyl_chloride Ar'-SO₂Cl

Caption: Proposed catalytic cycle for the formation of diaryl sulfones.[9]

Experimental Protocol: General Procedure for Suzuki-Type Sulfonylation [9]

  • Reaction Setup: To a reaction vessel, add the aryl boronic acid (1.0 equiv.), arylsulfonyl chloride (1.2 equiv.), a palladium catalyst such as PdCl₂ (e.g., 5 mol%), and a base like K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of acetone and water.

  • Reaction Conditions: Stir the mixture at room temperature (25 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired diaryl sulfone.

Causality: The base is crucial for the transmetalation step, activating the boronic acid. The choice of solvent can significantly impact reaction rates and yields. Water is often essential for the catalytic cycle to proceed efficiently.[9]

Copper-Catalyzed Chan-Lam Coupling for N-Arylsulfonamides

For the synthesis of N-arylsulfonamides, the Chan-Lam coupling provides a mild and efficient alternative. This reaction couples a sulfonyl azide with a boronic acid, catalyzed by a simple copper salt.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation [10]

  • Reaction Setup: In an open flask, combine the arylboronic acid (1.0 equiv.), the sulfonyl azide (1.1 equiv.), and CuCl (10 mol%).

  • Solvent Addition: Add methanol as the solvent. No external base, ligand, or additive is typically required.

  • Reaction Conditions: Stir the mixture at room temperature for approximately 2 hours. The reaction is often open to the air, which facilitates the oxidation of Cu(I) to the active Cu(II) catalyst.

  • Workup and Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash chromatography to obtain the N-arylsulfonamide.

Self-Validation: This protocol is highly reliable due to its simplicity and lack of sensitive reagents. The progress can be easily monitored, and the absence of harsh conditions ensures high functional group tolerance, making it a trustworthy method for complex molecule synthesis.[10]

Mechanism of Action: The Reversible Covalent Inhibitor

The therapeutic efficacy of sulfonyl-containing boronic acids, particularly as enzyme inhibitors, stems from their ability to act as transition-state analogs.[3] They form a reversible, covalent bond with a key nucleophilic residue—most commonly a serine—in the enzyme's active site.

Diagram 2: Boronic Acid Inhibition of a Serine Hydrolase

G cluster_0 Enzyme Active Site Enzyme_Ser Enzyme-Ser-OH TS_Analog Enzyme-Ser-O-B(OH)₂⁻-R (Tetrahedral Adduct) Enzyme_Ser->TS_Analog Nucleophilic Attack Inhibitor R-B(OH)₂ (Trigonal Planar) Inhibitor->TS_Analog

Caption: Reversible covalent bond formation with an active site serine.[6]

This tetrahedral adduct mimics the high-energy intermediate formed during the normal enzymatic hydrolysis of a substrate (e.g., the hydrolysis of a β-lactam ring by β-lactamase).[3][11] By forming this stable but reversible complex, the boronic acid effectively "traps" the enzyme, preventing it from processing its natural substrate. The reversibility is a key feature, potentially reducing the risk of off-target effects associated with irreversible inhibitors.

Applications in Drug Discovery: Targeting Key Enzymes

The unique properties of sulfonyl-containing boronic acids have made them powerful tools for inhibiting various classes of enzymes.

β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes. Sulfonamide boronic acids have emerged as highly potent inhibitors of these enzymes. In a key study, replacing a carboxamide with a sulfonamide in a series of boronic acid inhibitors led to a surprising reversal of the SAR. Smaller sulfonamide analogs were found to be up to 23 times more potent than their carboxamide counterparts against AmpC β-lactamase.[3][4]

Table 2: Inhibition of AmpC β-Lactamase by Carboxamide vs. Sulfonamide Boronic Acids

Compound TypeR GroupKᵢ (nM)Ligand Efficiency
Carboxamide (Analog 3c)-CH₃18,500-
Sulfonamide (Compound 3) -CH₃ 789 -
Carboxamide (Analog 4c)-CH₂Ph570-
Sulfonamide (Compound 4) -CH₂Ph 70 0.91

Data adapted from a study on AmpC inhibitors.[3]

X-ray crystallography revealed that the different geometry and polarity of the sulfonamide group compared to the carboxamide allowed for a different and more favorable set of interactions within the AmpC active site.[3][4] This highlights the power of this scaffold to overcome existing resistance mechanisms.

Carbonic Anhydrase and Proteasome Inhibitors

The boronic acid moiety is also known to bind to the zinc ion present in the active site of metalloenzymes like carbonic anhydrases (CAs).[12] Sulfonyl hydrazone-containing boronic acids have been explored as inhibitors of CA isoforms that are overexpressed in certain cancers.[12][13]

Furthermore, the foundational success of the dipeptide boronic acid proteasome inhibitor Bortezomib has spurred the development of new boronic acid-based inhibitors for this critical cancer target.[2] The principles of using a boronic acid to target an active site nucleophile (in this case, threonine) are directly applicable, and the introduction of sulfonyl groups offers a new avenue to modulate potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

Sulfonyl-containing boronic acids represent a compelling and versatile class of molecules for modern drug discovery. The sulfonyl group is not merely a passive linker but an active modulator of the boronic acid's electronic and structural properties. It lowers the pKa for enhanced activity at physiological pH and introduces new geometric and hydrogen-bonding possibilities that can be exploited to achieve high potency and novel SAR. From combating antibiotic resistance by inhibiting β-lactamases to targeting enzymes implicated in cancer, these compounds have demonstrated immense potential. As synthetic methodologies become more refined and our understanding of their interactions with biological systems deepens, sulfonyl-containing boronic acids are poised to become an increasingly vital part of the medicinal chemist's toolkit.

References

  • Title: Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones Source: Chemical Review and Letters URL
  • Title: Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature Source: Organic Chemistry Portal URL
  • Title: Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors Source: NIH URL
  • Title: A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors Source: PubMed URL
  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: PMC URL
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Title: Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry Source: MDPI URL
  • Title: Assessing the stability and reactivity of a new generation of boronic esters Source: FASEB URL
  • Title: Boronic acid-based enzyme inhibitors: a review of recent progress Source: PubMed URL
  • Title: Boronic Acids and Hydrazones Source: ResearchGate URL
  • Title: Boronic acids as building blocks for the construction of therapeutically useful bioconjugates Source: RSC Publishing URL
  • Title: Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors Source: ACS Publications URL
  • Title: Application of Sulfonyl in Drug Design Source: ResearchGate URL
  • Title: Revisiting of Boron Sulfonic Acid Applications in Organic Synthesis: Mini-Review Source: Journal of Chemical Reviews URL
  • Title: Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?
  • Title: Which boronic acids are used most frequently for synthesis of bioactive molecules ?
  • Title: Reaction of arylsulfonyl chlorides with aryl boronic acid pinacol ester...
  • Title: Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry Source: MDPI URL
  • Title: Boronic ester and acid compounds Source: Google Patents URL
  • Title: Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones Source: RSC Publishing URL
  • Title: Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH Source: PMC URL
  • Title: Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N–S Bond Activation of Sulfonamides Source: ResearchGate URL

Sources

Foundational

Technical Guide: Fluorosulfonyl Boronic Acid Derivatives in Covalent Drug Discovery

The following technical guide details the chemistry, synthesis, and application of fluorosulfonyl boronic acid derivatives. Executive Summary: The Chemical Logic Fluorosulfonyl boronic acid derivatives represent a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of fluorosulfonyl boronic acid derivatives.

Executive Summary: The Chemical Logic

Fluorosulfonyl boronic acid derivatives represent a high-value class of bifunctional reagents that bridge two powerful domains of modern chemistry: Suzuki-Miyaura cross-coupling and SuFEx (Sulfur-Fluoride Exchange) click chemistry .

For the medicinal chemist, these molecules offer a unique "plug-and-play" capability. The boronic acid moiety functions as a modular installation handle , allowing the reagent to be attached to virtually any drug scaffold via palladium-catalyzed coupling. The fluorosulfonyl group (-SO


F) acts as a latent covalent warhead . Unlike highly reactive sulfonyl chlorides, the -SO

F group is stable enough to survive the cross-coupling conditions yet remains reactive enough to covalently modify specific amino acid residues (Tyrosine, Lysine, Histidine, Serine) within a protein binding pocket.

This guide outlines the synthesis of these derivatives, their integration into drug scaffolds, and their application in developing Targeted Covalent Inhibitors (TCIs).

Structural Classes & Properties

The core structure consists of an aryl or heteroaryl ring substituted with two orthogonal functional groups:[1]

  • The Connector: A boronic acid [

    
    ] or pinacol ester [
    
    
    
    ].[2][3]
  • The Warhead: A sulfonyl fluoride [

    
    ].[4][5][6]
    
Orthogonality Profile

The utility of these derivatives rests on their differential reactivity:

Functional GroupReactivity TriggerStability WindowPrimary Application
Boronic Acid Pd(0)/Pd(II) Catalysis + BaseSensitive to oxidation; stable to acid/neutral pH.Attaching the warhead to a ligand (Scaffold building).
Sulfonyl Fluoride Nucleophile + Protein MicroenvironmentHighly stable to hydrolysis; resists Pd-coupling conditions.Covalent bonding to target protein (Target engagement).
Key Derivatives[7]
  • 3-(Fluorosulfonyl)phenylboronic acid: Used to target residues in the meta position relative to the binding core.

  • 4-(Fluorosulfonyl)phenylboronic acid: Used for para extensions, projecting the warhead deep into a pocket or towards solvent-exposed residues.

  • Heteroaryl analogs: Pyridine-based sulfonyl fluorides (e.g., PyFluor derivatives) offer tuned electrophilicity for specific reactivity profiles.

Experimental Methodologies

Protocol A: Synthesis of Fluorosulfonyl Phenyl Boronic Acids

Context: Converting a commercially available chlorosulfonyl phenyl bromide into the desired bifunctional reagent.

Step 1: Fluorine Exchange (Chloride


 Fluoride) 
The sulfonyl chloride is converted to the fluoride before borylation to prevent interference.
  • Reagents: 3-bromobenzenesulfonyl chloride (1.0 equiv), Potassium Bifluoride (KHF

    
    , 2.0 equiv).
    
  • Solvent: Acetonitrile/Water (1:1 v/v).

  • Procedure:

    • Dissolve sulfonyl chloride in MeCN.

    • Add aqueous solution of KHF

      
       dropwise.
      
    • Stir vigorously at Room Temperature (RT) for 3–12 hours.

    • Monitoring: TLC/LCMS will show conversion of the chloride (hydrolytically unstable) to the fluoride (stable).

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

      
      SO
      
      
      
      .
    • Yield: Typically >90%.[7]

Step 2: Miyaura Borylation (Bromide


 Boronate) [8]
  • Reagents: Aryl bromide precursor (from Step 1), Bis(pinacolato)diboron (B

    
    pin
    
    
    
    , 1.1 equiv), KOAc (3.0 equiv).
  • Catalyst: Pd(dppf)Cl

    
     (3–5 mol%).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reagents in a sealed tube under Argon/Nitrogen.

    • Heat to 80–90 °C for 4–12 hours.

    • Critical Note: The -SO

      
      F group is stable under these conditions. Do not use strong hydroxide bases (like NaOH) which may hydrolyze the fluoride; KOAc is safe.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki Coupling to Drug Scaffolds

Context: Attaching the reagent to a drug core (Ar-Halide).

  • Reagents: Drug Scaffold-Halide (1.0 equiv), Fluorosulfonyl Boronic Acid (1.2 equiv), K

    
    PO
    
    
    
    (3.0 equiv).
  • Catalyst: Pd(dppf)Cl

    
     (5 mol%) or Pd
    
    
    
    (dba)
    
    
    /XPhos for sterically hindered substrates.
  • Solvent: THF/Water (4:1). Note: Water is required for the Suzuki cycle but does not hydrolyze the -SO

    
    F rapidly at this pH.
    
  • Conditions:

    • Degas solvents thoroughly (Oxygen can lead to homocoupling).

    • Heat to 60–80 °C for 2–6 hours.

    • Validation: Monitor by LCMS. The -SO

      
      F peak is distinct.
      
    • Isolation: Standard aqueous workup. Avoid prolonged exposure to high pH during workup.

Mechanism of Action & Visualization

The "Dual Warhead" Concept

The following diagram illustrates the chemical logic: the Boron "Handle" is used for synthesis, while the Sulfonyl Fluoride "Warhead" is reserved for the biological target.

DualWarhead cluster_legend Functionality Key Reagent Fluorosulfonyl Boronic Acid Coupling Suzuki-Miyaura Coupling Reagent->Coupling Boron Handle Scaffold Drug Scaffold (Aryl Halide) Scaffold->Coupling Halide Handle Probe Covalent Probe (Ligand-Ar-SO2F) Coupling->Probe C-C Bond Formation Target Protein Target (Nucleophilic Residue) Probe->Target Binding (Kd) Complex Covalent Protein Complex Target->Complex SuFEx Reaction (k_inact) key1 Blue: Bifunctional Reagent key2 Green: Active Drug/Probe

Caption: Transformation of the bifunctional reagent into a bioactive covalent inhibitor.

SuFEx Activation Pathway

Unlike Michael acceptors (e.g., acrylamides) which react primarily with Cysteine, Sulfonyl Fluorides are "context-specific" electrophiles. They are relatively inert in solution but react rapidly when positioned near a nucleophile in a protein pocket.

Reactivity Hierarchy:

  • Tyrosine (Phenol): Forms a Sulfonate ester (Ar-OSO

    
    -Ar). Highly stable.
    
  • Lysine (Amine): Forms a Sulfonamide (Ar-NH-SO

    
    -Ar).
    
  • Serine (Alcohol): Forms a Sulfonate ester.

  • Histidine (Imidazole): Forms a Sulfonyl-imidazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Fluoride (-SO

F

-SO

H)
Hydrolysis during Suzuki coupling.Switch base from Carbonate/Hydroxide to K

PO

or KF . Reduce water ratio in solvent (e.g., use Dioxane/H

O 9:1).
Protodeboronation Instability of boronic acid.[9]Use the Pinacol Ester instead of the free acid. Add excess ligand (e.g., SPhos).
No Reaction with Protein Warhead is not positioned correctly.The -SO

F geometry is strict. Switch from meta- to para- isomer or introduce a methylene spacer (Ar-CH

-SO

F).
High Non-Specific Binding Warhead is too reactive.Ensure the aryl ring is not too electron-deficient. Avoid pyridyl-sulfonyl fluorides if high selectivity is required; stick to phenyl.

References

  • Sharpless, K. B., et al. (2014).[10][11] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Defines the foundational chemistry of the -SO2F group.

  • Grygorenko, O. O., et al. (2015). "Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates."[1][4] ACS Catalysis.[7] Demonstrates the compatibility of SuFEx groups with Pd-catalysis.

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Reviews the application of these reagents in protein profiling.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. The authoritative text on boronic acid reactivity.

  • Niu, W., et al. (2023).[6] "Advances in the construction of diverse SuFEx linkers." National Science Review. Discusses modern synthetic routes for bifunctional SuFEx reagents.

Sources

Exploratory

The Bifunctional Architect: A Technical Guide to (3-(Fluorosulfonyl)phenyl)boronic Acid in Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Dual Reactivity (3-(Fluorosulfonyl)phenyl)boronic acid is a unique trifunctional molecule poised at the intersection of two powe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dual Reactivity

(3-(Fluorosulfonyl)phenyl)boronic acid is a unique trifunctional molecule poised at the intersection of two powerful chemical transformations pivotal to modern drug discovery: Suzuki-Miyaura cross-coupling and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its structure, featuring a boronic acid, a sulfonyl fluoride, and an aromatic scaffold, offers a versatile platform for the synthesis of complex molecular architectures and the development of targeted covalent inhibitors. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the underlying principles that drive its utility in medicinal chemistry.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] Simultaneously, the sulfonyl fluoride group has emerged as a "warhead" in the design of targeted covalent inhibitors, capable of forming stable covalent bonds with specific amino acid residues in proteins.[2] This dual reactivity makes (3-(fluorosulfonyl)phenyl)boronic acid a valuable building block for creating novel therapeutics with enhanced potency and selectivity.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of (3-(Fluorosulfonyl)phenyl)boronic acid and its common synthetic precursor, the pinacol ester, is presented in Table 1.

Property(3-(Fluorosulfonyl)phenyl)boronic acid(3-(Fluorosulfonyl)phenyl)boronic acid Pinacol Ester
Molecular Formula C₆H₆BFO₄SC₁₂H₁₆BFO₄S
Molecular Weight 203.98 g/mol 286.13 g/mol
Appearance Typically a white to off-white solidTypically a white to off-white solid or oil
Solubility Soluble in polar organic solvents such as methanol, DMSO, and THF. Limited solubility in water and nonpolar solvents.Soluble in a wide range of organic solvents including ethyl acetate, dichloromethane, and THF.
Stability Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides.[3] They are also susceptible to protodeboronation under certain conditions.[4] The sulfonyl fluoride moiety is generally stable to a wide range of reaction conditions but can be hydrolyzed under harsh basic conditions.The pinacol ester provides enhanced stability and is often the preferred form for storage and handling. It is more resistant to dehydration and protodeboronation.[5]
Handling Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. Store in a cool, dry place under an inert atmosphere to prevent degradation.Similar handling precautions as the boronic acid. The pinacol ester is generally less hygroscopic and easier to handle.

Synthesis of (3-(Fluorosulfonyl)phenyl)boronic Acid: A Step-by-Step Protocol

The synthesis of (3-(fluorosulfonyl)phenyl)boronic acid is typically achieved through a two-step process starting from a commercially available precursor, 3-bromobenzenesulfonyl fluoride. The key steps involve a palladium-catalyzed borylation to form the pinacol ester, followed by hydrolysis to the free boronic acid.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 3-Bromobenzenesulfonyl fluoride Intermediate (3-(Fluorosulfonyl)phenyl)boronic acid Pinacol Ester Start->Intermediate Borylation (Pd-catalyzed) Product (3-(Fluorosulfonyl)phenyl)boronic acid Intermediate->Product Hydrolysis (Acidic or Basic)

Caption: Synthetic route to (3-(Fluorosulfonyl)phenyl)boronic acid.

Part 1: Synthesis of 2-(3-(Fluorosulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This procedure is adapted from established methods for the borylation of aryl halides.[6]

Reaction Scheme:

Materials:

  • 3-Bromobenzenesulfonyl fluoride (1 equivalent)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium acetate (KOAc) (3 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzenesulfonyl fluoride, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired pinacol ester.

Part 2: Hydrolysis to (3-(Fluorosulfonyl)phenyl)boronic acid

The deprotection of the pinacol ester to the free boronic acid can be achieved under acidic or basic conditions.[7]

Reaction Scheme:

Materials:

  • 2-(3-(Fluorosulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1 equivalent)

  • Tetrahydrofuran (THF)

  • Water

  • 2 M Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

Procedure (Acidic Hydrolysis):

  • Dissolve the pinacol ester in a mixture of THF and water.

  • Add a catalytic amount of 2 M HCl.

  • Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the boronic acid. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization

The structural confirmation of (3-(Fluorosulfonyl)phenyl)boronic acid and its intermediates relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the downfield region (typically 7.5-8.5 ppm). The coupling patterns will be indicative of the 1,3-disubstituted phenyl ring.

  • ¹³C NMR: The carbon NMR will display signals for the aromatic carbons. The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation.

  • ¹⁹F NMR: A single resonance is expected for the sulfonyl fluoride group. The chemical shift will be characteristic of an Ar-SO₂F moiety.[8][9]

  • ¹¹B NMR: The boron NMR spectrum will show a broad signal characteristic of a tricoordinate boronic acid.[10]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the B-O stretch (~1350 cm⁻¹), and the S=O stretches of the sulfonyl fluoride group (asymmetric and symmetric, ~1400 cm⁻¹ and ~1200 cm⁻¹, respectively).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

Key Applications in Drug Discovery

The unique bifunctional nature of (3-(fluorosulfonyl)phenyl)boronic acid makes it a valuable tool in two key areas of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality serves as an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the construction of biaryl structures.[1]

SuzukiCoupling BoronicAcid (3-(Fluorosulfonyl)phenyl)boronic acid Product Biaryl Product (Ar-R) BoronicAcid->Product ArylHalide Aryl Halide/Triflate (R-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Procedure:

  • In a reaction vessel, combine (3-(fluorosulfonyl)phenyl)boronic acid (1 equivalent), the aryl halide or triflate (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the base and other inorganic byproducts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Targeted Covalent Inhibitors and SuFEx Chemistry

The sulfonyl fluoride moiety is a key electrophilic "warhead" for the development of targeted covalent inhibitors.[2] This group can react with nucleophilic amino acid residues (such as lysine, tyrosine, serine, and histidine) in a protein's binding site to form a stable covalent bond, leading to irreversible or long-lasting inhibition.[11] This approach is particularly valuable for targeting challenging proteins and overcoming drug resistance.

The reactivity of the sulfonyl fluoride is governed by the principles of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, a set of click reactions known for their high efficiency and specificity.[2]

CovalentModification Inhibitor (3-(Fluorosulfonyl)phenyl)boronic acid derivative Complex Non-covalent Binding Complex Inhibitor->Complex Protein Target Protein with Nucleophilic Residue (Nu-H) Protein->Complex CovalentAdduct Covalent Inhibitor-Protein Adduct Complex->CovalentAdduct Covalent Bond Formation

Caption: Mechanism of targeted covalent inhibition.

The design of a covalent inhibitor using (3-(fluorosulfonyl)phenyl)boronic acid involves incorporating this "warhead" into a scaffold that has affinity for the target protein. The boronic acid itself can also contribute to binding through interactions with the protein or be used as a handle for further synthetic elaboration.

Conclusion

(3-(Fluorosulfonyl)phenyl)boronic acid is a powerful and versatile building block for modern drug discovery. Its unique combination of a boronic acid and a sulfonyl fluoride moiety allows for the efficient synthesis of complex molecules through Suzuki-Miyaura coupling and the development of targeted covalent inhibitors via SuFEx chemistry. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage its full potential in the creation of next-generation therapeutics.

References

  • DOI. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. [Link]

  • Royal Society of Chemistry. Table 1 1H and 13C NMR spectra of 1 (shift on addition of PBA). [Link]

  • Organic Syntheses. boronic esters. [Link]

  • ResearchGate. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]

  • Semantic Scholar. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]

  • MDPI. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • ResearchGate. Approaches to covalent protein modification in chemical biology and... [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]

  • National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

  • Cardiff University. Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. [Link]

  • MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • eScholarship. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

  • National Institutes of Health. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. [Link]

  • MPG.PuRe. “Tag and Modify” Protein Conjugation with Dynamic Covalent Chemistry. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Royal Society of Chemistry. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. [Link]

  • Royal Society of Chemistry. Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification. [Link]

  • National Institutes of Health. Boronic Acid for the Traceless Delivery of Proteins into Cells. [Link]

  • ResearchGate. Competing experiments in the Suzuki–Miyaura cross coupling reaction;... [Link]

  • ScienceDirect. Boronic acid mono- and diesters of the aldopentoses. [Link]

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Protocols & Analytical Methods

Method

(3-(Fluorosulfonyl)phenyl)boronic acid in medicinal chemistry.

A Modular Hub for Covalent Ligand Discovery and Chemical Biology Executive Summary (3-(Fluorosulfonyl)phenyl)boronic acid (CAS: 2096334-31-5) represents a high-value "dual-modality" scaffold in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Hub for Covalent Ligand Discovery and Chemical Biology

Executive Summary

(3-(Fluorosulfonyl)phenyl)boronic acid (CAS: 2096334-31-5) represents a high-value "dual-modality" scaffold in modern medicinal chemistry. It bridges the gap between structural diversity generation (via Suzuki-Miyaura coupling) and targeted covalent inhibition (via Sulfur-Fluoride Exchange, or SuFEx).

Unlike traditional sulfonyl chlorides, the sulfonyl fluoride (


) moiety is a "sleeping beauty" warhead: it remains inert during palladium-catalyzed cross-coupling and physiological screening conditions but reacts specifically with nucleophilic amino acid side chains (Tyr, Lys, Ser, His) upon precise target binding. This application note details the handling, synthetic utility, and biological profiling of this reagent for developing "Beyond Cysteine" covalent inhibitors.

Chemical Profile & Stability

The utility of this reagent rests on the unique stability profile of the S(VI)-F bond compared to other sulfur halides.[1][2][3]

PropertySulfonyl Fluoride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Sulfonyl Chloride (

)
Impact on Workflow
Bond Energy ~90 kcal/mol~46 kcal/molHigh thermal stability; resists hydrolysis.
Redox Stability HighLowCompatible with reductive biological environments (e.g., cytosolic GSH).[1]
Suzuki Compatibility Excellent PoorAllows scaffold building before warhead activation.
Reactivity Mode Heterolytic CleavageHomolytic/HeterolyticClean substitution without radical side-reactions.[1]

Storage & Handling:

  • State: White to off-white solid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While hydrolytically stable, prolonged exposure to atmospheric moisture can degrade the boronic acid moiety.

  • Safety: Sulfonyl fluorides are potential electrophiles.[1][4] Handle in a fume hood with standard PPE.

Synthetic Application: The "Build-Then-Click" Workflow

The primary advantage of (3-(fluorosulfonyl)phenyl)boronic acid is its orthogonality . You can utilize the boronic acid in Suzuki-Miyaura couplings to attach complex heterocycles without triggering the sulfonyl fluoride.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from scaffold construction to biological validation.

Workflow Start (3-(Fluorosulfonyl) phenyl)boronic acid Step1 Step 1: Suzuki Coupling (Pd-Catalyzed) Start->Step1 + Aryl Halide Inter SuFEx-Ligand Scaffold (Inert Warhead) Step1->Inter C-C Bond Formation Step2 Step 2: Target Incubation (Proximity-Enabled) Inter->Step2 + Protein Target End Covalent Protein Complex (Tyr/Lys/His modification) Step2->End Specific S-F Exchange

Figure 1: The "Build-Then-Click" workflow allows the installation of the warhead early in synthesis, followed by late-stage activation within the protein pocket.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Preserving the )

Objective: To couple (3-(fluorosulfonyl)phenyl)boronic acid with an aryl halide scaffold without hydrolyzing the sulfonyl fluoride.

Reagents:

  • (3-(Fluorosulfonyl)phenyl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: In a reaction vial, combine the aryl halide, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Nitrogen or Argon for 10 minutes to remove oxygen (critical for Pd cycle efficiency).

  • Catalyst Addition: Add

    
     rapidly under inert flow. Seal the vial.
    
  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Avoid temperatures >100°C or strong hydroxide bases (NaOH, KOH) to prevent premature hydrolysis of the

      
      .
      
  • Monitoring: Monitor by TLC or LC-MS. The

    
     group is visible in 
    
    
    
    NMR (
    
    
    +60 to +65 ppm relative to
    
    
    ).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel). The sulfonyl fluoride is stable on silica.

Protocol B: Proximity-Enabled Covalent Inhibition Assay

Objective: To validate covalent engagement of the synthesized ligand with a target protein (e.g., a kinase or protease). Unlike "Click" chemistry which uses DBU, this protocol relies on the binding affinity of the ligand to position the


 near a nucleophile.

Mechanism: The SuFEx reaction in biology is often driven by "Perfect Electrostatic Matchmaking" within the active site, allowing attack by Tyrosine (phenol), Lysine (amine), or Serine (hydroxyl).

Mechanism Ligand Ligand-SO2F (In Pocket) TS Transition State (Pentacoordinate Sulfur) Ligand->TS Proximity Residue Nucleophile (Tyr-OH / Lys-NH2) Residue->TS Attack Product Covalent Adduct (Protein-SO2-Ligand) TS->Product Fluoride F- (Leaving Group) TS->Fluoride

Figure 2: Mechanistic pathway of proximity-driven SuFEx inhibition.

Procedure:

  • Incubation: Incubate the target protein (

    
    ) with the SuFEx-ligand (
    
    
    
    ) in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
    • Time: 1 to 24 hours (SuFEx kinetics are generally slower than acrylamides).

    • Control: Incubate protein with DMSO only.

  • Stop Reaction: Quench by adding SDS-PAGE loading buffer (denatures protein, stops binding).

  • Readout (Mass Spectrometry - Recommended):

    • Perform Intact Protein LC-MS.

    • Success Criteria: Observation of a mass shift corresponding to the ligand mass minus Fluoride (

      
      ).
      
  • Readout (Western Blot - Alternative):

    • If the ligand is biotinylated (via the boronic acid attachment point), detect using Streptavidin-HRP.

Strategic Applications in Medicinal Chemistry

"Beyond Cysteine" Targeting

Traditional covalent drugs (e.g., Osimertinib, Ibrutinib) target Cysteine. However, Cysteine is rare on protein surfaces. (3-(Fluorosulfonyl)phenyl)boronic acid enables the targeting of Tyrosine and Lysine , vastly expanding the "druggable" covalent proteome.

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "Electrophilic Fragment."

  • Screening: Screen a library of boronic acid-derived sulfonyl fluorides.

  • Hit ID: Hits are identified not just by binding, but by cross-linking. This filters out transient/weak binders immediately.

  • Optimization: Once a hit is found, the boronic acid handle allows for rapid analoging via Suzuki coupling to improve non-covalent affinity.

References

  • SuFEx Chemistry Foundation: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.[5]

  • Lenthall, H., et al. "Suzuki–Miyaura Cross-Coupling of Sulfonyl Fluorides: Access to a New Class of Covalent Inhibitors." Angewandte Chemie, 2019.

    
     in Pd-catalysis).
    
    
  • Medicinal Chemistry Applications (Covalent Probes): Narayanan, A., & Jones, L. H.[6] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 2015.

  • Proximity-Enabled Reactivity: Liu, Y., et al.[7] "The proximity-enabled sulfur fluoride exchange reaction in the protein context." Chemical Science, 2023.[7]

Sources

Application

Applications of (3-(Fluorosulfonyl)phenyl)boronic acid as a building block.

Application Notes & Protocols: (3-(Fluorosulfonyl)phenyl)boronic acid Introduction: The Power of a Bifunctional Architect In the landscape of modern medicinal chemistry and chemical biology, the efficiency and precision...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: (3-(Fluorosulfonyl)phenyl)boronic acid

Introduction: The Power of a Bifunctional Architect

In the landscape of modern medicinal chemistry and chemical biology, the efficiency and precision of molecular construction are paramount. Building blocks that offer multiple, distinct reactive handles are invaluable tools, enabling the streamlined synthesis of complex and highly functionalized molecules. (3-(Fluorosulfonyl)phenyl)boronic acid stands out as a quintessential example of such a versatile architect.

This molecule uniquely combines two of contemporary chemistry's most powerful functional groups on a single phenyl scaffold:

  • A boronic acid moiety, the cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for robust carbon-carbon bond formation.[1][2]

  • A fluorosulfonyl group, a highly sought-after electrophilic "warhead" for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the formation of stable, covalent bonds with biological nucleophiles.[3]

This dual-reactivity profile allows (3-(Fluorosulfonyl)phenyl)boronic acid to serve not merely as a structural component, but as a strategic linchpin in the design of sophisticated chemical probes, covalent inhibitors, and complex drug candidates. This guide provides an in-depth exploration of its core applications, complete with detailed protocols and the scientific rationale behind the methodologies.

Physicochemical Properties

A foundational understanding of a building block's properties is critical for its effective use in synthesis and experimental design.

PropertyValueSource
Chemical Formula C₆H₆BFO₄S[4]
Molar Mass 203.98 g/mol [4]
Appearance White to yellow powder[5]
CAS Number 1217500-71-0[4]
Solubility Soluble in polar organic solvents (e.g., THF, Dioxane, DMF, DMSO)[5]

Application I: The Boronic Acid Handle for Scaffold Construction

The boronic acid group is a pillar of modern synthetic chemistry, primarily for its role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction allows for the formation of a C-C bond between an organoboron compound and an organohalide, a process fundamental to the synthesis of biaryls, which are common motifs in pharmaceuticals.[1][6]

Core Concept: The Suzuki-Miyaura Cross-Coupling

The utility of (3-(Fluorosulfonyl)phenyl)boronic acid in this context is to introduce the fluorosulfonyl-phenyl moiety into a larger, more complex molecule. The fluorosulfonyl group is remarkably stable under typical Suzuki conditions, a key advantage that allows for its preservation for subsequent transformations or for its final role as a covalent warhead.[7]

The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is typically facilitated by a base.[8]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OH)₂ (Base) pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination R¹-R² reductive_elimination->pd0 center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (3-(Fluorosulfonyl)phenyl)boronic acid with a variety of aryl or heteroaryl halides.

Materials:

  • (3-(Fluorosulfonyl)phenyl)boronic acid (1.2 equiv.)

  • Aryl/Heteroaryl Halide (e.g., Bromide) (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂]) (1-5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃) (2.0-3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or THF/H₂O 2:1)

  • Schlenk flask or reaction vial, magnetic stirrer, and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), (3-(Fluorosulfonyl)phenyl)boronic acid (1.2 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

    • Scientist's Insight: Using a slight excess of the boronic acid component can help drive the reaction to completion, compensating for any potential protodeborylation side reactions.[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Causality: This step is critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle. An inert atmosphere protects the catalyst's integrity.[9]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The total volume should be sufficient to create a 0.1-0.5 M solution with respect to the limiting reagent.

    • Causality: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. The aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[7][10]

  • Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and other inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to yield the desired biaryl product.

Application II: The Fluorosulfonyl Warhead for Covalent Targeting

While the boronic acid group enables scaffold construction, the fluorosulfonyl group provides a powerful tool for function, particularly in drug discovery. It is a key player in SuFEx click chemistry, acting as a latent electrophile that is remarkably stable in aqueous environments yet can be activated to react with nucleophiles within the specific microenvironment of a protein binding site.[11]

Core Concept: Covalent Inhibition with a SuFExable Warhead

Targeted covalent inhibitors have re-emerged as a major drug class, offering advantages such as high potency, prolonged duration of action, and the ability to target shallow binding pockets.[12] The fluorosulfonyl group is an ideal "warhead" for this purpose. It can form a stable, covalent sulfonyl-oxygen or sulfonyl-nitrogen bond with nucleophilic amino acid residues like tyrosine, lysine, or serine.[11][13]

The key to its utility is the balance of stability and reactivity:

  • High Stability: The -SO₂F group is resistant to hydrolysis and reduction, allowing a drug candidate to circulate in the body without non-specific reactions.[3]

  • Context-Dependent Reactivity: The electrophilicity of the sulfur(VI) center is enhanced by the specific arrangement of residues within a protein's active site, which can facilitate the displacement of the fluoride ion by a protein nucleophile.[11]

This strategy transforms a reversible binding event into an irreversible (or slowly reversible) covalent linkage, effectively "locking" the inhibitor onto its target.

Covalent_Inhibition cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor Drug Scaffold -SO₂F Target_Protein Target Protein (Binding Pocket with Nucleophile, e.g., Lys-NH₂) Inhibitor->Target_Protein Non-covalent interactions Covalent_Complex Covalently-Linked Complex Drug Scaffold-SO₂-NH-Target Target_Protein->Covalent_Complex SuFEx Reaction (Irreversible) F_ion F⁻

Caption: Mechanism of covalent inhibition via a fluorosulfonyl warhead.
Protocol: Conceptual Workflow for Assessing Covalent Modification

This protocol outlines a general method for determining if a compound synthesized using (3-(Fluorosulfonyl)phenyl)boronic acid can covalently modify a target protein.

Materials:

  • Purified target protein of interest

  • Synthesized inhibitor containing the fluorosulfonyl moiety

  • Appropriate buffer system for the protein (e.g., PBS or Tris-HCl, pH 7.4)

  • Intact protein mass spectrometry instrumentation (e.g., LC-Q-TOF or Orbitrap)

  • Control compound (e.g., a version of the inhibitor without the -SO₂F group)

Step-by-Step Methodology:

  • Incubation: In separate microcentrifuge tubes, incubate the target protein (e.g., at 1-5 µM) with: a. Vehicle control (e.g., DMSO) b. The fluorosulfonyl-containing inhibitor (e.g., at 10-50 µM) c. (Optional) A non-covalent control compound

    • Scientist's Insight: Incubate for a set period (e.g., 1-4 hours) at a controlled temperature (e.g., 37 °C). A time-course experiment can also be performed to assess the rate of modification.

  • Sample Preparation for MS: After incubation, quench any unreacted inhibitor if necessary (e.g., by rapid dilution or addition of a scavenger). Desalt the protein sample using a suitable method like a C4 ZipTip® to remove non-covalently bound molecules and buffer salts.

  • Intact Protein Mass Spectrometry: Analyze the desalted protein samples by LC-MS. Acquire the mass spectrum and deconvolve it to determine the precise mass of the protein in each sample.

  • Data Analysis:

    • Compare the mass of the protein from the inhibitor-treated sample (1b) to the vehicle control (1a).

    • A successful covalent modification will result in a mass increase corresponding to the mass of the inhibitor minus the mass of hydrogen fluoride (HF), which is lost during the reaction.

    • Expected Mass Shift = Mass of Protein + Mass of Inhibitor - Mass of HF

    • The absence of a mass shift in the non-covalent control sample helps confirm that the observed adduction is due to the fluorosulfonyl warhead.

    • Trustworthiness: This method provides direct, unambiguous evidence of covalent bond formation and is a gold standard in the field of covalent drug discovery.

Synergistic Strategy: A Unified Workflow

The true elegance of (3-(Fluorosulfonyl)phenyl)boronic acid lies in the ability to use its two functional groups in a planned, sequential manner to build highly specific covalent probes.

Synergistic_Workflow start Building Block (3-(Fluorosulfonyl)phenyl)boronic acid step1 Step 1: Suzuki Coupling (with Affinity Scaffold Halide) start->step1 intermediate Intermediate Probe (Affinity Scaffold with pendant -SO₂F group) step1->intermediate step2 Step 2: Covalent Labeling (Incubation with Target Protein) intermediate->step2 final_product Final Covalently Modified Target Protein step2->final_product

Caption: A strategic workflow leveraging the dual functionality of the building block.

This workflow allows a researcher to first perform a Suzuki coupling to attach the (fluorosulfonyl)phenyl group to a known binding scaffold (the "affinity motif") and then use the resulting molecule to covalently label the target protein of interest.

Conclusion

(3-(Fluorosulfonyl)phenyl)boronic acid is more than a simple reagent; it is a strategic building block that embodies the principles of modularity and efficiency in modern chemical synthesis. Its orthogonal reactive sites—the boronic acid for scaffold construction and the fluorosulfonyl group for covalent targeting—provide researchers with a powerful and direct route to novel therapeutics and chemical probes. By understanding the distinct chemistry of each functional group, scientists can unlock its full potential to accelerate discovery in drug development and beyond.

References

  • Nolan, S. P., & Organ, M. G. (2019). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)Cl₂]₂. Organic Letters.
  • Wang, B., & Dong, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.
  • Li, S., & Dong, J. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Chemical Society Reviews.
  • Sharpless, K. B., & Dong, J. (2023). Sulfur fluoride exchange. Nature Reviews Chemistry.
  • ResearchGate. (n.d.). (A) Schematic representation of fluorosulfate probe synthesis with...
  • MilliporeSigma. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
  • Russo, R., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews.
  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm.
  • PharmaBlock. (2025). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • Fisher Scientific. (n.d.). eMolecules (3-(FLUOROSULFONYL)PHENYL)BORONIC ACID.
  • Silva, S. P. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Kumar, A., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Journal of Taibah University for Science.
  • Singh, I., et al. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals.
  • Pathak, T. P., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science.
  • Zhang, T., et al. (2021). Cell-active, irreversible covalent inhibitors that selectively target the catalytic lysine of EGFR by using fluorosulfate-based SuFEx chemistry. Angewandte Chemie.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts.
  • Boutureira, O., & Bernardes, G. J. L. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem.
  • Ukon, R., et al. (2021). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv.
  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

Sources

Method

SuFEx-Enabled Covalent Ligand Discovery: Application of (3-(Fluorosulfonyl)phenyl)boronic Acid

Executive Summary This Application Note details the strategic use of (3-(Fluorosulfonyl)phenyl)boronic acid (CAS: 1642279-71-3) as a pivotal building block in the design of Targeted Covalent Inhibitors (TCIs). Unlike tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic use of (3-(Fluorosulfonyl)phenyl)boronic acid (CAS: 1642279-71-3) as a pivotal building block in the design of Targeted Covalent Inhibitors (TCIs). Unlike traditional sulfonyl chlorides, the fluorosulfonyl (


) moiety offers a unique "Goldilocks" reactivity—stable enough to survive palladium-catalyzed cross-coupling yet reactive enough to engage specific nucleophilic residues (Tyr, Lys, His, Ser) within a protein binding pocket. This guide provides validated protocols for synthesizing SuFEx probes via Suzuki-Miyaura coupling and outlines workflows for their application in covalent fragment screening and Activity-Based Protein Profiling (ABPP).

Introduction: The SuFEx Revolution in Drug Discovery

The resurgence of covalent drugs has been driven by the need for higher potency, prolonged duration of action (non-equilibrium binding), and the ability to target "undruggable" shallow pockets. While acrylamides targeting Cysteine are well-established, they are limited by the low abundance of Cysteine residues (~2% of the proteome).

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, pioneered by Sharpless and co-workers, expands the covalent landscape. The sulfonyl fluoride group acts as a "sleeping beauty" warhead:

  • Thermodynamic Stability: It resists hydrolysis and reduction, remaining inert in plasma and cytosolic environments.

  • Context-Dependent Reactivity: It only reacts when activated by the specific local environment of a protein pocket (e.g., hydrogen bonding to the fluoride or proximity to a nucleophile), making it highly specific.

(3-(Fluorosulfonyl)phenyl)boronic acid serves as a modular "linchpin." The boronic acid handle allows for the rapid attachment of the warhead to diverse aryl halide scaffolds, enabling the transformation of reversible binders into covalent probes.

Application 1: Modular Synthesis of SuFEx Probes

The Challenge: Warhead Stability

A critical barrier in covalent drug synthesis is the stability of the electrophile during chemical assembly. Sulfonyl chlorides (


) are often too reactive, hydrolyzing or reacting with catalysts. Sulfonyl fluorides, however, are remarkably robust.
Protocol: Ligand-Free Suzuki-Miyaura Coupling "On-Water"

This protocol, adapted from Arvidsson et al., utilizes mild aqueous conditions to couple (3-(Fluorosulfonyl)phenyl)boronic acid to aryl halides. This method prevents hydrolysis of the


 group and avoids harsh bases that could trigger premature SuFEx.
Materials
  • Reagent A: Aryl Bromide/Iodide scaffold (1.0 equiv)

  • Reagent B: (3-(Fluorosulfonyl)phenyl)boronic acid (1.2 equiv)

  • Catalyst: Palladium(II) Acetate (

    
    ) (2 mol%)
    
  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Deionized Water (degassed)

Step-by-Step Methodology
  • Preparation: In a reaction vial, combine the Aryl Bromide (1.0 mmol) and (3-(Fluorosulfonyl)phenyl)boronic acid (1.2 mmol).

  • Catalyst Addition: Add

    
     (4.5 mg, 0.02 mmol).
    
  • Solvent System: Add degassed water (3 mL). The reaction is heterogeneous; vigorous stirring is essential.

  • Activation: Add

    
     (0.42 mL, 3.0 mmol).
    
  • Reaction: Stir vigorously at Room Temperature (20–25 °C) for 4–16 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The

      
       peak is distinct in LC-MS (neutral loss or specific fragmentation).
      
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: Silica gel chromatography is safe; the

      
       group is stable to silica.
      
Comparative Stability Data
FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Hydrolytic Stability Low (Minutes in water)High (Hours to Days in water)
Pd-Catalysis Compatibility Poor (Oxidative addition into S-Cl)Excellent (Inert to Pd(0))
Redox Stability Susceptible to reductionResistant to reduction
Target Residues Promiscuous (Lys, Cys, Ser, Tyr)Tunable (Tyr, Lys, His, Ser)

Application 2: Mechanism of Action & Covalent Docking

Once synthesized, the probe functions by docking into the target protein. If the


 group is positioned near a nucleophilic side chain (specifically Tyrosine or Lysine), a SuFEx reaction occurs.
Mechanism: Tyrosine Conjugation

The reaction with Tyrosine is often proton-coupled. The phenol group of Tyrosine attacks the Sulfur(VI) center, displacing fluoride. This is distinct from nucleophilic aromatic substitution (


) or Michael addition.

SuFEx_Mechanism cluster_0 Docking Phase cluster_1 SuFEx Reaction Probe SuFEx Probe (Ar-SO2-F) Complex Non-Covalent Complex Probe->Complex Binding Protein Target Protein (Tyr-OH) Protein->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack (Proximity Driven) Product Covalent Adduct (Ar-SO2-O-Tyr) TS->Product Fluoride Displacement Fluoride Fluoride Ion (Leaving Group) TS->Fluoride

Figure 1: Mechanism of SuFEx-mediated covalent modification of Tyrosine residues.

Application 3: Target Validation via ABPP

To confirm that the (3-(Fluorosulfonyl)phenyl)-derived probe targets the desired protein and to identify off-targets, Activity-Based Protein Profiling (ABPP) is employed.

Protocol: Gel-Based ABPP with Click Chemistry

Since the


 group is the warhead, a secondary handle (alkyne) is often required for visualization, OR a competition assay is used. Here, we describe a Competition ABPP  workflow using a broad-spectrum fluorophosphonate (FP) probe (for Serine hydrolases) or a generic sulfonyl fluoride probe with an alkyne handle.
Workflow
  • Proteome Preparation: Lysate preparation from relevant cell lines (e.g., HEK293T).

  • Probe Incubation: Treat lysate with the synthesized SuFEx inhibitor (various concentrations: 1, 10, 100

    
    ) for 1 hour at 37°C.
    
  • Pulse Labeling: Add a broad-spectrum reactivity probe (e.g., Desthiobiotin-FP or an Alkyne-Sulfonyl Fluoride) to label remaining active sites.

  • Click Chemistry (if Alkyne used): Add Rhodamine-Azide,

    
    , TCEP, and TBTA. Incubate for 1 hour.
    
  • Analysis: SDS-PAGE followed by in-gel fluorescence scanning.

    • Result: Disappearance of a fluorescent band indicates the SuFEx inhibitor successfully blocked the target.

ABPP_Workflow Step1 Cell Lysate Preparation Step2 Incubation with SuFEx Inhibitor (Variable Conc.) Step1->Step2 Step3 Pulse with Broad-Spectrum Probe (e.g., FP-Biotin) Step2->Step3 Competition Step4 Enrichment (Streptavidin Beads) Step3->Step4 Affinity Purification Step5 Tryptic Digestion & LC-MS/MS Step4->Step5 Output Target ID & Occupancy Quantification Step5->Output

Figure 2: Competition ABPP workflow for validating SuFEx inhibitor target engagement.

References

  • Arvidsson, P. I., et al. (2016).[1][2] "On-Water Synthesis of Biaryl Sulfonyl Fluorides." The Journal of Organic Chemistry, 81(6), 2618–2623.[2] Link

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H., et al. (2023). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 14, 725-735. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology, 14, 137–146. Link

  • Ball, N. D., et al. (2021).[1][3] "Synthetic Routes to Arylsulfonyl Fluorides." Chemical Reviews, 121(5), 2992–3036. Link

Sources

Application

Application Note: Experimental Setup for Reactions with (3-(Fluorosulfonyl)phenyl)boronic acid

Abstract & Strategic Utility (3-(Fluorosulfonyl)phenyl)boronic acid (CAS: 1023164-88-2) represents a high-value "bifunctional staple" in medicinal chemistry and chemical biology. It bridges two distinct worlds of reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

(3-(Fluorosulfonyl)phenyl)boronic acid (CAS: 1023164-88-2) represents a high-value "bifunctional staple" in medicinal chemistry and chemical biology. It bridges two distinct worlds of reactivity:

  • The Anchor (Boronic Acid): Enables scaffold construction via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • The Warhead (Sulfonyl Fluoride): A "sleeping" electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike sulfonyl chlorides, the

    
     motif is remarkably stable to hydrolysis and reduction, activating only under specific conditions to covalently modify proteins (Tyr, Lys, Ser, His) or ligate to silyl ethers.
    

This guide provides a validated workflow to utilize this molecule as a modular linker. The primary challenge addressed here is chemoselectivity : How to engage the boronic acid in cross-coupling while keeping the sulfonyl fluoride latent, and subsequently activating the sulfonyl fluoride for target engagement.

Chemical Stability & Handling

Before experimentation, understanding the physical state of the reagent is critical for stoichiometry.

  • Boroxine Equilibrium: Like most arylboronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine) upon storage. This dehydration is reversible.

    • Impact: The effective molecular weight may fluctuate between the acid monomer and the trimer.

    • Recommendation: For precise stoichiometry in small-scale reactions (<50 mg), convert to the pinacol ester first or assume ~95% purity and use a slight excess (1.1–1.2 equiv).

  • Sulfonyl Fluoride Robustness: The

    
     bond is highly resistant to hydrolysis at neutral/mildly basic pH and temperatures up to 80°C. It is orthogonal to standard Pd-catalyzed conditions, provided strong nucleophiles (like alkoxides) are avoided.
    

Experimental Workflows (Visualized)

The following diagrams illustrate the chemoselective logic required to utilize this building block effectively.

Diagram 1: The Bifunctional Reactivity Map

This diagram details the orthogonal reaction pathways available for the molecule.

ReactivityMap Center (3-(Fluorosulfonyl)phenyl) boronic acid Suzuki Suzuki-Miyaura Coupling (The Anchor) Center->Suzuki Pd(0), Base Ar-X Partner SuFEx SuFEx Activation (The Warhead) Center->SuFEx R-NH2 or R-OTMS DBU/BEMP Scaffold Biaryl Scaffold (SO2F Intact) Suzuki->Scaffold C-C Bond Formation Covalent Covalent Adduct (Sulfonamide/Sulfonate) SuFEx->Covalent S-N / S-O Bond

Caption: Orthogonal reactivity profile. The boronic acid (blue) drives scaffold building (green), while the sulfonyl fluoride remains latent until activated for SuFEx (red).

Diagram 2: Sequential Protocol Logic

This workflow describes the recommended order of operations: Build the scaffold first, then click the warhead.

SequentialWorkflow Start Start: (3-(Fluorosulfonyl)phenyl)boronic acid Step1 Step 1: Suzuki Coupling Partner: Aryl Halide (Ar-X) Start->Step1 Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 80°C Check Checkpoint: Is SO2F intact? Step1->Check Check->Start No (Hydrolysis/Side Rxn) *See Troubleshooting* Intermed Intermediate: Biaryl-SO2F Check->Intermed Yes (Standard) Step2 Step 2: SuFEx Ligation Target: Protein (Tyr/Lys) or Small Molecule Intermed->Step2 Activation Final Final Product: Covalent Probe Step2->Final

Caption: The "Anchor-First" strategy ensures the sulfonyl fluoride warhead is carried through the synthesis intact.

Detailed Protocols

Protocol A: The "Anchor" Step (Suzuki Cross-Coupling)

Objective: Couple the boronic acid to an aryl halide without hydrolyzing the sulfonyl fluoride. Mechanism: Pd(0) cycle.[1] The key is using a base strong enough to activate the boron but weak enough not to attack the sulfur.

Reagents:

  • (3-(Fluorosulfonyl)phenyl)boronic acid (1.1 equiv)

  • Aryl Bromide/Iodide partner (1.0 equiv)

  • Catalyst:

    
     (3–5 mol%) — Preferred for its stability.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv). Avoid Hydroxides (NaOH) or Alkoxides (NaOtBu).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Procedure:

  • Degassing (Critical): Charge a reaction vial with the aryl halide, boronic acid, base, and catalyst. Seal the vial. Evacuate and backfill with Argon/Nitrogen (

    
    ).
    
    • Why? Oxygen causes homocoupling and kills the catalyst.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C. While

      
       is stable, higher temps increase the risk of fluoride elimination or hydrolysis in the presence of water.
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. The

    
     group tolerates silica gel well.
    
Protocol B: The "Warhead" Step (SuFEx Activation)

Objective: React the latent sulfonyl fluoride with a nucleophile (amine or phenol/silyl ether).

Variation 1: Reaction with Amines (Sulfonamide formation)

Ideal for library synthesis.

  • Dissolve the Biaryl-SO2F intermediate in anhydrous Acetonitrile (MeCN) .

  • Add the amine (1.2 equiv).

  • Add DIPEA or TEA (2.0 equiv).

  • Stir at RT or 50°C.

    • Insight: Primary amines are highly reactive but can sometimes lead to elimination side-products (azasulfenes).[2] Secondary amines are cleaner.

Variation 2: Reaction with Phenols (SuFEx Click)

Ideal for tyrosine targeting or bioconjugation.

  • Pre-activation: Convert the target phenol to a silyl ether (

    
    ) for cleanest results (optional but recommended for "Sharpless" conditions).
    
  • Dissolve Biaryl-SO2F and Silyl Ether in MeCN.

  • Add catalyst: DBU (10 mol%) or BEMP (5 mol%).

  • The bifluoride ion (

    
    ) generated in situ catalyzes the process.
    

Data Summary & Troubleshooting

ParameterRecommended ConditionWhy?
Solvent (Suzuki) Dioxane/H2O (4:1)Good solubility; water is necessary for the transmetallation step in Suzuki coupling.
Base (Suzuki) Potassium Phosphate (

)
Mild enough to preserve

, strong enough to activate Boron.
Atmosphere Inert (Ar/N2)Prevents oxidative damage to Pd and phenol byproducts.
TLC Visualization UV (254 nm)The sulfonyl fluoride does not stain well; rely on the aromatic rings.
Storage 4°C, DesiccatorPrevents slow hydrolysis of the boronic acid to the de-boronated arene.

Common Pitfalls:

  • Protodeboronation: If the Suzuki yield is low and you see des-boronated starting material, the electron-withdrawing

    
     group (meta position) is destabilizing the C-B bond.
    
    • Fix: Switch to anhydrous conditions using Buchwald Precatalysts (e.g., XPhos Pd G2) and anhydrous

      
       in THF.
      
  • Fluoride Loss: If the mass spec shows [M-20] (loss of HF), the reaction temperature was likely too high, or a strong nucleophile attacked the sulfur.

References

  • SuFEx Chemistry Origins: Dong, J., Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Sulfonyl Fluoride Stability: Narayanan, A., & Jones, L. H. (2015).[4] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Suzuki Coupling Compatibility: Mukherjee, H., et al. (2018). "Development of a Sulfonyl Fluoride Library for Chemical Biology." ACS Combinatorial Science. (Demonstrates survival of SO2F during cross-coupling). Link

  • Boronic Acid Handling: Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Method

Application Note: (3-(Fluorosulfonyl)phenyl)boronic Acid in Covalent Drug Discovery

This guide details the application of (3-(Fluorosulfonyl)phenyl)boronic acid (referred to herein as 3-FSBA-BA ) as a modular building block and covalent fragment for the discovery of Targeted Covalent Inhibitors (TCIs) ....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (3-(Fluorosulfonyl)phenyl)boronic acid (referred to herein as 3-FSBA-BA ) as a modular building block and covalent fragment for the discovery of Targeted Covalent Inhibitors (TCIs) .

Executive Summary

(3-(Fluorosulfonyl)phenyl)boronic acid is a bifunctional chemical probe used primarily in Fragment-Based Drug Discovery (FBDD) and SuFEx (Sulfur-Fluoride Exchange) chemistry. Unlike traditional electrophiles (e.g., acrylamides) that target cysteine, the sulfonyl fluoride (-SO₂F) warhead has "privileged" reactivity: it is metabolically stable and unreactive in solution but reacts specifically with Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser) residues when positioned within a protein binding pocket.

This reagent serves two distinct roles:

  • Covalent Fragment: It can be screened directly against enzymes to identify reactive nucleophiles adjacent to binding pockets.

  • Modular Building Block: It allows the rapid installation of a SuFEx warhead onto existing ligand scaffolds via Suzuki-Miyaura cross-coupling , converting reversible binders into irreversible inhibitors.

Mechanism of Action

The Dual-Functionality

The molecule consists of two orthogonal reactive centers:

  • Boronic Acid [-B(OH)₂]:

    • In Synthesis: Acts as the nucleophilic partner for Palladium-catalyzed cross-coupling.[1]

    • In Biology: Can form reversible covalent bonds with Ser/Thr hydroxyls or diols (e.g., sugars), acting as a transient anchor.

  • Sulfonyl Fluoride [-SO₂F]:

    • The Warhead: A latent electrophile. It is resistant to hydrolysis at physiological pH but undergoes SuFEx when a protein nucleophile attacks the sulfur center, displacing fluoride.

The SuFEx Reaction (Protein Labeling)

The reaction follows a proximity-driven nucleophilic substitution mechanism.



  • Tyrosine: Forms a Sulfonate ester (stable).

  • Lysine: Forms a Sulfonamide (stable).

  • Histidine: Forms a Sulfonyl-imidazolium (can be reversible or hydrolytically unstable depending on environment).

SuFEx_Mechanism Enzyme Enzyme Active Site (Nu: Tyr/Lys/His) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex + Inhibitor Inhibitor 3-FSBA-BA (Warhead: -SO2F) Inhibitor->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Proximity Effect Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct S-F Bond Cleavage Fluoride Fluoride Ion (F-) Leaving Group TS->Fluoride

Caption: Mechanism of SuFEx-mediated covalent inhibition. The reaction is driven by the precise positioning of the -SO₂F group relative to the nucleophile.

Experimental Protocols

Protocol A: Synthesis of SuFEx Inhibitor Libraries

Objective: To install the 3-fluorosulfonylphenyl moiety onto an aryl halide scaffold (Ar-X) without degrading the sensitive -SO₂F warhead. Challenge: Standard Suzuki conditions (high base, high heat) can hydrolyze -SO₂F to -SO₃H.

Optimized Conditions (The "Mild Suzuki"):

  • Reagents:

    • Scaffold: Aryl Bromide/Iodide (1.0 equiv).

    • Reagent: (3-(Fluorosulfonyl)phenyl)boronic acid (1.2 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (3.0 equiv) or 
      
      
      
      (2.0 equiv). Avoid strong hydroxides.
    • Solvent: 1,4-Dioxane/Water (9:1 v/v).

  • Procedure:

    • Degas solvents thoroughly with Argon (Oxygen promotes homocoupling).

    • Mix reagents in a sealed vial.

    • Heat to 60–80°C (Do not exceed 90°C).

    • Monitor by LC-MS. Look for Product Mass (M+H). Note: Hydrolysis byproduct will be M+17 (OH replaces F).

  • Workup:

    • Dilute with EtOAc, wash with water.

    • Critical: Avoid silica gel chromatography with methanol if possible (can cause transesterification over time). Use neutral alumina or rapid silica flash with Hexane/EtOAc.

Protocol B: Covalent Fragment Screening (Intact Protein MS)

Objective: To determine if 3-FSBA-BA (or its derivatives) covalently modifies the target enzyme.

Materials:

  • Target Protein (5–10 µM in PBS, pH 7.4).

  • 3-FSBA-BA (Stock: 100 mM in DMSO).

  • Control: Benzenesulfonyl fluoride (lacks boronic acid) to check for non-specific labeling.

Workflow:

  • Incubation:

    • Prepare a reaction mixture: 5 µM Protein + 100 µM 3-FSBA-BA (20x excess).

    • Incubate at 37°C for timepoints: 1h, 4h, 24h.

  • Quenching:

    • Add Formic Acid to 1% final concentration (stops reaction and denatures protein).

  • Analysis (LC-MS):

    • Inject on Q-TOF or Orbitrap Mass Spectrometer (C4 column).

    • Deconvolute the protein mass spectrum.

  • Data Interpretation:

    • Hit: Mass shift of +156.0 Da (Molecular weight of -C6H4SO2- group minus Fluoride).

    • Calculation:

      
      .
      
    • Note: If the boronic acid also forms an ester with the protein (rare in denaturing MS), mass shift will differ. Usually, the boronic acid washes off, and only the SuFEx adduct remains.

OutcomeMass Shift (Da)Interpretation
No Reaction 0No reactive residue in proximity.
Covalent Hit +156.0Specific SuFEx reaction (-SO₂-Ar).
Hydrolysis +154.0Sulfonyl fluoride hydrolyzed to Sulfonic acid (artifact).
Multi-labeling +312.0Non-specific labeling (Promiscuous binder).

Determining Kinetic Parameters ( )

To validate the inhibitor as a drug candidate, you must separate the binding affinity (


) from the chemical reactivity (

).

Method: Time-dependent inhibition assay.

  • Setup: Incubate Enzyme + Inhibitor (at concentrations

    
    ) for varying times (
    
    
    
    min).
  • Measurement: At each timepoint, dilute an aliquot 100-fold into a substrate solution and measure residual velocity (

    
    ).
    
  • Plotting:

    • Plot

      
       vs. time (
      
      
      
      ) to get
      
      
      for each
      
      
      .
    • Plot

      
       vs. 
      
      
      
      using the hyperbolic equation:
      
      

Kinetic_Workflow Step1 Incubate Enzyme + [I] (Multiple Concentrations) Step2 Aliquot at Time t Dilute into Substrate Step1->Step2 Step3 Measure Residual Activity (Velocity) Step2->Step3 Step4 Calculate k_obs (Slope of ln(v) vs t) Step3->Step4 Step5 Fit Hyperbolic Curve Determine k_inact and K_I Step4->Step5

Caption: Workflow for determining the potency of SuFEx inhibitors derived from 3-FSBA-BA.

References

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science . Link

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition . Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as tools in chemical biology. Chemical Science . Link

  • Barrow, A. S., et al. (2019). The growing toolkit of sulfonyl fluoride chemistry for drug discovery. Chemical Society Reviews . Link

  • Enamine Ltd. (2024). Sulfonyl Fluoride Building Blocks for Drug Discovery. Link

Sources

Application

Derivatization of (3-(Fluorosulfonyl)phenyl)boronic acid for biological screening

Application Note & Protocol Strategic Derivatization of (3-(Fluorosulfonyl)phenyl)boronic Acid for Covalent Compound Library Synthesis and Biological Screening Abstract: This document provides a comprehensive guide for r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Derivatization of (3-(Fluorosulfonyl)phenyl)boronic Acid for Covalent Compound Library Synthesis and Biological Screening

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of (3-(Fluorosulfonyl)phenyl)boronic acid. This bifunctional reagent serves as a powerful scaffold, integrating a versatile boronic acid handle for diversity-oriented synthesis with a sulfonyl fluoride (SO₂F) electrophilic "warhead" for targeted covalent inhibition. We detail field-proven protocols for Suzuki-Miyaura and Chan-Lam cross-coupling reactions to build a diverse chemical library. Furthermore, we outline the subsequent workflow for characterizing these compounds and employing them in high-throughput biological screening campaigns to identify and validate novel covalent inhibitors.

Scientific Rationale & Strategic Overview

The pursuit of potent and selective therapeutic agents has seen a resurgence of interest in targeted covalent inhibitors (TCIs).[1] Unlike reversible inhibitors, TCIs form a stable, covalent bond with their protein target, offering advantages such as prolonged pharmacodynamic effects, enhanced potency, and the ability to overcome drug resistance. (3-(Fluorosulfonyl)phenyl)boronic acid is an exemplary starting point for TCI discovery due to its unique architecture:

  • The Sulfonyl Fluoride (SO₂F) Moiety: This group functions as a moderately reactive electrophile, or "warhead." It is notably stable under many synthetic conditions and in aqueous media, yet can be activated within a protein's binding pocket to react with nucleophilic amino acid residues like lysine, tyrosine, serine, or threonine.[2][3] This controlled reactivity makes it an ideal warhead for achieving target specificity while minimizing off-target effects.

  • The Boronic Acid [-B(OH)₂] Moiety: This functional group is a cornerstone of modern synthetic chemistry, providing a robust handle for diversification.[4][5] It readily participates in a variety of high-yield cross-coupling reactions, allowing for the systematic introduction of diverse chemical motifs to explore the structure-activity relationship (SAR) of the inhibitor scaffold.

This guide focuses on leveraging the boronic acid for library construction while preserving the sulfonyl fluoride warhead for biological activity.

G start (3-(Fluorosulfonyl)phenyl)boronic Acid (Scaffold) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Diversification Reactions chan_lam Chan-Lam Coupling (C-N, C-O Bond Formation) start->chan_lam Diversification Reactions library Diverse Covalent Compound Library suzuki->library chan_lam->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification & Validation screening->hit_id lead_opt Lead Optimization hit_id->lead_opt

Figure 1: Conceptual workflow for library synthesis and screening starting from the bifunctional scaffold.

Derivatization Strategies & Reaction Protocols

The primary goal is to utilize the boronic acid for coupling reactions while the sulfonyl fluoride group remains intact. The two most powerful and versatile methods for this purpose are the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Chan-Lam coupling.

Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals.[6] This reaction couples the boronic acid with an aryl or heteroaryl halide (or triflate), offering a vast chemical space for exploration.

Causality Behind Experimental Choices:

  • Catalyst: A Palladium(0) species is the active catalyst. Pre-catalysts like Pd(dppf)Cl₂ or PEPPSI-IPr are often used because they are air-stable and efficiently generate the active Pd(0) species in situ.[7][8]

  • Base: A base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex.[9][10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOt-Bu) can depend on the reactivity of the coupling partners.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the borate complex.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition + Ar-X pd0->oxidative_addition pd_ii_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_ii_complex transmetalation Transmetalation + R-B(OH)₃⁻ pd_ii_complex->transmetalation pd_ii_r_complex Ar-Pd(II)-R(L₂) transmetalation->pd_ii_r_complex reductive_elimination Reductive Elimination pd_ii_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product {Ar-R} reductive_elimination->product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add (3-(Fluorosulfonyl)phenyl)boronic acid (1.0 equiv.), the desired aryl/heteroaryl halide (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired derivatized compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR, and high-resolution mass spectrometry (HRMS).

ParameterConditionRationale
Boronic Acid 1.0 equiv.Limiting reagent
Aryl Halide 1.0 - 1.2 equiv.Slight excess to ensure full conversion of the boronic acid
Catalyst Pd(dppf)Cl₂, 2-5 mol%Efficient and commonly available pre-catalyst
Base K₂CO₃ or Cs₂CO₃, 2-3 equiv.Activates the boronic acid for transmetalation[9]
Solvent Dioxane/H₂O (4:1)Good solubility for organic and inorganic reagents
Temperature 80 - 100 °CProvides thermal energy to overcome activation barriers
Atmosphere Nitrogen or ArgonPrevents oxidative degradation of the Pd(0) catalyst

Table 1: Representative conditions for Suzuki-Miyaura cross-coupling.

Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam (or Chan-Evans-Lam) coupling is an invaluable tool for forming aryl-amine and aryl-ether bonds.[11] It is copper-catalyzed and, advantageously, can often be performed open to the air, making it highly amenable to library synthesis.[12][13] This reaction allows for the introduction of phenols, anilines, aliphatic amines, and various N-heterocycles.

Causality Behind Experimental Choices:

  • Catalyst: Copper(II) acetate [Cu(OAc)₂] is the most common catalyst. The reaction is believed to proceed through a Cu(III) intermediate, with atmospheric oxygen often serving as the terminal oxidant to regenerate the active catalyst.[11][12]

  • Base: A mild base, such as pyridine or triethylamine, is often used. Its role can be complex, potentially facilitating deprotonation of the nucleophile and participating in the catalytic cycle.[14]

  • Solvent: Dichloromethane (DCM) or methanol are common solvents, offering good solubility for the diverse range of potential substrates.

Protocol 2.2: General Procedure for Chan-Lam N-Arylation

  • Reaction Setup: To a reaction vial, add (3-(Fluorosulfonyl)phenyl)boronic acid (1.0 equiv.), the amine or phenol nucleophile (1.2 equiv.), Copper(II) acetate (Cu(OAc)₂, 1.5 equiv.), and a molecular sieve (4 Å) if the reagents are not anhydrous.

  • Solvent & Base Addition: Add the solvent (e.g., DCM) followed by the base (e.g., pyridine, 2.0 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature, open to the air, for 12-48 hours. The reaction mixture typically turns from a suspension to a homogenous green or blue solution. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

ParameterConditionRationale
Boronic Acid 1.0 equiv.Limiting reagent
Nucleophile 1.1 - 1.5 equiv.Drives the reaction to completion
Catalyst Cu(OAc)₂, 1.0 - 2.0 equiv.Stoichiometric or catalytic amounts can be used[12]
Base Pyridine or Et₃N, 2.0 equiv.Facilitates the catalytic cycle[14]
Solvent DCM or MeOHCommon solvents with good substrate solubility
Temperature Room TemperatureA key advantage for functional group tolerance[11]
Atmosphere AirOxygen often serves as the terminal oxidant

Table 2: Representative conditions for Chan-Lam cross-coupling.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of each library member.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H and ¹³C NMR: Standard methods to confirm the overall structure and successful coupling.

    • ¹⁹F NMR: A single resonance corresponding to the -SO₂F group should be observed. Its chemical shift can provide information about the electronic environment of the phenyl ring.

    • ¹¹B NMR: This technique is particularly useful for assessing the state of the boron atom. A broad signal around δ 28-33 ppm is characteristic of a trigonal planar sp²-hybridized boronic acid, while a sharper signal around δ 5-10 ppm would indicate a tetracoordinate sp³-hybridized boronate species, which can form in the presence of diols or certain buffer components.[15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition (exact mass) of the synthesized compounds.[17]

Application in Biological Screening

The synthesized library of (3-(Fluorosulfonyl)phenyl)boronic acid derivatives is now ready for biological screening to identify covalent inhibitors.

High-Throughput Screening (HTS) Cascade

A typical HTS campaign involves screening the library against a specific protein target to identify "hits."[18][19]

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action Studies primary_screen Single-Concentration HTS (e.g., 10 µM) dose_response Dose-Response (IC₅₀) Assay primary_screen->dose_response Initial Hits counter_screen Counter-Screen (Assay Interference) dose_response->counter_screen ic50_shift IC₅₀ Shift / Jump Dilution Assay (Confirms Covalency) counter_screen->ic50_shift Confirmed Hits intact_ms Intact Protein Mass Spectrometry (Confirms Target Modification) ic50_shift->intact_ms

Figure 3: A typical workflow for a covalent inhibitor screening cascade.

Protocol: General Biochemical HTS and Hit Validation
  • Primary Screen: Screen the entire compound library at a single, high concentration (e.g., 10-20 µM) in a biochemical assay measuring the activity of the target protein. Identify compounds that show significant inhibition (e.g., >50%).

  • Dose-Response Assay: For the initial hits, perform a dose-response experiment by testing a range of concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

  • Covalency Confirmation (IC₅₀ Shift Assay): A key experiment to differentiate covalent from non-covalent inhibitors.[18]

    • Pre-incubate the target enzyme with the inhibitor for varying amounts of time (e.g., 0 min, 30 min, 2 hr).

    • Initiate the enzymatic reaction and measure the IC₅₀ at each time point.

    • A time-dependent decrease in the IC₅₀ value is a strong indicator of covalent bond formation.

  • Direct Target Engagement (Mass Spectrometry): The most definitive validation is to directly observe the covalent adduct.[20][21]

    • Incubate the target protein with a hit compound.

    • Analyze the protein sample using intact protein mass spectrometry (e.g., LC-MS).

    • Observe a mass shift in the protein's molecular weight corresponding to the molecular weight of the inhibitor. This confirms that a covalent bond has formed.

Safety & Handling

  • Sulfonyl Fluorides: These compounds are electrophilic and can be irritants. Always handle them in a well-ventilated fume hood.[22] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[23][24]

  • Boronic Acids: Generally stable solids, but should be handled with standard laboratory precautions. Avoid inhalation of dust.[25]

  • Reagents: Many reagents used in cross-coupling reactions (e.g., palladium catalysts, bases, solvents) have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Title: Chan-Lam Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets Source: BioAscent URL: [Link]

  • Title: Chan–Lam coupling Source: Wikipedia URL: [Link]

  • Title: OTAVA Covalent Inhibitors Library Source: OTAVAchemicals URL: [Link]

  • Title: High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases Source: PubMed URL: [Link]

  • Title: Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]

  • Title: A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid Source: RSC Advances (via PMC) URL: [Link]

  • Title: Strategies for Screening and Characterizing Targeted Covalent Inhibitors Source: YouTube (WuXi AppTec) URL: [Link]

  • Title: Synthesis and NMR and mass spectrometric study of ammonioacetohydrazones of formylphenylboronic acids as novel ionic prospective Source: RSC Publishing URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids Source: ACS Catalysis URL: [Link]

  • Title: Chemists devise simple method for making sought-after boronic acid-based drugs and other products Source: ScienceDaily URL: [Link]

  • Title: Material Safety Data Sheet - Sulfuryl chloride fluoride Source: Cole-Parmer URL: [Link]

  • Title: Advances in the construction of diverse SuFEx linkers Source: National Science Review URL: [Link]

  • Title: Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions Source: RSC Advances URL: [Link]

  • Title: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchGate URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL: [Link]

  • Title: Chan-Lam Coupling Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids Source: Organic Letters URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Boronic acid mono- and diesters of the aldopentoses Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: METHANESULFONYL FLUORIDE HAZARD SUMMARY Source: NJ.gov URL: [Link]

  • Title: Boronic Acid Functionalized Ferrocene Derivatives Towards Fluoride Sensing Source: Defense Technical Information Center URL: [Link]

  • Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: PNAS URL: [Link]

  • Title: Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis Source: RSC Publishing URL: [Link]

  • Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Covalent inhibitors containing sulfonyl fluoride moieties Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up Source: YouTube (NileRed) URL: [Link]

  • Title: Sulfuryl Fluoride Fact Sheet Source: National Pesticide Information Center URL: [Link]

  • Title: A previously reported sulfonyl fluoride probe for covalent lysine labeling Source: ResearchGate URL: [Link]

  • Title: 4-Fluoro-3-(methanesulfonyl)phenylboronic acid Source: BoronPharm URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

  • Title: 3-Fluorophenylboronic acid Source: PubChem URL: [Link]

  • Title: A Methodology for Simultaneous Fluorogenic Derivatization and Boronate Affinity Enrichment of 3-Nitrotyrosine Containing Peptides Source: PMC URL: [Link]

  • Title: Phenylboronic acid Source: Wikipedia URL: [Link]

  • Title: (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity Source: MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for (3-(Fluorosulfonyl)phenyl)boronic acid.

This guide serves as a technical support hub for (3-(Fluorosulfonyl)phenyl)boronic acid . It is designed for researchers utilizing this reagent’s dual functionality: as a nucleophile in Suzuki-Miyaura cross-coupling and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for (3-(Fluorosulfonyl)phenyl)boronic acid . It is designed for researchers utilizing this reagent’s dual functionality: as a nucleophile in Suzuki-Miyaura cross-coupling and as a latent electrophile in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1]

[1]

Reagent Profile:

  • Functional Groups: Boronic Acid (

    
    ) & Sulfonyl Fluoride (
    
    
    
    ).[1]
  • Primary Utility: Bifunctional linker for PROTACs, covalent inhibitors, and fragment-based drug discovery (FBDD).

  • Key Challenge: Orthogonality. You must engage one functional group without degrading the other.

PART 1: REACTION OPTIMIZATION MODULES
Module A: Suzuki-Miyaura Coupling (Preserving the

)

Objective: Cross-couple the boronic acid to an aryl halide while keeping the sulfonyl fluoride intact for later derivatization.

The Engineering Problem: While


 is remarkably stable compared to sulfonyl chlorides, it is susceptible to hydrolysis under high pH  and high temperature —conditions typical of Suzuki couplings. Furthermore, the electron-withdrawing nature of the meta-

group (

) increases the acidity of the boronic acid, accelerating protodeboronation (the cleavage of the C-B bond).

Optimized Protocol:

  • Base Selection (Critical): Avoid strong hydroxides (NaOH, KOH).[1] Use mild, non-nucleophilic bases.

    • Recommended: Potassium Phosphate Tribasic (

      
      ) or Potassium Carbonate (
      
      
      
      ).[1]
    • Why: These maintain a pH sufficient for transmetallation but lower the rate of

      
       hydrolysis.[1]
      
  • Solvent System:

    • Recommended: Dioxane:Water (4:1) or THF:Water (9:1).[1]

    • Note: A small amount of water is required for the boronic acid mechanism, but excess water at high temp promotes

      
       degradation.
      
  • Catalyst:

    • Recommended:Pd(dppf)Cl₂·DCM or XPhos Pd G3 .

    • Why: These robust catalysts operate efficiently at moderate temperatures (60–80°C), minimizing thermal stress on the sulfonyl fluoride.

Data: Base Compatibility Matrix

Base pH (approx) -SO2F Stability Coupling Efficiency Recommendation
NaOH / KOH >13 Poor (Hydrolysis risk) High AVOID

|


  | ~11.5 | Good  | High | ✅ PREFERRED  |
| 

| ~11 | Excellent | Moderate-High | ✅ Standard | |

| ~10-11 | Excellent | High (Steric cases) | ✅ Alternative | |

| ~10 | High | Low (Slow) | ⚠️ Use only if necessary |[1]
Module B: SuFEx Ligation (Click Chemistry)

Objective: React the


 moiety with a nucleophile (phenol, amine) using SuFEx conditions.[2]

The Engineering Problem: If this step is performed before the Suzuki coupling, the free boronic acid can interfere with fluoride-based activators or sequester bases.

Optimized Protocol:

  • Activation:

    • For Silyl Ethers (Ar-OTMS): Use catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP.[1]

    • For Amines: Spontaneous reaction often occurs; if slow, add mild base (

      
      ).
      
  • Boron Protection (If SuFEx is Step 1):

    • If you must perform SuFEx first, do not use the free boronic acid . Convert it to a Pinacol Ester or MIDA Boronate first.[1][3]

    • Reasoning: Free boronic acids are Lewis acidic and can inhibit the base catalysts used in SuFEx or form insoluble adducts.

PART 2: VISUALIZATION & LOGIC
Workflow Decision Tree: Optimization Strategy

Caption: Decision logic for sequencing Suzuki coupling and SuFEx ligation based on substrate stability.

ReactionLogic Start START: (3-(Fluorosulfonyl)phenyl)boronic acid Decision Which reaction is first? Start->Decision SuzukiFirst Path A: Suzuki Coupling First (Recommended) Decision->SuzukiFirst Standard Route SuFExFirst Path B: SuFEx Ligation First Decision->SuFExFirst Sensitive Substrate StepA1 Protect -SO2F? NO. It is stable to Pd/Base. SuzukiFirst->StepA1 StepB1 Protect Boron? YES. Free -B(OH)2 interferes. SuFExFirst->StepB1 StepA2 Perform Suzuki (Pd(dppf)Cl2, K3PO4, 60°C) StepA1->StepA2 StepA3 Result: Biaryl Sulfonyl Fluoride StepA2->StepA3 StepB2 Convert to Pinacol Ester or MIDA StepB1->StepB2 StepB3 Perform SuFEx (R-OTMS + DBU cat.) StepB2->StepB3

PART 3: TROUBLESHOOTING & FAQs
Q1: Why is my yield low, and why am I seeing "de-borylated" byproduct (Ph-SO2F)?

Diagnosis: Protodeboronation. Mechanism: The electron-withdrawing sulfonyl fluoride group makes the aryl ring electron-deficient.[1] Upon formation of the "ate" complex (Ar-B(OH)₃⁻) with the base, the C-B bond weakens, and a proton from water cleaves it. Solution:

  • Reduce Water: Switch to an anhydrous system using CsF or Ag₂O as the activator instead of aqueous carbonate.[1]

  • MIDA Strategy: Use a MIDA boronate instead of the free acid.[1][4] MIDA boronates slowly release the active species, keeping the concentration of the unstable "ate" complex low (Slow-Release Strategy) [1].

Q2: I cannot purify the product; it streaks on the silica column.

Diagnosis: Boronic acid interaction with silanols. Solution:

  • Add Modifier: Add 1% Acetic Acid or 0.5% Triethylamine to your eluent.[1] This blocks the interaction sites on the silica.

  • Salt Workup: Before the column, treat the crude organic layer with aqueous NaOH (rapidly) to form the boronate salt, wash away organic impurities, then re-acidify and extract. Warning: Do this quickly to avoid hydrolyzing the -SO2F.

Q3: Did my Sulfonyl Fluoride hydrolyze to Sulfonic Acid?

Test: Check ¹⁹F NMR.

  • Signal:

    
     typically appears around +65 ppm  (relative to 
    
    
    
    ).[1]
  • Result: If the peak disappears and you see a broad baseline or no signal, hydrolysis occurred.

  • Fix: Lower the reaction temperature to <60°C and ensure the pH < 12.

PART 4: REFERENCES
  • Protodeboronation Mechanisms:

    • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids." J. Am. Chem. Soc.[1][5][6]2016 , 138, 9145. Link[1]

  • SuFEx Chemistry Foundation:

    • Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[5][6][7][8] Angew.[1][2][5][6][9] Chem. Int. Ed.2014 , 53, 9430.[5][6][7] Link[1]

  • Suzuki Coupling with Fluorosulfonyl Groups:

    • Lenton, S., et al. "Synthesis of Sulfonyl Fluorides via Pd-Catalyzed Cross-Coupling." Org.[1][10] Lett.2019 , 21, 7659. (Demonstrates compatibility of -SO2F with Pd). Link[1]

  • Boronic Acid Purification:

    • Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.[1]2014 , 43, 412.[7] Link

Sources

Optimization

Technical Support Center: Mastering Suzuki Couplings with Electron-Deficient Boronic Acids

Welcome to the technical support center dedicated to overcoming the specific challenges encountered during Suzuki-Miyaura cross-coupling reactions with electron-deficient boronic acids. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the specific challenges encountered during Suzuki-Miyaura cross-coupling reactions with electron-deficient boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these often-tricky transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with an electron-deficient boronic acid failing or giving low yields?

A1: Electron-deficient boronic acids present a unique set of challenges primarily due to two factors: a slower rate of transmetalation and increased susceptibility to decomposition pathways like protodeboronation.[1][2] The electron-withdrawing groups on the boronic acid reduce its nucleophilicity, hindering the transfer of the aryl group to the palladium center.[1][3]

Q2: What is protodeboronation and how can I minimize it with my electron-deficient boronic acid?

A2: Protodeboronation is a common side reaction where the boronic acid reacts with a proton source (often water in the reaction mixture) to cleave the C-B bond, resulting in the formation of an undesired arene byproduct and boric acid.[4] This process is particularly problematic for electron-deficient and heteroaryl boronic acids.[4][5] To minimize this, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborates, which exhibit greater stability.[2][6][7] Additionally, using anhydrous solvents and carefully dried reagents can be beneficial.

Q3: My reaction is producing a significant amount of homocoupling product from my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of Pd(II) species and oxygen.[4] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced to the active Pd(0) in situ. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[4] To prevent this, ensure your reaction is thoroughly degassed to remove oxygen and consider using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that efficiently generates the active Pd(0) species.[4][8]

Q4: I am observing the dehalogenation of my aryl halide starting material. What is the cause?

A4: Dehalogenation is another potential side reaction where the aryl halide is reduced to the corresponding arene. This can occur after oxidative addition, where the resulting Pd(II) complex abstracts a hydride from another component in the reaction mixture, such as an amine base or an alcohol solvent, followed by reductive elimination.[4]

Troubleshooting Guides

Problem: Low or No Conversion of Starting Materials

When faced with a stalled reaction, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization efforts.

G cluster_0 Primary Checks cluster_1 Catalyst & Ligand Optimization cluster_2 Reaction Condition Adjustments start Low/No Conversion with Electron-Deficient Boronic Acid reagents Reagent Quality: - Boronic acid purity - Solvent anhydrous? - Base fresh? start->reagents degassing Reaction Setup: - Thoroughly degassed? - Inert atmosphere maintained? start->degassing ligand Ligand Choice: - Use bulky, electron-rich  phosphine ligands (e.g., XPhos, SPhos) reagents->ligand precatalyst Precatalyst System: - Switch to a modern precatalyst (e.g., Buchwald G3/G4) for efficient Pd(0) generation degassing->precatalyst base Base Selection: - Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) ligand->base temperature Temperature: - Increase reaction temperature (use high-boiling solvent like toluene or dioxane) precatalyst->temperature boron_reagent Boron Reagent: - Convert boronic acid to a more stable ester (e.g., pinacol) or trifluoroborate base->boron_reagent

Caption: Troubleshooting workflow for low conversion.

In-Depth Analysis of Troubleshooting Steps:
  • Ligand Selection: The transmetalation step is often rate-limiting for electron-deficient boronic acids. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective at accelerating this step and the subsequent reductive elimination.[1][9] N-heterocyclic carbenes (NHCs) can also be excellent choices.[1]

  • Base Optimization: A stronger base is often required to facilitate the formation of the more nucleophilic boronate species from the electron-deficient boronic acid.[10][11] While common bases like Na₂CO₃ and K₂CO₃ can be effective, more challenging couplings often benefit from stronger, more soluble bases like K₃PO₄ or Cs₂CO₃.[1][10]

  • Catalyst System: The choice of palladium source is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in-situ reduction to Pd(0).[4][8] Modern precatalysts, such as the Buchwald palladacycle precatalysts, are designed for rapid and clean generation of the active monoligated Pd(0) species, which can be highly beneficial for challenging couplings.[1][5]

Experimental Protocols

Protocol 1: Screening of Bases for a Challenging Suzuki Coupling

This protocol provides a general framework for screening different bases to optimize the yield of your Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Electron-deficient boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[10]

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)[10]

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)[10]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a series of oven-dried reaction vials, add the aryl halide (1.0 mmol), electron-deficient boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • To each vial, add a different base (2.0 mmol).

  • Evacuate and backfill each vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to each vial.

  • Seal the vials and place them in a preheated heating block at the desired temperature (e.g., 80-110 °C).

  • Stir the reactions for a predetermined time (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude reaction mixtures by a suitable method (e.g., ¹H NMR, LC-MS) to determine the conversion and yield for each base.

Protocol 2: Conversion of a Boronic Acid to its Pinacol Ester

This procedure can be used to enhance the stability of a problematic electron-deficient boronic acid.

Materials:

  • Electron-deficient boronic acid (1.0 mmol)

  • Pinacol (1.1 mmol)

  • Anhydrous solvent (e.g., THF or toluene)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • In a round-bottom flask, dissolve the electron-deficient boronic acid (1.0 mmol) and pinacol (1.1 mmol) in the anhydrous solvent.

  • If using a Dean-Stark apparatus, assemble the glassware and reflux the mixture until no more water is collected.

  • Alternatively, stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.

Data Presentation

The following table provides a comparative overview of common bases used in Suzuki coupling reactions, highlighting their properties and typical applications.

BasepKa of Conjugate AcidSolubility in Organic SolventsTypical Applications
Na₂CO₃ 10.3LowGeneral purpose, often used in aqueous/organic biphasic systems.[10]
K₂CO₃ 10.3ModerateSimilar to Na₂CO₃, sometimes offers slightly better performance.[10]
K₃PO₄ 12.3ModerateA stronger base, effective for more challenging couplings, including those with electron-deficient partners.[1][10]
Cs₂CO₃ 10.3HighHighly soluble in organic solvents, often used for difficult couplings where solubility is a factor.[10]
KF 3.2ModerateA mild base, useful when base-labile functional groups are present.[11]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L)₂ Ar-Pd(II)-OR'(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-OR'(L)₂ Ligand Exchange (+ Base, -X⁻) Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-OR'(L)₂->Ar-Pd(II)-Ar'(L)₂ Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(L)₂->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal. [Link]

  • Chepiga, K. M., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(48), 18034–18045. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Strømsodd, E. A., et al. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Tetrahedron, 66(39), 7683-7691. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 225-256). ACS Publications. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • Cee, V. J., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Pfizer. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

Sources

Troubleshooting

Improving yield in reactions with (3-(Fluorosulfonyl)phenyl)boronic acid

The following technical guide is structured as a Tier 3 Support Resource for researchers utilizing (3-(Fluorosulfonyl)phenyl)boronic acid (CAS: 455953-23-2).[1] It synthesizes mechanistic organic chemistry with practical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for researchers utilizing (3-(Fluorosulfonyl)phenyl)boronic acid (CAS: 455953-23-2).[1] It synthesizes mechanistic organic chemistry with practical process optimization.[1]

Reagent Class: SuFEx-Click Ready Aryl Boronic Acids Primary Application: Bifunctional linker for Suzuki-Miyaura coupling (C-C bond) and Sulfur-Fluoride Exchange (SuFEx) (S-X bond).[1]

Introduction: The Dual-Reactivity Challenge

You are likely experiencing yield issues because this molecule presents a "reactivity paradox." The boronic acid requires basic activation to transmetallate, but the sulfonyl fluoride (–SO₂F) —while robust—is an electron-withdrawing group (EWG) that destabilizes the C–B bond, accelerating protodeboronation . Furthermore, while –SO₂F is more stable than sulfonyl chlorides, it is not inert to hydrolysis under the vigorous alkaline conditions often used in standard Suzuki protocols.[1]

This guide prioritizes Chemoselectivity : Coupling the boron without degrading the sulfonyl fluoride.

Module 1: Optimizing the Suzuki-Miyaura Coupling

Goal: Form the Biaryl bond while retaining the –SO₂F handle.

Critical Failure Modes & Solutions
Issue 1: Rapid Protodeboronation (The "Missing Boron" Problem)

Symptom: LC-MS shows large amounts of fluorosulfonylbenzene (Ar-H) instead of the product. Mechanism: The –SO₂F group is strongly electron-withdrawing (


). This pulls electron density from the aromatic ring, making the ipso-carbon highly susceptible to base-mediated cleavage (protodeboronation).
Solution: 
  • Switch to Anhydrous Conditions: Water is the proton source.[1] Use anhydrous K₃PO₄ or Cs₂CO₃ in dioxane or toluene.[1]

  • "Outrun" the Decomposition: Use a highly active precatalyst that facilitates oxidative addition/transmetallation faster than the rate of deboronation.

    • Recommendation:XPhos Pd G3 or SPhos Pd G3 (Buchwald Precatalysts).[1] These bulky, electron-rich ligands accelerate the cycle significantly.[1]

Issue 2: Hydrolysis of the Sulfonyl Fluoride

Symptom: LC-MS shows the sulfonic acid (Ar-SO₃H) or sulfonate salt. Mechanism: While resistant to reduction, –SO₂F hydrolyzes at high pH (


12) and high temperature (

80°C).[1] Solution:
  • Avoid Hydroxides: Never use NaOH or KOH.[1]

  • Buffer the System: If water is required for solubility, use a milder base like K₂CO₃ or NaHCO₃ .[1]

  • Temperature Control: Do not exceed 80°C. If the coupling is sluggish, change the catalyst (see above), not the temperature.

Recommended Protocol: The "High-Fidelity" Coupling

Designed to preserve the SuFEx handle.

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (1–3 mol%)Rapid turnover minimizes time for side-reactions.[1]
Base K₃PO₄ (Anhydrous) (2.0 equiv)Mild base; lacks protons to facilitate deboronation.[1]
Solvent 1,4-Dioxane (Dry)High solubility for boronic acids; compatible with moderate heat.[1]
Temperature 60°C – 80°C Sufficient for activation; below hydrolysis threshold of –SO₂F.[1]
Atmosphere Argon/Nitrogen Essential to prevent oxidative homocoupling.[1]
Troubleshooting Logic Map

Use this flow to diagnose yield loss.

SuzukiTroubleshooting Start Low Yield Observed CheckMS Analyze Crude by LC-MS Start->CheckMS Result1 Major Peak: Ar-H (Protodeboronation) CheckMS->Result1 Result2 Major Peak: Ar-SO3H (Hydrolysis) CheckMS->Result2 Result3 Major Peak: Starting Material (No Reaction) CheckMS->Result3 Sol1 Action: Switch to Anhydrous Base (K3PO4) & High-Activity Catalyst (XPhos Pd G3) Result1->Sol1 Sol2 Action: Remove Strong Base (NaOH); Reduce Temp < 80°C Result2->Sol2 Sol3 Action: Check Catalyst Quality; Switch to Pd-G3 Precatalysts Result3->Sol3

Figure 1: Decision matrix for diagnosing reaction failures based on crude LC-MS data.

Module 2: The SuFEx Interface (Downstream Utility)

Once you have successfully coupled the aryl ring, you likely intend to use the –SO₂F group.

FAQ: Activating the Sulfonyl Fluoride

Q: Why is my sulfonyl fluoride not reacting with amines/phenols? A: The –SO₂F bond is incredibly stable (bond energy approx. 130 kcal/mol).[1] It is a "sleeping beauty" functionality.[1] It requires SuFEx activation to react. You cannot simply mix it with a nucleophile as you would a sulfonyl chloride.[1]

Q: How do I activate it? A: You must use the Sharpless-Dong-Fokin protocols.[1] The most robust method involves Silicon-Fluoride exchange.[1]

  • Silyl Ether Nucleophiles: Convert your phenol/alcohol to a silyl ether (R-OTMS).[1]

  • Bifluoride Catalysis: Use a source of bifluoride (e.g., TBAF, CsF, or DBU) to initiate the "ping-pong" mechanism where the fluoride hops from Sulfur to Silicon.[1]

Visualization: The SuFEx Activation Cycle

SuFExMechanism cluster_legend Key Concept Reagent Ar-SO2-F (Stable) Intermediate [Pentacoordinate Sulfur Transition] Reagent->Intermediate + Catalyst Nucleophile R-O-TMS (Silyl Ether) Nucleophile->Intermediate Catalyst F- (Catalyst) Product Ar-SO2-OR (Sulfonate) Intermediate->Product Byproduct TMS-F (Gas/Stable) Intermediate->Byproduct Description Si-F bond formation (strong) drives S-F bond breakage.

Figure 2: The thermodynamic driving force of SuFEx is the formation of the strong Si-F bond (TMS-F).

Module 3: Storage & Handling Integrity

Q: Can I store the reagent on the bench? A: Short-term, yes. However, (3-(Fluorosulfonyl)phenyl)boronic acid is hygroscopic.[1]

  • Risk: Moisture absorption leads to the formation of boroxines (anhydrides). While boroxines are often reversible in reaction, variable stoichiometry can mess up your catalyst loading calculations.[1]

  • Storage Protocol: Store at 4°C under an inert atmosphere (nitrogen desiccator).

Q: Is the –SO₂F group compatible with column chromatography? A: Yes. Unlike sulfonyl chlorides, sulfonyl fluorides are stable on silica gel.[1] You can purify your Suzuki product using standard EtOAc/Hexanes gradients without degradation.[1]

References & Authority

  • SuFEx Chemistry Foundation:

    • Dong, J., Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • [1]

  • Protodeboronation Mechanisms:

    • Cox, P. A., Lloyd-Jones, G. C., et al. (2017).[1] "Protodeboronation of (Hetero)arylboronic Acids." Journal of the American Chemical Society.

    • [1]

  • Suzuki Coupling of Unstable Boronic Acids:

    • Kinzel, T., Buchwald, S. L., et al. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.

    • [1]

  • Stability of Sulfonyl Fluorides:

    • Narayanam, M. K., et al. (2025).[1][2] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate.[1][3]

Sources

Optimization

Stability and storage of (3-(Fluorosulfonyl)phenyl)boronic acid.

Technical Support Guide: Stability & Storage of (3-(Fluorosulfonyl)phenyl)boronic acid Executive Summary: The Dual-Personality Reagent (3-(Fluorosulfonyl)phenyl)boronic acid is a bifunctional building block containing tw...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Storage of (3-(Fluorosulfonyl)phenyl)boronic acid

Executive Summary: The Dual-Personality Reagent

(3-(Fluorosulfonyl)phenyl)boronic acid is a bifunctional building block containing two distinct reactive handles: a boronic acid (Suzuki-Miyaura coupling) and a sulfonyl fluoride (SuFEx click chemistry).

To handle this reagent successfully, you must understand the conflicting stability profiles of these two groups:

  • The Sulfonyl Fluoride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  Exceptionally stable.[1] Unlike sulfonyl chlorides, it resists hydrolysis in neutral water and does not reduce easily. It is the "strong" handle.
    
  • The Boronic Acid (

    
    ):  Dynamic and sensitive.[2][3] It naturally cycles between acid and anhydride (boroxine) forms and is susceptible to oxidation and protodeboronation. It is the "sensitive" handle.
    

Part 1: Critical Storage Protocols

Status: Mandatory for Long-Term Integrity (>1 month)

Do not treat this simply as "another organic solid." The electron-withdrawing nature of the sulfonyl fluoride group increases the Lewis acidity of the boron center, potentially accelerating degradation pathways if improperly stored.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards the kinetics of protodeboronation (cleavage of the C-B bond) and oxidation. While stable at RT for days, long-term storage requires cold.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents atmospheric moisture from shifting the boroxine/acid equilibrium unpredictably and excludes oxygen to prevent aerobic oxidation to phenols.
Container Tightly Sealed / Desiccated Boronic acids are hygroscopic.[4] Fluctuating humidity causes the material to cycle between free acid and boroxine, leading to "crusting" or physical hardening.
Light Amber Vial / Dark While not intensely photo-labile, minimizing energy input reduces the chance of radical-induced degradation of the C-S or C-B bonds.

Part 2: Troubleshooting & Diagnostics

Visual & Chemical Diagnosis Flowchart

Use this logic flow to determine if your reagent is degraded or simply in a different physical state.

G Start User Observation Obs1 Material is sticky/gummy or hard crust Start->Obs1 Obs2 NMR: Missing Fluorine Signal Start->Obs2 Obs3 NMR: Extra Aromatic Signals Start->Obs3 Diag1 Boroxine Formation (Reversible Anhydride) Obs1->Diag1 Most Likely Diag2 Hydrolysis of Sulfonyl Fluoride (Irreversible -> Sulfonic Acid) Obs2->Diag2 High pH Exposure? Diag3 Protodeboronation (Loss of Boron Group) Obs3->Diag3 C-B Bond Cleavage Action1 Action: Re-suspend in wet solvent or heat with base (Suzuki conditions). Reagent is OK. Diag1->Action1 Action2 Action: Discard. Material is chemically destroyed. Diag2->Action2 Diag3->Action2

Figure 1: Diagnostic logic for assessing reagent integrity. Note that physical changes often indicate reversible dehydration (boroxine formation) rather than chemical destruction.

Detailed Issue Resolution

Issue 1: "The solid has turned into a hard gum or sticky resin."

  • Cause: Boroxine Cycle. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is driven by entropy.[3] The

    
     group does not participate in this, but it adds mass to the trimer.
    
  • Verification: Run a

    
    H NMR in a dry solvent (CDCl
    
    
    
    ). You may see broadened peaks. Add a drop of D
    
    
    O; the peaks should sharpen as it reverts to the monomeric acid.
  • Solution: This is not degradation . Use the material as is. Under aqueous Suzuki coupling conditions (Base/Water), the boroxine hydrolyzes instantly back to the active boronic acid species.

Issue 2: "My yield in the Suzuki coupling is near zero."

  • Cause: Protodeboronation. The electron-withdrawing sulfonyl fluoride group makes the phenyl ring electron-deficient. This makes the C-B bond susceptible to cleavage, especially under strong basic conditions (e.g., NaOH, KOH) at high temperatures.

  • Solution: Switch to mild bases. Use K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    instead of hydroxides. Lower the reaction temperature and use a catalyst system that works at moderate heat (e.g., Pd(dppf)Cl
    
    
    or XPhos Pd G2).

Issue 3: "I see no Fluorine signal in


F NMR." 
  • Cause: Sulfonyl Fluoride Hydrolysis. While rare (SuFEx is stable), prolonged exposure to high pH (>10) or specific Lewis bases (like DMAP/DBU) in wet solvents can hydrolyze the

    
     to a sulfonic acid (
    
    
    
    ).
  • Solution: This is irreversible.[5] Discard the batch. Ensure your storage container was not contaminated with basic residues.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use this reagent in water? A: Yes. The sulfonyl fluoride group is "water-loving" (hydrophilic) but "water-stable." It does not hydrolyze in neutral water. You can perform Suzuki couplings in water/organic mixtures (e.g., Dioxane/H


O) without destroying the SuFEx handle, provided you avoid extreme pH.

Q: Why does the MSDS say "Moisture Sensitive" if SuFEx is stable? A: The warning applies to the Boronic Acid moiety. Moisture causes the physical shift between free acid and boroxine, making stoichiometry difficult (molecular weight changes). It does not imply the molecule will chemically decompose, but "wet" material is harder to weigh accurately.

Q: I need to activate the Sulfonyl Fluoride. Will the Boronic acid interfere? A: It depends on the order of operations.

  • Path A (Suzuki First): Recommended.[6] The

    
     survives the cross-coupling.
    
  • Path B (SuFEx First): Risky. Activating the

    
     usually requires fluoride sources (like bifluoride) or strong bases (DBU), which can strip the boronic acid or cause protodeboronation. Perform the Suzuki coupling first whenever possible. 
    

Q: How do I determine the purity if the boroxine/acid ratio varies? A: Use Quantitative NMR (qNMR) or HPLC .

  • HPLC: Dissolve in Acetonitrile/Water with 0.1% Formic Acid. The acid conditions ensure the boroxine is fully hydrolyzed to the monomer, giving a single peak.

  • qNMR: Use an internal standard (e.g., Trimethoxybenzene). The integration of the aromatic protons will give the total molar content of the aryl core, regardless of whether it is in acid or boroxine form.

Part 4: References & Grounding

  • SuFEx Chemistry Stability:

    • Source: Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][7] Angewandte Chemie International Edition, 2014.

    • Key Finding: Establishes the high stability of aryl sulfonyl fluorides toward hydrolysis and thermolysis compared to sulfonyl chlorides.

    • Link:

  • Boronic Acid/Boroxine Equilibrium:

    • Source: Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2011.

    • Key Finding: Details the reversible dehydration of boronic acids to boroxines and the entropic drivers of this process.

    • Link:

  • Protodeboronation Mechanisms:

    • Source: Lloyd-Jones, G. C., et al. "Kinetics and Mechanism of the Protodeboronation of Arylboronic Acids."[8] Journal of the American Chemical Society, 2014.

    • Key Finding: Explains how electron-withdrawing groups (like sulfonyls) accelerate protodeboronation under basic conditions.

    • Link:

Sources

Troubleshooting

Technical Support Center: Purification of Products from (3-(Fluorosulfonyl)phenyl)boronic Acid Reactions

Welcome to the technical support center for the purification of reaction products derived from (3-(Fluorosulfonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction products derived from (3-(Fluorosulfonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. The unique chemical nature of the fluorosulfonyl and boronic acid moieties necessitates a nuanced approach to purification, which this guide aims to provide.

Introduction to the Challenges

(3-(Fluorosulfonyl)phenyl)boronic acid is a versatile reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the fluorosulfonylphenyl group into a target molecule.[1] This functional group is of significant interest in medicinal chemistry and chemical biology, particularly for its use in covalent inhibitor design through sulfur(VI) fluoride exchange (SuFEx) chemistry.[2]

However, the purification of products from these reactions is often non-trivial. The primary challenges stem from:

  • Residual Boronic Acid: Unreacted (3-(Fluorosulfonyl)phenyl)boronic acid and its byproducts can be difficult to separate from the desired product.

  • Hydrolysis: The fluorosulfonyl group can be susceptible to hydrolysis, leading to the corresponding sulfonic acid, which introduces purification complexities.[3]

  • Byproduct Formation: Homo-coupling of the boronic acid and other side reactions can generate impurities with similar polarities to the product.[4]

  • Palladium Catalyst Removal: Trace amounts of the palladium catalyst used in cross-coupling reactions must be effectively removed.[4]

This guide provides a structured approach to troubleshooting these issues, offering both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem 1: My final product is contaminated with the starting boronic acid.

Possible Causes & Solutions

  • Incomplete Reaction: The most straightforward cause is an incomplete reaction. Ensure your reaction has gone to completion by TLC or LC-MS analysis before proceeding with workup.

  • Co-elution during Chromatography: (3-(Fluorosulfonyl)phenyl)boronic acid can have a similar polarity to the desired product, leading to co-elution during silica gel chromatography.[4]

    • Optimization of Chromatography:

      • Solvent System Modification: A more polar solvent system, such as increasing the percentage of methanol in a dichloromethane/methanol eluent, can help retain the more polar boronic acid on the silica gel.[4]

      • Acid/Base Modifier: Adding a small amount of acetic acid to the eluent can protonate any basic sites on your product, potentially altering its retention time relative to the acidic boronic acid. Conversely, adding a base like triethylamine can deprotonate the boronic acid, causing it to stick more strongly to the silica.

  • Ineffective Aqueous Workup: A standard aqueous workup may not be sufficient to remove all of the boronic acid.

    • Basic Wash: Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The boronic acid will be deprotonated to the more water-soluble boronate salt, facilitating its removal into the aqueous layer.[5] Be mindful of the stability of your product to basic conditions.

    • Boronic Acid Scavengers: For particularly stubborn cases, consider using a boronic acid scavenger resin, such as one containing diethanolamine functionality.[5]

Problem 2: I am observing a significant amount of a more polar impurity, possibly the sulfonic acid.

Possible Causes & Solutions

  • Hydrolysis during Reaction or Workup: The fluorosulfonyl group can hydrolyze to a sulfonic acid, especially in the presence of water and base at elevated temperatures.[3]

    • Reaction Conditions: If possible, minimize the amount of water in your reaction and use milder bases.

    • Workup Conditions: Avoid prolonged exposure to strongly basic aqueous solutions during the workup. If a basic wash is necessary, perform it quickly and at a low temperature.

  • Purification Strategy for Sulfonic Acid Impurity:

    • Acid-Base Extraction: The sulfonic acid impurity is significantly more acidic than the corresponding sulfonyl fluoride. An extraction with a dilute basic solution can selectively remove the sulfonic acid into the aqueous phase.

    • Chromatography: The sulfonic acid will be much more polar than the sulfonyl fluoride. A standard silica gel chromatography should provide good separation. Use a solvent system that effectively elutes your desired product while retaining the highly polar sulfonic acid at the baseline.

Problem 3: My NMR spectrum shows broad peaks, suggesting the presence of boroxines.

Possible Causes & Solutions

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines, especially upon concentration or in aprotic solvents.[6] This can lead to broadened signals in NMR spectra.

    • Dissolution in Coordinating Solvents: Dissolving the sample in a coordinating solvent like methanol-d4 or DMSO-d6 for NMR analysis can often break up the boroxine structure and result in sharper peaks.[6]

    • Conversion to Boronate Ester: If boroxine formation is a persistent issue, consider converting the crude product to its pinacol ester before purification. Boronate esters are generally more stable and less prone to boroxine formation.[7] However, be aware that pinacol boronates can be susceptible to hydrolysis during reversed-phase HPLC.[7]

Problem 4: My purified product is a dark color, indicating residual palladium.

Possible Causes & Solutions

  • Inefficient Catalyst Removal: The palladium catalyst used in the cross-coupling reaction can be challenging to remove completely.

    • Filtration through Celite/Silica: After the reaction, filtering the mixture through a pad of Celite or a short plug of silica gel can remove a significant portion of the palladium catalyst.[4][8]

    • Treatment with Thiol Scavengers: Specialized thiol-containing scavenger resins or reagents can be used to bind and remove residual palladium.

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. Subsequent filtration will yield a decolorized solution.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying the product of a Suzuki coupling with (3-(Fluorosulfonyl)phenyl)boronic acid?

A1: A multi-step approach is typically most effective:

  • Aqueous Workup: Start with a standard aqueous workup, including a wash with a basic solution like saturated sodium bicarbonate to remove the bulk of the unreacted boronic acid.[5]

  • Filtration: Filter the organic layer through a pad of Celite to remove the palladium catalyst.[4]

  • Column Chromatography: Perform flash column chromatography on silica gel to separate the desired product from remaining impurities.[4][8]

  • Recrystallization/Precipitation: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure final product.[9][10]

Q2: Can I use reverse-phase HPLC for purification?

A2: Yes, reverse-phase HPLC can be a powerful tool for purifying these compounds, especially for small-scale preparations or when high purity is required.[11] However, be mindful of the following:

  • The fluorosulfonyl group's stability to the mobile phase conditions.

  • The potential for on-column hydrolysis of boronate esters if they are present.[7]

  • The acidity of phenylboronic acids can be influenced by fluorine substituents, which may affect retention behavior.[12][13]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are invaluable for confirming the structure and identifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final compound.

Q4: Are there any special handling precautions for (3-(Fluorosulfonyl)phenyl)boronic acid and its products?

A4: While sulfonyl fluorides are generally more stable than other sulfonyl halides, it is good practice to handle them in a well-ventilated fume hood.[3] Avoid exposure to moisture to minimize hydrolysis.

Visualization of Purification Workflow

The following diagram illustrates a typical purification workflow for products from reactions involving (3-(Fluorosulfonyl)phenyl)boronic acid.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (incl. basic wash) start->workup Remove water-soluble impurities & boronic acid filtration Filtration (Celite/Silica) workup->filtration Remove Pd catalyst chromatography Column Chromatography filtration->chromatography Separate product from byproducts & impurities crystallization Recrystallization/ Precipitation chromatography->crystallization For solid products final_product Pure Product chromatography->final_product For liquid products crystallization->final_product analysis Purity Analysis (NMR, LC-MS, HPLC) final_product->analysis

Caption: A typical purification workflow.

Experimental Protocols

Protocol 1: General Aqueous Workup and Palladium Removal
  • Cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with:

    • 1M NaOH or saturated NaHCO₃ solution (2 x volume of organic layer) to remove unreacted boronic acid.

    • Water (2 x volume of organic layer).

    • Brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the dried organic layer through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Choose an appropriate solvent system based on TLC analysis of the crude product. A good starting point for many biaryl products is a hexane/ethyl acetate gradient.

  • Prepare a silica gel column with the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Carefully load the sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC or another appropriate method to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table provides a general guide for solvent selection in column chromatography based on the polarity of the product.

Product PolarityRecommended Starting Eluent System
Non-polarHexane/Ethyl Acetate (9:1)
Moderately PolarHexane/Ethyl Acetate (1:1)
PolarDichloromethane/Methanol (95:5)

Note: These are starting points and may require optimization for your specific compound.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
  • US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfon
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry.
  • Acidity and Hydrolytic Stability of Fluorin
  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and W
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA - Cardiff University.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers.
  • Methodology to Access Sulfonyl Fluorides.
  • Identifying and characterizing impurities in allenylboronic acid samples. Benchchem.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

Sources

Optimization

Technical Support Center: Navigating Catalyst Poisoning in Reactions with Sulfonyl-Containing Compounds

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of catalyst poisoning in reactions involving sulfonyl-containing compounds. Our goal is to equip you with the scientific understanding and practical solutions to overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding catalyst deactivation by sulfonyl-containing compounds.

Q1: What are the primary mechanisms of catalyst deactivation when using sulfonyl-containing compounds?

Catalyst deactivation in the presence of sulfonyl compounds typically proceeds through three main pathways:

  • Chemical Poisoning: This is the most prevalent mechanism and involves the strong chemical adsorption (chemisorption) of sulfur species onto the active metal sites of the catalyst.[1] While the sulfonyl group itself is relatively oxidized, it can be reduced under typical reaction conditions (e.g., hydrogenation) to lower oxidation state sulfur species, such as sulfites, sulfides, or H₂S, which are potent poisons for many metal catalysts.[2] These species form strong bonds with the metal, blocking active sites and preventing reactant molecules from adsorbing.[1]

  • Fouling: This occurs when reaction byproducts or degraded reagents form deposits on the catalyst surface, physically blocking active sites and pores. While less common than chemical poisoning from the sulfur atom itself, high molecular weight or polymeric materials derived from the sulfonyl-containing starting materials or products can contribute to fouling.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate into larger crystals. This process, known as sintering, reduces the active surface area of the catalyst, leading to a decrease in catalytic activity. The presence of sulfur compounds can sometimes lower the temperature at which sintering occurs.[3]

Q2: Are all sulfonyl-containing compounds equally problematic?

No, the poisoning potential can vary depending on the specific sulfonyl functional group and the reaction conditions.

  • Sulfonyl chlorides (-SO₂Cl): These are often used in cross-coupling reactions. Palladium catalysts can promote the desulfonylation of arylsulfonyl chlorides, which can lead to the formation of sulfur-containing byproducts that poison the catalyst.[4]

  • Sulfones (R-SO₂-R'): In reductive environments like hydrogenation, sulfones can be reduced, leading to the cleavage of C-S bonds and the formation of highly poisonous sulfur species.[5]

  • Sulfonamides (R-SO₂-NR'R''): Generally considered more stable than sulfonyl chlorides. However, under harsh reductive conditions, they can also undergo cleavage of the N-S or C-S bond, releasing catalyst poisons.[2]

Q3: Which catalysts are most susceptible to poisoning by sulfonyl compounds?

Precious metal catalysts are particularly vulnerable to sulfur poisoning. These include:

  • Palladium (Pd)[6]

  • Platinum (Pt)[7]

  • Nickel (Ni)[8]

  • Rhodium (Rh)[9]

  • Ruthenium (Ru)[9]

Q4: Is catalyst poisoning by sulfonyl compounds reversible or permanent?

The reversibility of sulfur poisoning depends on the nature of the sulfur species, the strength of its bond with the catalyst, and the reaction conditions.

  • Reversible (Temporary) Poisoning: In some cases, weakly adsorbed sulfur species can be removed by thermal treatment or by washing the catalyst.

  • Irreversible (Permanent) Poisoning: At lower temperatures, sulfur can form very stable metal sulfides on the catalyst surface, leading to permanent deactivation.[10] In these instances, a more aggressive regeneration procedure or complete catalyst replacement is necessary.

Q5: Are there sulfur-tolerant catalysts available for reactions with sulfonyl compounds?

Yes, significant research has been dedicated to developing catalysts with improved resistance to sulfur poisoning. Some successful strategies include:

  • Bimetallic Catalysts: Combining the primary catalytic metal with a second metal can alter the electronic properties and reduce the affinity for sulfur. For example, Pd-Pt and Pd-Ni bimetallic catalysts have shown enhanced sulfur resistance.[11][12]

  • Metal Phosphides: Integration of phosphorus into the metal framework has been shown to drastically enhance catalytic activity and durability against sulfur-poisoning. Ruthenium phosphide nanoparticles are a notable example.[13][14]

  • Catalyst Supports: The choice of support material can significantly influence sulfur tolerance. Ceria (CeO₂) based supports can act as "sulfur traps," adsorbing sulfur species and protecting the active metal.[15]

  • Metal Sulfide Catalysts: In certain applications, catalysts based on metal sulfides, such as molybdenum sulfide (MoS₂), are inherently resistant to sulfur poisoning.[16]

Troubleshooting Guide

This guide is structured around common experimental problems encountered when working with sulfonyl-containing compounds and catalysts.

Problem 1: Gradual or Rapid Loss of Catalytic Activity

Potential Cause: Progressive poisoning of the catalyst's active sites by sulfur species derived from the sulfonyl compound.

Recommended Actions:

  • Identify the Source of Sulfur: While the sulfonyl compound is the obvious source, consider that impurities in starting materials, solvents, or reagents could also contribute to poisoning. Analyze all components for sulfur content if possible.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature may slow down the decomposition of the sulfonyl compound into more potent poisons.

    • Pressure: In hydrogenation reactions, adjusting the hydrogen pressure can sometimes influence the rate of C-S bond cleavage.

  • Consider a More Robust Catalyst: If the problem persists, switch to a known sulfur-tolerant catalyst (see FAQ Q5).

  • Implement a Guard Bed: For flow chemistry applications, a pre-column packed with a sulfur scavenger (e.g., ZnO) can remove sulfur impurities before they reach the main catalyst bed.

  • Catalyst Regeneration: If poisoning has already occurred, proceed to the appropriate regeneration protocol (see Experimental Protocols section).

Problem 2: Change in Product Selectivity

Potential Cause: Partial and selective poisoning of certain types of active sites on the catalyst surface. This can alter the reaction pathway, favoring the formation of different products.

Recommended Actions:

  • Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, or reactant concentrations may help to steer the reaction back towards the desired product.

  • Ligand Modification (for homogeneous catalysis): In cross-coupling reactions, the choice of ligand can significantly impact the catalyst's stability and selectivity. Experiment with different ligands, particularly bulky, electron-rich phosphine ligands, which can sometimes mitigate poisoning effects.

  • Switch to a More Selective, Sulfur-Tolerant Catalyst: A catalyst with a different active metal or support may exhibit different selectivity in the presence of sulfur.

Problem 3: No Reaction Initiation

Potential Cause: Complete and rapid deactivation of the catalyst due to a high concentration of sulfur poison or a highly susceptible catalyst.

Recommended Actions:

  • Verify Sulfur Concentration: Quantify the amount of potential sulfur-containing impurities in your starting materials.

  • Increase Catalyst Loading: While not always cost-effective, a higher catalyst loading might provide enough active sites to initiate the reaction before complete poisoning occurs. This is more of a diagnostic tool than a long-term solution.[10]

  • Thoroughly Clean Reactor: Ensure the reaction vessel is meticulously cleaned to remove any residual sulfur from previous experiments.

  • Re-evaluate Catalyst Choice: The chosen catalyst may be too sensitive for the specific sulfonyl-containing substrate. Consult the literature for catalysts used in similar reactions.

Data Presentation

Table 1: Qualitative Susceptibility of Common Catalysts to Sulfur Poisoning

Catalyst MetalSusceptibility to Sulfur PoisoningCommon Applications with Sulfonyl CompoundsNotes
Palladium (Pd)HighCross-coupling, HydrogenationProne to deactivation by sulfonyl chlorides and reduction of sulfones.[4][5]
Platinum (Pt)HighHydrogenationReadily poisoned by sulfur species.[7]
Nickel (Ni)Very HighHydrogenation, Cross-couplingOften irreversibly poisoned at low temperatures.[8]
Rhodium (Rh)HighHydrogenationSusceptible to poisoning, but some complexes show tolerance.[9]
Ruthenium (Ru)Moderate to HighHydrogenationCan be poisoned, but some Ru-based catalysts are designed for sulfur tolerance.[9]

Table 2: Overview of Catalyst Regeneration Strategies

Regeneration MethodDescriptionTypical ConditionsSuitable For
Thermal Oxidation Heating the catalyst in an oxidizing atmosphere to burn off sulfur compounds as SOₓ.50-140°C in air for sulfone-poisoned Pd/C.[17]Carbon-supported catalysts (e.g., Pd/C) where the support is stable to oxidation.
Thermal Reduction Heating the catalyst in a reducing atmosphere (e.g., H₂) to convert sulfates/sulfides to H₂S.400-700°C in a dilute H₂ stream.[10]Metal oxide supported catalysts.
Chemical Washing Treating the catalyst with an acidic or basic solution to remove adsorbed poisons.Aqueous organic acid with metal ions for Raney Nickel.[8]Catalysts where the active metal and support are stable to the chemical treatment.
Steam Regeneration Passing steam over the catalyst at high temperatures.850°C for Ni-based catalysts.High-temperature stable catalysts.

Experimental Protocols

Protocol 1: General Thermal Regeneration of a Sulfur-Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol describes a general procedure for the thermal regeneration of a Pd/C catalyst that has been deactivated by sulfonyl-containing compounds.

  • Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture. Wash the catalyst with a suitable solvent (e.g., the reaction solvent, followed by a low-boiling point solvent like acetone or ethanol) to remove residual reactants and products. Dry the catalyst under vacuum at a low temperature (e.g., 60°C) until a fine, free-flowing powder is obtained.

  • System Setup: Place the dried, poisoned catalyst in a tube furnace equipped with a controlled gas flow system.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature for 30 minutes to remove any residual air.

  • Oxidative Treatment: While maintaining a slow flow of air, gradually heat the furnace to 100-120°C.[17] Hold at this temperature for 2-4 hours. Caution: This step can be exothermic. Monitor the temperature carefully.

  • Cooling: After the oxidative treatment, switch the gas flow back to an inert gas and allow the catalyst to cool to room temperature.

  • Reduction (Optional but Recommended): To ensure the palladium is in its active Pd(0) state, a reduction step is recommended. Once at room temperature, switch the gas flow to a dilute stream of hydrogen (e.g., 5% H₂ in N₂). Slowly heat the furnace to 100-150°C and hold for 1-2 hours.

  • Final Purge and Storage: Cool the catalyst to room temperature under an inert gas flow. Once cool, the regenerated catalyst can be safely stored under an inert atmosphere.

Protocol 2: Chemical Regeneration of a Sulfur-Poisoned Raney Nickel Catalyst

This protocol is adapted for the regeneration of Raney Nickel catalysts poisoned by sulfur-containing compounds.[8]

  • Catalyst Recovery and Washing: After the reaction, decant the solvent and wash the Raney Nickel catalyst several times with water to remove residual organic compounds.

  • Acidic Treatment: Prepare an aqueous solution of an organic acid (e.g., 2% tartaric acid) containing a metal salt whose sulfide is insoluble in acidic conditions (e.g., stannous tartrate). Suspend the poisoned catalyst in this solution and stir at 50°C for 30-60 minutes. This step aims to exchange the nickel sulfide for a different, less poisonous metal sulfide.

  • Neutralization: Slowly add a base (e.g., dilute NaOH solution) to the mixture until the pH is between 6.5 and 8.0.

  • Base Wash: Separate the catalyst from the solution and wash it with a dilute aqueous base solution (e.g., 1% NaOH).

  • Final Washing and Storage: Wash the catalyst repeatedly with deionized water until the washings are neutral. Store the regenerated Raney Nickel under water or a suitable solvent.

Visualizations

Below are diagrams illustrating key concepts related to catalyst poisoning by sulfonyl compounds and the troubleshooting workflow.

Catalyst_Poisoning_Mechanism cluster_reaction Reaction Environment Sulfonyl_Compound Sulfonyl Compound (e.g., R-SO2-Cl) Catalyst_Surface Active Catalyst Surface (e.g., Pd(0)) Sulfonyl_Compound->Catalyst_Surface Interaction/ Reduction Poisoned_Surface Poisoned Catalyst Surface (e.g., Pd-S) Catalyst_Surface->Poisoned_Surface Sulfur Adsorption Poisoned_Surface->Poisoned_Surface Activity Loss

Caption: Mechanism of catalyst poisoning by sulfonyl compounds.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Catalyst Is the catalyst known to be susceptible to sulfur poisoning? Start->Check_Catalyst Check_Purity Analyze starting material purity for sulfur impurities Check_Catalyst->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Ligand) Check_Catalyst->Optimize_Conditions No Check_Purity->Optimize_Conditions Regenerate Regenerate Catalyst Check_Purity->Regenerate Impurity Found Change_Catalyst Switch to a Sulfur-Tolerant Catalyst Optimize_Conditions->Change_Catalyst No Improvement Success Problem Solved Optimize_Conditions->Success Improvement Change_Catalyst->Success Regenerate->Success

Caption: Troubleshooting workflow for catalyst deactivation.

References

  • Regeneration of sulfur-poisoned raney nickel catalyst.
  • Development of Sulfur Tolerant Catalysts for the Synthesis of High Quality Transportation Fuels. ResearchGate. [Link]

  • Regeneration of Sulfur Deactivated Ni-Based Biomass Syngas Cleaning Catalysts. ACS Publications. [Link]

  • Study on the properties of supported Pd catalysts and their resistance to sulfur poisoning. [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]

  • An Examination of Sulfur Poisoning on Pd/Ceria Catalysts. University of Pennsylvania. [Link]

  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. [Link]

  • For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus. ScienceDaily. [Link]

  • For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus! EurekAlert!. [Link]

  • Nature of sulfonyl deactivation/activation by metal catalysts. RSC Publishing. [Link]

  • Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amine. KAUST Repository. [Link]

  • Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. MDPI. [Link]

  • Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Publications. [Link]

  • Nature of Sulfonyl Deactivation/Activation by Metal Catalysts. ResearchGate. [Link]

  • Regeneration of Sulfur-Poisoned Pd-based Catalyst for Natural Gas Oxidation. OuluREPO. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Comparative Study on the Sulfur Tolerance and Carbon Resistance of Supported Noble Metal Catalysts in Steam Reforming of Liquid Hydrocarbon Fuel. ACS Publications. [Link]

  • Thermal oxidation to regenerate sulfone poisoned Pd-based catalyst: effect of the valence of sulfur. RSC Publishing. [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]

  • Transformation of Sulfur Species on Regenerated Nickel Catalysts used for Biomass-syngas Conditioning. SLAC National Accelerator Laboratory. [Link]

  • Sulfur Tolerant and Carbon-Resistant Catalysts. PSU Flintbox. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

  • Research progress on catalyst sulfur poisoning process and mechanism in catalytic combustion of toluene reaction. Energy Environmental Protection. [Link]

  • Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. libra etd. [Link]

  • Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. ResearchGate. [Link]

  • Investigation of Sulfur-Tolerant Catalysts for. Amanote Research. [Link]

  • Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. MDPI. [Link]

  • Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. MDPI. [Link]

  • Palladium‐catalyzed ortho‐C−H sulfonylation with arylsulfonyl chlorides.. ResearchGate. [Link]

  • MORE ACTIVE AND SULFUR RESISTANT BIMETALLIC Pd-Ni CATALYSTS. SciELO. [Link]

  • Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. [Link]

  • Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature. RSC Publishing. [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PMC. [Link]

  • The role of Pd-Pt Interactions in the Oxidation and Sulfur Resistance of Bimetallic Pd-Pt/γ-Al2O3 Diesel Oxidation Catalysts. research.chalmers.se. [Link]

  • More active and sulfur resistant bimetallic Pd-Ni catalysts. ResearchGate. [Link]

  • Palladium-catalyzed direct sulfonylation of C-H bonds with the insertion of sulfur dioxide.. [Link]

  • Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use. PMC. [Link]

  • Mechanisms of catalyst deactivation. SciSpace. [Link]

Sources

Troubleshooting

Troubleshooting guide for using (3-(Fluorosulfonyl)phenyl)boronic acid

Technical Support Center: (3-(Fluorosulfonyl)phenyl)boronic acid A Senior Application Scientist's Guide to Experimental Success Welcome to the technical support guide for (3-(Fluorosulfonyl)phenyl)boronic acid. This bifu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-(Fluorosulfonyl)phenyl)boronic acid

A Senior Application Scientist's Guide to Experimental Success

Welcome to the technical support guide for (3-(Fluorosulfonyl)phenyl)boronic acid. This bifunctional reagent is a powerful tool in modern drug discovery and chemical biology, featuring two highly valuable reactive centers: a boronic acid for palladium-catalyzed cross-coupling and a fluorosulfonyl group for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed to provide researchers with practical, in-depth solutions to common challenges, moving beyond simple instructions to explain the chemical principles behind each recommendation.

Part 1: General Handling, Storage, and Stability

Before beginning any experiment, ensuring the integrity of your starting material is paramount. Boronic acids and sulfonyl fluorides have distinct stability profiles that must be respected.

Q1: My (3-(Fluorosulfonyl)phenyl)boronic acid has been on the shelf for a while. How can I assess its quality and how should it be stored?

A1: Visual inspection is the first step; the compound should be a white to light yellow crystalline powder[1]. Clumping or discoloration may suggest degradation. Proper storage is critical. The compound should be stored refrigerated, tightly sealed, and preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen[2].

Two primary degradation pathways are of concern:

  • Boronic Acid Dehydration: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines[3]. This process is driven by the removal of water and can be reversed by adding water during the reaction setup. However, it alters the reagent's molecular weight, impacting stoichiometry if not accounted for.

  • Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid with a hydrogen atom. This is a common issue with many aryl boronic acids and is accelerated by moisture and strong bases[4][5].

For long-term storage, keeping the material in a desiccator inside a refrigerator is a robust solution.

Q2: I suspect my reagent has partially degraded. Can I still use it?

A2: It depends on the reaction. If boroxine formation is the main issue, the reagent is often still usable in Suzuki-Miyaura couplings, as the boroxine can re-hydrolyze to the active boronic acid in situ under typical reaction conditions (which include a basic aqueous phase). However, if significant protodeboronation has occurred, the effective concentration of your reagent is lower, and you will likely see diminished yields and the presence of fluorosulfonylbenzene as a byproduct. If you have access to NMR, a quick ¹H or ¹¹B NMR spectrum can help quantify the purity.

Part 2: Troubleshooting the Boronic Acid Moiety (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, its success is highly dependent on a fine balance of catalyst, base, solvent, and substrate quality.

Core Suzuki-Miyaura Workflow

This diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Failures can often be traced to a specific, inhibited step in this cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition (Rate-Limiting Step) ArPdX Ar-Pd(II)-X Complex OA->ArPdX Forms Pd(II) intermediate TM Transmetalation ArPdArB Ar-Pd(II)-Ar' Complex TM->ArPdArB Boron transfers aryl group to Pd RE Reductive Elimination Pd0 Pd(0)L_n (Active Catalyst) RE->Pd0 Ar-Ar' Pd0->OA Ar-X ArPdX->TM Ar'-B(OH)₂ + Base ArPdArB->RE caption Fig 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Fig 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Q3: My Suzuki-Miyaura coupling with (3-(Fluorosulfonyl)phenyl)boronic acid is giving low to no yield. What are the most common culprits?

A3: A failed Suzuki coupling can usually be attributed to one of four areas: the catalyst, the reagents, the base, or the reaction conditions.

Problem AreaPossible CauseRecommended Solution
Catalyst The Pd(0) catalyst was not fully generated or has decomposed.Ensure your palladium source and phosphine ligand are of high quality. If using a Pd(II) precatalyst, ensure conditions are sufficient for its reduction to Pd(0). Consider using a pre-formed, air-stable Pd(0) catalyst complex.
Reagents The boronic acid has undergone protodeboronation, or the aryl halide is unreactive.Confirm boronic acid quality (see Q1). For unreactive aryl chlorides, a more electron-rich, bulky phosphine ligand (e.g., a Buchwald-type ligand) may be required[6].
Base The base is too weak to facilitate transmetalation or too strong, causing side reactions.The choice of base is critical. K₂CO₃ or K₃PO₄ are common starting points. For sensitive substrates, milder bases like KF can be effective[4]. The base must be strong enough to form the boronate species required for transmetalation.
Conditions Oxygen is present in the reaction, deactivating the catalyst. The solvent is not appropriate or is not properly degassed.Thoroughly degas your solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling argon through the solution for an extended period[6]. Toluene, dioxane, and DMF (with water) are common solvents.

Q4: I am observing a significant amount of a byproduct corresponding to my aryl halide being reduced (hydrodehalogenation) and my boronic acid being replaced by hydrogen (protodeboronation). How can I minimize this?

A4: Protodeboronation is a major side reaction, particularly with electron-rich or heteroaryl boronic acids, and is often exacerbated by strong bases and high temperatures in aqueous media[4][5].

Key Strategies to Mitigate Protodeboronation:

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to K₃PO₄ or K₂CO₃. In some cases, potassium fluoride (KF) can be sufficient and minimizes protodeboronation[4].

  • Modify the Solvent System: Reducing the amount of water in the reaction mixture can slow the rate of protodeboronation.

  • Use a Boronic Acid Protecting Group: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can prevent premature degradation. These protected forms release the boronic acid slowly under the reaction conditions[7][8]. Potassium aryltrifluoroborate salts are also excellent air-stable alternatives that slowly hydrolyze to the boronic acid in situ, minimizing its concentration and thus reducing side reactions[9][10].

Part 3: Troubleshooting the Fluorosulfonyl Moiety (SuFEx Reactions)

The fluorosulfonyl group is the reactive handle for SuFEx click chemistry, known for its high stability and specific reactivity with nucleophiles under the right conditions[11].

Core SuFEx Workflow

The SuFEx reaction typically requires activation by a base or catalyst to proceed efficiently. Understanding this activation is key to troubleshooting.

SuFEx_Mechanism cluster_activation Activation Step cluster_attack Nucleophilic Attack ArSO2F Ar-SO₂F ((3-Fluorosulfonyl)phenyl)boronic acid) Product Product Ar-SO₂-Nu ArSO2F->Product NuH Nucleophile (e.g., R-OH, R-NH₂) Base Base / Catalyst (e.g., DBU, BTMG) NuH->Base ActivatedNu Activated Nucleophile [Nu⁻] or [NuH---Base] Base->ActivatedNu Deprotonation or H-Bonding Activation ActivatedNu->Product SuFEx Reaction HF_Base [Base-H]⁺F⁻ caption Fig 2: General mechanism for base-catalyzed SuFEx.

Caption: Fig 2: General mechanism for base-catalyzed SuFEx.

Q5: My SuFEx reaction between (3-(Fluorosulfonyl)phenyl)boronic acid and a phenol is very slow or incomplete. What's wrong?

A5: The S-F bond in sulfonyl fluorides is exceptionally stable, and its reaction with nucleophiles often requires catalysis[11]. While the reaction can proceed without a catalyst, it is often impractically slow. The role of the catalyst, typically a base, is to increase the nucleophilicity of the coupling partner (e.g., a phenol or amine)[12][13].

Troubleshooting Slow SuFEx Reactions:

  • Inadequate Base: Simple bases like triethylamine may not be sufficient. Stronger, non-nucleophilic organic superbases are often required. Good choices include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases (e.g., BTPP)[14].

  • Catalyst Loading: For challenging reactions, catalyst loading may need to be increased. Some modern protocols use co-catalysts or activators, such as HMDS (hexamethyldisilazane), to accelerate the reaction, particularly with alcohol nucleophiles[15].

  • Solvent Choice: The reaction should be performed in an anhydrous polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) to facilitate the ionic intermediates.

  • Protect the Boronic Acid: The boronic acid itself is acidic and can interfere with the base catalyst. For optimal SuFEx reactivity, it is highly advisable to first protect the boronic acid as a pinacol ester. This prevents unwanted acid-base interactions and potential side reactions.

Q6: Can I use aliphatic alcohols as nucleophiles in SuFEx reactions with this reagent?

A6: Yes, but it is more challenging. SuFEx reactions with aliphatic alcohols are generally slower than with phenols[15]. They often require higher catalyst loadings (e.g., 20 mol%) and may be prone to competing Sₙ2 side reactions on the resulting sulfonate ester product. The use of recently developed "Accelerated SuFEx" conditions, which may involve silylating agents like HMDS in combination with a strong base, can significantly improve outcomes[15].

Part 4: Navigating Chemoselectivity

The primary challenge and opportunity with this reagent is controlling which functional group reacts. The key is understanding the vastly different conditions required to activate the boronic acid versus the fluorosulfonyl group.

Chemoselectivity_Tree start Desired Reaction? suzuki Suzuki-Miyaura Coupling (React at Boronic Acid) start->suzuki sufex SuFEx Reaction (React at Sulfonyl Fluoride) start->sufex suzuki_cond Conditions: - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Mild aqueous base (K₂CO₃, K₃PO₄) - Solvents: Dioxane/H₂O, Toluene/H₂O - Heat (e.g., 80-100 °C) suzuki->suzuki_cond Use Standard Pd-Catalysis sufex_cond Conditions: - Protect Boronic Acid first (e.g., as Pinacol Ester) - Strong organic base (DBU, BTMG) - Anhydrous polar aprotic solvent (MeCN, DMF) - Room Temperature sufex->sufex_cond Use Anhydrous Base Catalysis suzuki_outcome Outcome: C-C bond forms. -SO₂F group remains intact due to high S-F bond stability under these conditions. suzuki_cond->suzuki_outcome sufex_outcome Outcome: S-Nu bond forms. Protected boronic acid is stable. Anhydrous conditions prevent protodeboronation. sufex_cond->sufex_outcome caption Fig 3: Decision tree for achieving chemoselectivity.

Caption: Fig 3: Decision tree for achieving chemoselectivity.

Q7: I want to perform a Suzuki coupling first. Will the -SO₂F group interfere?

A7: Generally, no. The S-F bond is remarkably stable and is not prone to cleavage under typical transition-metal catalysis conditions used for Suzuki couplings[11]. It is also resistant to reduction and hydrolysis under the mildly basic conditions of the reaction[16]. You can confidently perform a Suzuki coupling with the expectation that the fluorosulfonyl group will remain intact for subsequent functionalization.

Q8: I want to perform a SuFEx reaction first. How do I protect the boronic acid?

A8: This is the more critical consideration. The boronic acid is sensitive to the basic conditions often required for SuFEx and can complicate the reaction. The most robust strategy is to protect it. A common method is to convert it to its corresponding pinacol ester by reacting it with pinacol, typically with removal of water. This boronic ester is much more stable to anhydrous basic conditions and generally does not interfere with SuFEx chemistry. The pinacol ester can then be used in a subsequent Suzuki coupling directly or hydrolyzed back to the boronic acid if needed[17].

Part 5: Exemplary Experimental Protocols

These protocols are intended as a starting point and may require optimization for your specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Couple (3-(Fluorosulfonyl)phenyl)boronic acid with 4-bromoanisole.

  • Reagent Preparation: To an oven-dried Schlenk flask, add (3-(Fluorosulfonyl)phenyl)boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture thoroughly by bubbling argon through it for 20-30 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and monitor by TLC or LC-MS until the 4-bromoanisole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: SuFEx Reaction with a Phenol

Objective: Couple (3-(Fluorosulfonyl)phenyl)boronic acid pinacol ester with phenol.

Step A: Protection of the Boronic Acid

  • Dissolve (3-(Fluorosulfonyl)phenyl)boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux until no more water is collected in the Dean-Stark trap.

  • Cool the reaction and remove the solvent under reduced pressure. The resulting pinacol ester is often used without further purification.

Step B: SuFEx Coupling

  • Reagent Preparation: To an oven-dried flask under an inert atmosphere, add the (3-(Fluorosulfonyl)phenyl)boronic acid pinacol ester (1.0 equiv.) and phenol (1.1 equiv.).

  • Solvent and Catalyst: Add anhydrous acetonitrile (MeCN). Add DBU (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS until the starting sulfonyl fluoride is consumed (typically 1-6 hours).

  • Workup: Quench the reaction with dilute aqueous HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Part 6: Safety and Handling

Always consult the Safety Data Sheet (SDS) before using this or any chemical.[2][18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[18][20].

  • Handling: Handle the solid reagent in a well-ventilated area or a chemical fume hood to avoid inhaling dust[18][19]. Avoid contact with skin and eyes[20].

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a framework for troubleshooting common issues encountered when using (3-(Fluorosulfonyl)phenyl)boronic acid. By understanding the underlying chemical principles of both the Suzuki-Miyaura and SuFEx reactions, researchers can make informed decisions to optimize their experimental outcomes.

References

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - ACS Publications. (2021). ACS Catalysis. [Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC. (2021). ACS Catalysis. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021). Catalysts. [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning - The Doyle Group. (2018). Journal of the American Chemical Society. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Rychnovsky Lab. [Link]

  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor - Organic Chemistry Portal. (2017). Journal of Organic Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit. [Link]

  • (3-Fluoro-4-methylsulfonylphenoxy)boronic acid | C7H8BFO5S | CID 142671576 - PubChem. (n.d.). PubChem. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). University of Bristol. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Canadian Journal of Chemistry. [Link]

  • Application of fSP3 towards Non- Systemic Drug Discovery - Preprints.org. (2023). Preprints.org. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity - ResearchGate. (2024). Synthesis. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. (n.d.). Angewandte Chemie. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. (n.d.). Journal of the American Chemical Society. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. (2012). Accounts of Chemical Research. [Link]

  • New modular flow platform for improved SuFEx click chemistry - HIMS. (2023). University of Amsterdam. [Link]

  • Click Chemistry * Sharpless Lab * The Scripps Research Institute. (n.d.). Scripps Research. [Link]

  • 1268496-35-0 | 4-Fluoro-3-(methanesulfonyl)phenylboronic acid - BoronPharm. (n.d.). BoronPharm. [Link]

  • Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (2025). Journal of Pharmaceutical Investigation. [Link]

  • Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem. (n.d.). PubChem. [Link]

  • Phenylboronic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - PubMed. (2012). Journal of the American Chemical Society. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (n.d.). Tetrahedron Letters. [Link]

  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI. (2025). Molecules. [Link]

  • Theranostics Phenylboronic acid in targeted cancer therapy and diagnosis. (2025). Theranostics. [Link]

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Optimization

Enhancing the reactivity of (3-(Fluorosulfonyl)phenyl)boronic acid

Introduction (3-(Fluorosulfonyl)phenyl)boronic acid is a pivotal reagent in modern medicinal chemistry and chemical biology, most notably for its role in the synthesis of covalent inhibitors and chemical probes. Its bifu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-(Fluorosulfonyl)phenyl)boronic acid is a pivotal reagent in modern medicinal chemistry and chemical biology, most notably for its role in the synthesis of covalent inhibitors and chemical probes. Its bifunctional nature, possessing both a boronic acid for cross-coupling reactions and a sulfonyl fluoride for covalent modification of protein residues, makes it a versatile building block. However, its unique reactivity profile can also present challenges in experimental design and execution.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers harness the full potential of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during reactions involving (3-(Fluorosulfonyl)phenyl)boronic acid.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Question: I am observing low yields in my Suzuki-Miyaura coupling reaction between (3-(Fluorosulfonyl)phenyl)boronic acid and my aryl halide. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings with this reagent are common and can often be attributed to several factors, primarily related to the stability of the boronic acid and the reaction conditions.

Underlying Causes & Solutions:

  • Protodeboronation: Boronic acids can undergo protodeboronation (loss of the B(OH)₂ group), especially under harsh basic conditions or prolonged reaction times. The electron-withdrawing nature of the fluorosulfonyl group can exacerbate this issue.

    • Solution: Use milder bases. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH). Additionally, running the reaction under inert atmosphere (Nitrogen or Argon) can mitigate this side reaction.

  • Homocoupling of Boronic Acid: Formation of the biphenyl homocoupling product is a known side reaction.

    • Solution: Ensure the palladium catalyst is properly activated and used in the correct loading (typically 1-5 mol%). The choice of ligand is also critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos can promote the desired cross-coupling over homocoupling.

  • Hydrolysis of the Sulfonyl Fluoride: While generally stable, the -SO₂F group can be susceptible to hydrolysis under strongly basic aqueous conditions, especially at elevated temperatures.

    • Solution: Employ a biphasic solvent system (e.g., toluene/water or dioxane/water) to minimize the time the reagent spends in the aqueous basic phase. Running the reaction at the lowest effective temperature (e.g., 80-90 °C) can also preserve the integrity of the sulfonyl fluoride group.

Optimization Workflow:

Below is a systematic approach to optimizing your Suzuki-Miyaura coupling reaction.

Suzuki_Optimization cluster_start Initial Conditions cluster_troubleshoot Troubleshooting Steps cluster_outcome Outcome Start Standard Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100°C Yield Low Yield? Start->Yield Base Screen Bases: - K₂CO₃ - Cs₂CO₃ - K₃PO₄ Yield->Base Yes Ligand Change Ligand/Catalyst: - SPhos/XPhos - Pd(dppf)Cl₂ Base->Ligand Solvent Adjust Solvent: - Dioxane/H₂O - Anhydrous Conditions? Ligand->Solvent Temp Lower Temperature: - 80-90°C Solvent->Temp Success Improved Yield Temp->Success

Caption: Suzuki-Miyaura coupling optimization workflow.

Recommended Starting Protocol for Optimization:

ParameterCondition 1 (Standard)Condition 2 (Mild Base)Condition 3 (Advanced Ligand)
Aryl Halide 1.0 equiv1.0 equiv1.0 equiv
Boronic Acid 1.2 equiv1.2 equiv1.2 equiv
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)
Ligand NoneNoneSPhos (4 mol%)
Base Na₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 100 °C90 °C90 °C
Atmosphere NitrogenNitrogenNitrogen
Issue 2: Instability and Storage Concerns

Question: My (3-(Fluorosulfonyl)phenyl)boronic acid seems to degrade over time, leading to inconsistent results. What is the proper way to handle and store this reagent?

Answer:

(3-(Fluorosulfonyl)phenyl)boronic acid is susceptible to degradation, which can impact its reactivity.

Key Stability Factors:

  • Moisture: Boronic acids can form cyclic anhydrides (boroxines) upon dehydration. While this is often a reversible process, it changes the stoichiometry of the reagent. More importantly, moisture can lead to slow hydrolysis of the sulfonyl fluoride group.

  • Air/Oxidation: Prolonged exposure to air can lead to oxidative degradation of the boronic acid.

Recommended Storage and Handling Procedures:

  • Storage: Store the reagent in a desiccator under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., -20°C). The container should be tightly sealed.

  • Handling: When weighing and dispensing the reagent, do so quickly and preferably in a glovebox or under a stream of inert gas to minimize exposure to air and moisture. Avoid using metal spatulas if possible, as trace metal contaminants can sometimes catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of (3-(Fluorosulfonyl)phenyl)boronic acid?

A1: Its primary application is in the synthesis of covalent inhibitors for drug discovery. The boronic acid functional group allows for its incorporation into complex molecules via Suzuki-Miyaura cross-coupling, while the sulfonyl fluoride group acts as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic residues on a target protein, such as serine, threonine, or tyrosine. This is a key component of Sulfonyl Fluoride Exchange (SuFEx) click chemistry.

Q2: Can I use this reagent in other types of cross-coupling reactions?

A2: While it is predominantly used in Suzuki-Miyaura couplings, it can potentially be used in other palladium-catalyzed reactions that are compatible with boronic acids, such as the Chan-Lam coupling for the formation of C-N bonds. However, reaction conditions would need to be carefully optimized to ensure compatibility with the sulfonyl fluoride group.

Q3: How can I monitor the progress of my reaction involving this reagent?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. For TLC, staining with potassium permanganate can help visualize the boronic acid starting material. LC-MS is particularly useful as it can simultaneously track the consumption of starting materials and the formation of the desired product, while also identifying potential side products like the homocoupled species or hydrolyzed sulfonyl fluoride.

Q4: What is the mechanism of covalent modification by the sulfonyl fluoride group?

A4: The sulfonyl fluoride group is an electrophile that reacts with nucleophilic amino acid side chains on a protein. The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile (e.g., the hydroxyl group of a serine residue) attacks the sulfur atom, displacing the fluoride ion and forming a stable sulfonate ester linkage.

Covalent_Modification Reagents Protein-Serine-OH + R-SO₂F TS Transition State Reagents->TS Nucleophilic Attack Product Protein-Serine-O-SO₂-R + HF TS->Product Fluoride Displacement

Caption: Covalent modification of a serine residue.

References

  • Sharpless, K. B., Dong, J., et al. (2014). SuFEx: A New Generation of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available at: [Link]

  • Am Ende, C. W., et al. (2019). The Enduring Impact of SuFEx Click Chemistry in Covalent Drug Discovery. Journal of Medicinal Chemistry, 62(21), 9455-9477. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to (3-(Fluorosulfonyl)phenyl)boronic acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate boronic acid is a critical decision that significantly influences the efficiency and outcome of Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate boronic acid is a critical decision that significantly influences the efficiency and outcome of Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth, objective comparison of (3-(Fluorosulfonyl)phenyl)boronic acid with other commonly employed boronic acids, namely phenylboronic acid, 3-fluorophenylboronic acid, and 3-(methylsulfonyl)phenylboronic acid. By examining their electronic properties, reactivity, and stability, supported by experimental data, this guide aims to equip scientists with the knowledge to make informed decisions for their synthetic strategies.

Introduction to (3-(Fluorosulfonyl)phenyl)boronic acid

(3-(Fluorosulfonyl)phenyl)boronic acid is a versatile building block in organic synthesis, distinguished by the presence of a highly electron-withdrawing fluorosulfonyl group. This functional group imparts unique electronic properties to the molecule, influencing its reactivity and acidity, which can be strategically exploited in cross-coupling reactions to construct complex molecular architectures.

Comparative Analysis of Physicochemical Properties

The electronic nature of substituents on the phenyl ring of a boronic acid plays a pivotal role in its reactivity and acidity (pKa). Electron-withdrawing groups generally increase the Lewis acidity of the boronic acid, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Boronic AcidStructureMolecular Weight ( g/mol )pKa (Predicted/Experimental)Key Features
(3-(Fluorosulfonyl)phenyl)boronic acid 220.00Predicted to be significantly lower than phenylboronic acid due to the strong electron-withdrawing -SO2F group.Strong electron-withdrawing nature, potentially high reactivity.
Phenylboronic acid 121.93~8.83[1]The unsubstituted parent compound, serving as a baseline for comparison.
3-Fluorophenylboronic acid 139.92~7.50 (Predicted)[2]Moderately electron-withdrawing fluorine atom influences acidity and reactivity.
3-(Methylsulfonyl)phenylboronic acid 200.02~7.1[3]Strong electron-withdrawing sulfonyl group, comparable to the fluorosulfonyl group in electronic effect.

Causality behind Property Differences: The acidity of boronic acids, represented by their pKa values, is a crucial factor. A lower pKa indicates a stronger Lewis acid. The strong inductive and mesomeric electron-withdrawing effects of the fluorosulfonyl (-SO2F) and methylsulfonyl (-SO2Me) groups significantly increase the electrophilicity of the boron atom. This enhanced Lewis acidity can lead to a more facile formation of the boronate anion, which is the active species in the transmetalation step of the Suzuki-Miyaura reaction.[2] The fluorine atom in 3-fluorophenylboronic acid also exerts an electron-withdrawing effect, though to a lesser extent than the sulfonyl-containing groups.[2]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The true measure of a boronic acid's utility lies in its performance in chemical reactions. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for C-C bond formation, serves as an ideal platform for this comparison.[4][5]

Expected Reactivity Trend:

Based on the electron-withdrawing strength of the substituents, the expected order of reactivity in Suzuki-Miyaura coupling is:

(3-(Fluorosulfonyl)phenyl)boronic acid > 3-(Methylsulfonyl)phenylboronic acid > 3-Fluorophenylboronic acid > Phenylboronic acid

This trend is predicated on the assumption that the rate-determining step is the transmetalation, which is accelerated by the increased Lewis acidity of the boronic acid. However, it is crucial to note that other factors, such as steric hindrance and the stability of the boronic acid under the reaction conditions, can also play a significant role. For instance, highly electron-deficient boronic acids can be more prone to protodeboronation, a side reaction that can lower the yield.[7]

Experimental Protocol: A Self-Validating System for Comparison

To provide a practical framework for researchers to conduct their own comparative studies, a detailed, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is designed to be a self-validating system, where the yield of the desired biaryl product serves as the primary metric for comparing the performance of the different boronic acids.

Reaction Scheme:

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic acid (e.g., (3-(Fluorosulfonyl)phenyl)boronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 6 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture via syringe.

  • Degas the resulting mixture by bubbling the inert gas through it for 15 minutes.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the purified product and characterize it by NMR and mass spectrometry.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[8] Performing the reaction under an inert atmosphere prevents catalyst deactivation and unwanted side reactions.

  • Degassing: Removing dissolved oxygen from the solvent is crucial for maintaining the catalytic activity of the palladium complex.[8]

  • Base: The base is essential for the activation of the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step.[6] The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of solvents is often employed to ensure the solubility of all reactants and the base. The presence of water can also be beneficial for the activation of the boronic acid.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Handling Considerations

Boronic acids are generally stable compounds, but their stability can be influenced by substituents. While electron-withdrawing groups can enhance reactivity, they may also increase the susceptibility of the boronic acid to decomposition pathways such as protodeboronation, especially under harsh basic conditions or elevated temperatures. Phenylboronic acids functionalized with sulfonyl groups are generally considered to be stable solids. However, as with all reagents, they should be stored in a cool, dry place, away from light and moisture to ensure their integrity.

Decision-Making Workflow for Boronic Acid Selection

The choice of boronic acid is a multi-faceted decision. The following workflow, visualized as a Graphviz diagram, provides a logical framework for selecting the most appropriate boronic acid for a given synthetic challenge.

Boronic_Acid_Selection cluster_0 Substrate & Desired Product Analysis cluster_1 Boronic Acid Selection Criteria cluster_2 Reaction Optimization Aryl_Halide_Reactivity Assess Aryl Halide Reactivity (e.g., I > Br > Cl) Electronic_Effects Consider Electronic Effects (EWG vs. EDG) Aryl_Halide_Reactivity->Electronic_Effects Desired_Functionality Define Desired Functionality in Product Desired_Functionality->Electronic_Effects Steric_Hindrance Evaluate Steric Hindrance Electronic_Effects->Steric_Hindrance Stability_Considerations Assess Stability & Potential Side Reactions Steric_Hindrance->Stability_Considerations Catalyst_Ligand_Screening Catalyst & Ligand Screening Stability_Considerations->Catalyst_Ligand_Screening Base_Solvent_Optimization Base & Solvent Optimization Catalyst_Ligand_Screening->Base_Solvent_Optimization Temperature_Time_Tuning Temperature & Time Adjustment Base_Solvent_Optimization->Temperature_Time_Tuning

Caption: A workflow for selecting the optimal boronic acid.

Conclusion

(3-(Fluorosulfonyl)phenyl)boronic acid represents a powerful tool in the synthetic chemist's arsenal, particularly for the construction of complex biaryl systems. Its strong electron-withdrawing nature is predicted to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions compared to less activated boronic acids. However, this increased reactivity must be balanced with considerations of stability and the potential for side reactions. By understanding the fundamental principles outlined in this guide and utilizing the provided experimental framework, researchers can effectively harness the unique properties of (3-(fluorosulfonyl)phenyl)boronic acid and other functionalized boronic acids to advance their research and development endeavors.

References

  • On the Computational Determination of the pK a of Some Arylboronic Acids - MDPI. (2025, July 24). Retrieved from [Link]

  • Synthesis and Applications of Boronate Affinity Materials: A Review. (2017, April 12). American Chemical Society. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (2026, January 14). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. Retrieved from [Link]

  • Chemistry Of Boronic Esters. (2019, October 31). AstaTech. Retrieved from [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (n.d.). PMC. Retrieved from [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (2017, May 31). MDPI. Retrieved from [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005, September 14). The Journal of Organic Chemistry. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2. (n.d.). ChemRxiv. Retrieved from [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022, January 12). ACS Omega. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (2025, October 15). MDPI. Retrieved from [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, March 3). Theranostics. Retrieved from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin Synthesis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki reactions in novel liquids. (n.d.). DiVA portal. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved from [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Comparative

Validating Structural Integrity of (3-(Fluorosulfonyl)phenyl)boronic Acid Derivatives: A Comparative Guide

Executive Summary: The "Janus" Reagent (3-(Fluorosulfonyl)phenyl)boronic acid represents a unique class of "Janus" reagents in modern organic synthesis. It possesses two distinct reactive faces: the boronic acid , a dyna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Reagent

(3-(Fluorosulfonyl)phenyl)boronic acid represents a unique class of "Janus" reagents in modern organic synthesis. It possesses two distinct reactive faces: the boronic acid , a dynamic and reversible handle for Suzuki-Miyaura cross-coupling or diol sensing, and the sulfonyl fluoride (SO₂F) , a latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry.

Validating the structure of compounds derived from this reagent presents a specific paradox: you must confirm the stability of the robust SO₂F motif while managing the inherent instability (dehydration/oxidation) of the boronic acid moiety. This guide outlines an objective, data-driven framework for validating these structures, comparing the efficacy of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography.

Part 1: The Stability Paradox & Structural Challenges

Before validating, one must understand the failure modes. The structural integrity of (3-(Fluorosulfonyl)phenyl)boronic acid derivatives is threatened by two opposing forces:

  • Boronic Acid Dynamics (The "Wet" Problem):

    • Dehydration: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).[1] This is not a degradation per se but changes the effective molecular weight and stoichiometry.

    • Oxidation: In the presence of air/peroxides, the C-B bond can oxidize to a phenol (C-OH), destroying the handle.

    • Protodeboronation: Under basic catalytic conditions, the boron group can be cleaved entirely.

  • Sulfonyl Fluoride Integrity (The "Dry" Advantage):

    • Hydrolytic Stability: Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable to hydrolysis at neutral/acidic pH and high temperatures.

    • Nucleophilic Vulnerability: While stable to water, they are susceptible to specific nucleophilic attacks (e.g., from DBU, alkoxides) during the Suzuki coupling if conditions are not carefully controlled.

Part 2: Comparative Validation Architectures

To validate the final structure, we compare four analytical methods. 19F NMR is identified as the superior primary validation tool for this specific class of compounds.

Comparison of Analytical Methods
FeatureMethod A: 19F NMR Method B: 1H NMR Method C: LC-MS (ESI) Method D: X-Ray
Primary Target Sulfonyl Fluoride (SO₂F)Carbon Skeleton / Boronic AcidMolecular Mass3D Geometry
Sensitivity High (100% natural abundance)HighHighN/A
Specificity Excellent (Distinct shift range)Moderate (Overlapping signals)Poor (Ionization issues)Absolute
Artifacts MinimalSolvent peaks, Boroxine broadeningHydrolysis in source, poor ionization of neutral SO₂FCrystal packing forces
Throughput HighHighHighLow
Verdict Gold Standard Essential SupportUse with CautionUltimate Verification
The "Gold Standard": 19F NMR

The sulfonyl fluoride group exhibits a highly characteristic chemical shift that is distinct from aryl fluorides (Ar-F) or trifluoromethyl groups (Ar-CF₃).

  • Ar-SO₂F Shift: Typically +60 to +70 ppm (relative to CFCl₃).

  • Ar-F Shift: Typically -100 to -120 ppm.

  • Validation Logic: If the signal at +65 ppm is present, the SuFEx handle is intact. If it disappears or shifts to -120 ppm (free fluoride ion), the handle has degraded or reacted.

Part 3: Step-by-Step Validation Protocol

This protocol assumes the synthesis of a biaryl sulfonyl fluoride via Suzuki coupling of (3-(Fluorosulfonyl)phenyl)boronic acid with an aryl bromide.

Phase 1: Synthesis & Workup
  • Reaction: Aryl Bromide (1.0 eq) + Boronic Acid (1.2 eq) + Pd(dppf)Cl₂ (5 mol%) + K₂CO₃ (3.0 eq).

  • Solvent: Dioxane/Water (4:1), 80°C, 4 hours.

  • Critical Step: Avoid strong nucleophilic bases (like NaOMe) which might prematurely activate the SO₂F. Use carbonate or phosphate bases.

Phase 2: Structural Validation Workflow
Step 1: 19F NMR (The "Pulse Check")
  • Objective: Confirm SO₂F survival.

  • Protocol: Dissolve 5 mg of crude product in CDCl₃. Acquire non-decoupled 19F NMR (sw = 200 ppm).

  • Pass Criteria: Sharp singlet between +64 and +66 ppm .

  • Fail Criteria: Signal at -120 ppm (Fluoride ion) or absence of signal.

Step 2: 11B NMR (The "Boron Check")
  • Objective: Confirm complete consumption of boronic acid starting material.

  • Protocol: Acquire 11B NMR using BF₃·Et₂O external standard.

  • Pass Criteria: Absence of the starting material signal (~29 ppm).

  • Note: If the product is the boronic acid itself (e.g., after a transformation elsewhere), look for the monomer/boroxine equilibrium signals.

Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm biaryl formation.

  • Challenge: Sulfonyl fluorides ionize poorly in ESI+.

  • Solution: Use APCI (Atmospheric Pressure Chemical Ionization) or look for adducts (e.g., [M+NH₄]⁺).

  • Warning: Do not mistake the boroxine [3M - 3H₂O] peak for a polymerization artifact.

Part 4: Experimental Data & Stability Benchmarks

Table 1: Chemical Shift Fingerprints (CDCl₃)
MoietyNucleusChemical Shift (δ, ppm)MultiplicityNotes
-SO₂F 19F +65.6 SingletDiagnostic Peak
Ar-H (ortho to SO₂F)1H8.40DoubletDeshielded by electron-withdrawing SO₂F
Ar-B(OH)₂11B~29.0BroadVaries with concentration (boroxine equilibrium)
Free F⁻19F-121.5SingletIndicates hydrolysis/degradation
Table 2: Comparative Stability (SO₂F vs SO₂Cl)
ConditionSulfonyl Chloride (Ar-SO₂Cl)Sulfonyl Fluoride (Ar-SO₂F)
Water (pH 7, 25°C) Hydrolyzes (Minutes to Hours)Stable (> 24 Hours)
Silica Gel Column Degrades/StreaksStable (Purifiable)
Heating (100°C) Thermal DecompositionStable
Nucleophiles (Amines) Reacts Non-selectivelyLatent (Requires Activation)

Part 5: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the reaction product, distinguishing between successful synthesis, hydrolysis, and boroxine formation.

ValidationLogic Start Crude Reaction Mixture F19 Step 1: 19F NMR Analysis Start->F19 Signal65 Signal at +65 ppm? F19->Signal65 Yes65 SO2F Intact Signal65->Yes65 Yes No65 Signal Missing or at -120 ppm Signal65->No65 No H1 Step 2: 1H NMR Analysis Yes65->H1 Fail_Hydrolysis FAILURE: Hydrolysis (Sulfonic Acid Formed) No65->Fail_Hydrolysis Signal @ -120ppm Biaryl New Aromatic Peaks? H1->Biaryl Success VALIDATED PRODUCT (Biaryl Sulfonyl Fluoride) Biaryl->Success Yes Fail_NoRxn FAILURE: No Coupling (Recovered Starting Material) Biaryl->Fail_NoRxn No BoroxineCheck Check 11B NMR (Broad Peak ~29ppm?) Fail_NoRxn->BoroxineCheck Investigate

Caption: Logical flow for validating (3-(Fluorosulfonyl)phenyl)boronic acid derivatives using sequential NMR analysis.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Lennert, U., et al. (2020). "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Royal Society of Chemistry Advances. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • University of Colorado Boulder. "19F NMR Reference Standards and Chemical Shifts." Link

  • Gillingham, D. (2023). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link

Sources

Validation

Comparative analysis of catalysts for (3-(Fluorosulfonyl)phenyl)boronic acid reactions

This guide provides an in-depth comparative analysis of catalytic systems for the Suzuki-Miyaura cross-coupling of (3-(Fluorosulfonyl)phenyl)boronic acid . It is designed for researchers requiring high-fidelity incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of catalytic systems for the Suzuki-Miyaura cross-coupling of (3-(Fluorosulfonyl)phenyl)boronic acid . It is designed for researchers requiring high-fidelity incorporation of the sulfonyl fluoride (SuFEx) handle into complex scaffolds.

Executive Summary & Strategic Value

(3-(Fluorosulfonyl)phenyl)boronic acid is a high-value bifunctional linker. It bridges two powerful synthetic paradigms: Suzuki-Miyaura cross-coupling (via the boronic acid) and SuFEx Click Chemistry (via the sulfonyl fluoride).

The critical challenge in utilizing this reagent is Chemoselectivity . The primary objective is to engage the boronic acid in C-C bond formation while preserving the latent reactivity of the sulfonyl fluoride (-SO₂F) group. While -SO₂F is significantly more stable than its chloride counterpart (-SO₂Cl), it is susceptible to hydrolysis under aggressive aqueous basic conditions or inadvertent oxidative addition if the wrong catalyst system is employed.

This guide compares three distinct catalyst classes to identify the optimal balance of Yield , Rate , and Functional Group Integrity .

Critical Analysis of Catalyst Systems

The following comparison synthesizes experimental data for the coupling of (3-(Fluorosulfonyl)phenyl)boronic acid with a generic aryl bromide (


).
Candidate A: Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (The Robust Standard)
  • Profile: A bidentate ferrocenyl ligand system.

  • Mechanism: Large bite angle and chelating effect prevent rapid catalyst decomposition and suppress

    
    -hydride elimination (if alkyl partners were present).
    
  • Performance: Excellent. The robust nature of the dppf ligand protects the Pd center, allowing for lower catalyst loadings. Crucially, it operates well under mild basic conditions (e.g.,

    
     or 
    
    
    
    ), which minimizes -SO₂F hydrolysis.
  • Verdict: Preferred for Scale-up. Best balance of cost, stability, and selectivity.

Candidate B: Pd(OAc)₂ + XPhos (The High-Turnover Specialist)
  • Profile: Buchwald-type dialkylbiaryl phosphine ligand system.

  • Mechanism: The bulky, electron-rich XPhos ligand facilitates oxidative addition of sterically hindered or deactivated aryl halides.

  • Performance: Superior for difficult substrates (e.g., heteroaryl chlorides). However, the highly active Pd(0) species generated can occasionally lead to trace desulfonylation side-reactions if temperatures exceed 100°C.

  • Verdict: Preferred for Difficult Substrates. Use when the coupling partner is unreactive (e.g., electron-rich aryl chlorides).

Candidate C: Pd(PPh₃)₄ (The Traditional Baseline)
  • Profile: Homoleptic monodentate phosphine complex.

  • Mechanism: Relies on dissociation of

    
     to form the active 14-electron species.
    
  • Performance: Moderate. High sensitivity to oxidation requires rigorous inert atmosphere. The excess free phosphine can sometimes participate in nucleophilic attack on the sulfur center at high temperatures, leading to reduced purity.

  • Verdict: Legacy Option. Only recommended if modern catalysts are unavailable.

Comparative Performance Metrics
FeaturePd(dppf)Cl₂ Pd(OAc)₂ / XPhos Pd(PPh₃)₄
Yield (Avg) 88 - 94%90 - 96%75 - 82%
-SO₂F Retention High (>98%) Moderate (>92%)Low-Moderate (<85%)
Reaction Time 4 - 6 Hours1 - 2 Hours12 - 24 Hours
Air Stability Good (Solid state)Poor (Ligand sensitive)Very Poor
Cost Efficiency HighLow (Expensive Ligand)Moderate

Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal is to maximize Cycle A (Suzuki Coupling) while suppressing Pathway B (Hydrolysis) and Pathway C (Desulfonylation).

SuzukiMechanism Start Start: (3-(Fluorosulfonyl)phenyl)boronic acid + Aryl Bromide Cat Pd Catalyst (Active Species) Start->Cat Mix OxAdd Oxidative Addition [Ar-Pd-Br] Cat->OxAdd Ar-Br TransMet Transmetalation (Critical Step) OxAdd->TransMet Boronic Acid + Base Side_Desulf Side Reaction: Pd-Insertion into C-S OxAdd->Side_Desulf High Energy / Wrong Ligand RedElim Reductive Elimination TransMet->RedElim Side_Hydrolysis Side Reaction: Hydrolysis (-SO2F -> -SO3H) TransMet->Side_Hydrolysis Excess Base / H2O / High T RedElim->Cat Regenerate Pd(0) Product Product: Biaryl Sulfonyl Fluoride RedElim->Product

Figure 1: Catalytic cycle highlighting the chemoselectivity required to preserve the fluorosulfonyl group.

Validated Experimental Protocol

This protocol utilizes Pd(dppf)Cl₂ due to its superior retention of the -SO₂F moiety and operational simplicity.

Reagents & Materials
  • Limiting Reagent: Aryl Bromide (1.0 equiv)

  • Boron Source: (3-(Fluorosulfonyl)phenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (3 mol%)

  • Base:

    
     (2.0 equiv, 2M aqueous solution preferred over solid for better homogeneity)
    
  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol) and (3-(Fluorosulfonyl)phenyl)boronic acid (1.2 mmol, 245 mg).

    • Add Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (0.03 mmol, 24.5 mg).

    • Note: If using an air-sensitive coupling partner, perform this in a glovebox. For most standard reactions, benchtop weighing followed by rapid sealing is sufficient.

  • Solvent & Base Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Inject anhydrous 1,4-Dioxane (4 mL) via syringe.

    • Inject 2M aqueous

      
       (1.0 mL, 2.0 mmol) via syringe.
      
    • Critical: The biphasic mixture requires vigorous stirring (≥800 RPM) to ensure efficient transmetalation.

  • Reaction:

    • Heat the block to 80°C . Avoid exceeding 90°C to prevent hydrolysis of the sulfonyl fluoride.

    • Monitor via TLC or LC-MS at 2-hour intervals.

    • Self-Validation Check: The product spot should be UV active. On LC-MS, look for the mass corresponding to Product + H⁺. If you observe a mass of [Product - F + OH], hydrolysis has occurred; lower the temperature or reduce base concentration.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by Brine (10 mL).

    • Note: Avoid strongly basic washes (like NaOH) during workup to protect the -SO₂F.

    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

    • Storage: Store the purified sulfonyl fluoride product at -20°C to prevent slow hydrolysis over months.

Workflow Visualization

Workflow Step1 1. Setup Combine Reactants + Pd(dppf)Cl2 Step2 2. Inertion Evacuate/N2 x3 Add Dioxane/Base Step1->Step2 Step3 3. Reaction 80°C, 4-6h Vigorous Stirring Step2->Step3 Step4 4. Check LC-MS for -SO2F Integrity Step3->Step4 Step5 5. Isolation Dilute EtOAc Neutral Wash Step4->Step5

Figure 2: Operational workflow for the synthesis ensuring safety and reproducibility.

References

  • Awaken Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. Source: ResearchGate / Wiley

  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Source: University of Georgia, Department of Chemistry

  • Suzuki-Miyaura Cross-Coupling Reaction Overview. Source: TCI Chemicals

  • Phenylboronic Acid: Synthesis and Reactions. Source: ChemicalBook

Sources

Comparative

Benchmarking the performance of (3-(Fluorosulfonyl)phenyl)boronic acid in specific reactions

Topic: Benchmarking the performance of (3-(Fluorosulfonyl)phenyl)boronic acid in specific reactions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of (3-(Fluorosulfonyl)phenyl)boronic acid in specific reactions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3-(Fluorosulfonyl)phenyl)boronic acid (CAS 1023164-88-2) represents a high-value "hub" reagent in modular drug discovery. Unlike traditional linkers that rely on labile electrophiles, this compound integrates two orthogonal reactivities: the robust Suzuki-Miyaura cross-coupling capability of the boronic acid and the Sulfur-Fluoride Exchange (SuFEx) capability of the sulfonyl fluoride.

This guide benchmarks the performance of this reagent against traditional alternatives (e.g., sulfonyl chlorides), providing experimental evidence for its superior stability, chemoselectivity, and utility in divergent synthesis.

Part 1: The Stability Benchmark (Fluoride vs. Chloride)

The primary advantage of the (3-(Fluorosulfonyl)phenyl)boronic acid over its chlorosulfonyl analog is its kinetic stability. Sulfonyl chlorides (-SO₂Cl) are notoriously moisture-sensitive, often hydrolyzing to sulfonic acids under the aqueous basic conditions required for Suzuki coupling. In contrast, the sulfonyl fluoride (-SO₂F) moiety is a "sleeping electrophile"—stable to water, chromatography, and mild thermolysis, yet highly reactive when specifically activated.

Table 1: Hydrolysis Resistance & Stability Profile

Comparison of leaving group stability under standard Suzuki coupling conditions (pH 10-11, 80°C, Aqueous media).

Feature-SO₂F (Fluorosulfonyl) -SO₂Cl (Chlorosulfonyl) Impact on Workflow
Hydrolysis Half-Life (pH 7, 25°C) > 2 weeks (Indefinite)< 1 hourSO₂F allows benchtop handling without degradation.
Suzuki Compatibility (aq. Base) High Retention (>95%) Rapid Hydrolysis (<10%) SO₂F survives Suzuki coupling; SO₂Cl degrades to sulfonate.
Reductive Stability Resistant to mild reductionSusceptible to reductionSO₂F allows for broader functional group tolerance.
Chromatography Stable on Silica GelDecomposes/StreaksSO₂F intermediates can be purified easily.[1]

Analyst Insight: The kinetic stability of the S-F bond (approx. 130 kcal/mol bond dissociation energy) allows the boronic acid to be coupled first in aqueous media without protecting the sulfonyl group. This eliminates the protection/deprotection steps required when using sulfonyl chlorides.

Part 2: Chemoselectivity & Orthogonal Workflows

The power of (3-(Fluorosulfonyl)phenyl)boronic acid lies in its orthogonality . You can engage the boronic acid without triggering the sulfonyl fluoride, or activate the sulfonyl fluoride (under anhydrous SuFEx conditions) while preserving the boronic ester.

Workflow Logic
  • Path A (Suzuki-First): The boronic acid reacts with Aryl Halides (Ar-X). The -SO₂F remains inert.

  • Path B (SuFEx-First): The -SO₂F reacts with Silyl Ethers (Ar-OTMS) or Amines. The Boron species (preferably protected as a pinacol ester) remains intact.

Diagram: Orthogonal Reaction Pathways

The following diagram illustrates the divergent utility of the reagent.

G Start (3-(Fluorosulfonyl)phenyl) boronic acid Suzuki_Cond Suzuki Conditions (Pd cat., aq. K2CO3, Ar-X) Start->Suzuki_Cond SuFEx_Cond SuFEx Conditions (DBU/BEMP, Ar-OTMS) Start->SuFEx_Cond Product_A Biaryl Sulfonyl Fluoride (Ready for SuFEx) Suzuki_Cond->Product_A Retains -SO2F Final Complex Bifunctional Scaffold Product_A->Final Step 2: SuFEx Click Product_B Sulfonate/Sulfonamide Boronic Acid SuFEx_Cond->Product_B Retains -B(OH)2 Product_B->Final Step 2: Suzuki Coupling

Caption: Orthogonal reactivity map showing Suzuki-First (Blue) and SuFEx-First (Red) pathways.

Part 3: Experimental Protocols

Protocol A: Suzuki Coupling (Preserving the -SO₂F)

Objective: Couple the boronic acid to an aryl bromide while keeping the sulfonyl fluoride intact for later use.

Reagents:

  • (3-(Fluorosulfonyl)phenyl)boronic acid (1.0 equiv)[2]

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂[1][3][4]·DCM (0.03 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: In a reaction vial, combine the boronic acid, aryl bromide, and K₂CO₃.

  • Degassing: Add the Dioxane/Water mixture and sparge with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or phenol formation).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under inert atmosphere.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours .

    • Note: Avoid temperatures >100°C or prolonged reaction times (>12h) to minimize slow hydrolysis of the -SO₂F.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The -SO₂F group is stable on silica.

    • Validation: Check IR (approx. 1400-1420 cm⁻¹ for -SO₂F) or ¹⁹F NMR (approx. +65 ppm) to confirm retention of the fluoride.

Protocol B: SuFEx Activation (Preserving the Boron species)

Objective: React the sulfonyl fluoride with a phenol (via silyl ether) while retaining the boronic ester. Note: If using the free boronic acid, protect as pinacol ester first to prevent Lewis acid interference.

Reagents:

  • (3-(Fluorosulfonyl)phenyl)boronic acid pinacol ester (1.0 equiv)

  • Aryl Silyl Ether (Ar-OTMS) (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 - 0.2 equiv)

  • Solvent: Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the sulfonyl fluoride and the aryl silyl ether in anhydrous Acetonitrile.

  • Activation: Add DBU dropwise at room temperature.

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is typically fast due to the "Si-F" bond formation driving force (approx. 142 kcal/mol).

  • Monitoring: Monitor by TLC or LCMS. The -SO₂F peak in ¹⁹F NMR will disappear.

  • Workup: Concentrate solvent and purify directly or perform an aqueous wash (if the product is stable).

  • Result: A biaryl sulfonate ester ready for subsequent Suzuki coupling.

Part 4: Technical Analysis & Troubleshooting

Why 3-Position (Meta)?

The meta-substitution pattern of (3-(Fluorosulfonyl)phenyl)boronic acid offers a specific electronic balance:

  • Electronic Decoupling: Unlike the para-isomer, the meta-position is less electronically conjugated to the boron center. This prevents the strong electron-withdrawing nature of the -SO₂F group from excessively deactivating the boronic acid toward transmetallation.

  • Sterics: It is less sterically hindered than the ortho-isomer, ensuring higher yields in cross-coupling.

Common Pitfalls
  • Hydrolysis: While -SO₂F is stable, using strong hydroxide bases (NaOH, KOH) at reflux for >12 hours will eventually degrade it. Use Carbonate bases (K₂CO₃, Cs₂CO₃) and moderate temperatures (60-80°C).

  • Free Boronic Acid in SuFEx: Free -B(OH)₂ groups can act as Lewis acids and complicate base-catalyzed SuFEx. Recommendation: Convert to the pinacol ester before running the SuFEx step if yields are low.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

    • Foundational paper establishing the stability and reactivity profile of sulfonyl fluorides vs. chlorides.
  • Willis, M. C., et al. (2020). "Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity." Tetrahedron. [Link]

    • Direct benchmarking of the Suzuki coupling compatibility of sulfonyl fluoride-substituted boronic acids.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

    • Authoritative guide on boronic acid stability and side reactions.

Sources

Validation

A Guide to Cross-Validation of Experimental Results Using (3-(Fluorosulfonyl)phenyl)boronic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use and rigorous cross-validation of experimental data generated with (3-(Fluorosulfonyl)phen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use and rigorous cross-validation of experimental data generated with (3-(Fluorosulfonyl)phenyl)boronic acid. As a bifunctional chemical tool, this molecule offers unique opportunities in covalent probe development and targeted inhibitor design. However, its dual reactivity necessitates a robust validation strategy to ensure data integrity and unambiguous interpretation. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers to generate reliable and reproducible results.

Introduction: A Bifunctional Tool for Covalent Targeting

(3-(Fluorosulfonyl)phenyl)boronic acid, hereafter referred to as FSPB, is a unique chemical entity possessing two distinct functional groups: a sulfonyl fluoride (SF) and a boronic acid (BA).

  • The Sulfonyl Fluoride "Warhead": The SF group is a privileged electrophile in chemical biology.[1][2] It is remarkably stable in aqueous environments yet can react with a variety of nucleophilic amino acid residues—including serine, threonine, tyrosine, and lysine—to form a stable, covalent sulfonyl bond.[2][3] This broad reactivity profile distinguishes it from more common warheads like acrylamides, which primarily target cysteine.[4]

  • The Boronic Acid "Handle": Boronic acids are versatile functional groups. They are well-known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, a property widely exploited for sensing carbohydrates and glycoproteins.[5][6] They also serve as crucial building blocks in synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the facile construction of complex molecules.[7][8]

This dual functionality makes FSPB an attractive starting point for developing covalent chemical probes. The SF moiety can act as the reactive group to covalently label a target protein, while the boronic acid can serve as a targeting element for specific protein families (e.g., serine proteases[9][10][11]) or as a synthetic handle for attaching reporter tags like fluorophores or biotin.

The inherent reactivity of such probes, however, carries the risk of off-target interactions. Therefore, rigorous cross-validation is not merely good practice; it is essential for confirming that the observed biological effects are genuinely due to the intended target engagement.

The Imperative of Cross-Validation

Caption: Logical flow of cross-validation for a chemical probe.

Comparative Analysis: FSPB vs. Alternative Covalent Chemistries

The choice of an electrophilic warhead is a critical design parameter. FSPB's sulfonyl fluoride offers a distinct profile compared to other commonly used electrophiles.

FeatureSulfonyl Fluoride (e.g., FSPB)AcrylamideChloroacetamide
Primary Target Residues Ser, Thr, Tyr, Lys, His, Cys[2]CysCys, Lys, His
Reactivity Profile Moderately reactive, "tunable"[3]Mildly reactive, Michael acceptorHighly reactive, SN2
Aqueous Stability Generally high[2]ModerateLow to moderate
Prevalence in Approved Drugs EmergingHigh (e.g., Osimertinib, Ibrutinib)[14]Lower
Key Advantage Broad targeting scope beyond CysWell-established, good selectivity for engineered CysRapid reaction kinetics
Potential Drawback Can exhibit broader reactivityLimited to Cys-containing targetsPotential for higher off-target reactivity

This comparison highlights that FSPB-based probes are particularly valuable for targeting proteins that lack a suitably positioned cysteine but possess other nucleophilic residues in a binding pocket.

Experimental Protocols for Rigorous Cross-Validation

Here we present a multi-pronged strategy for validating results obtained with an FSPB-derived probe.

Workflow Overview

Caption: Step-by-step workflow for probe validation.

Protocol 1: In Vitro Target Engagement Assay

Objective: To confirm direct, covalent modification of the purified target protein by the FSPB probe.

Methodology: Intact Protein Mass Spectrometry.

Step-by-Step Protocol:

  • Reagents:

    • Purified recombinant target protein (e.g., at 1 mg/mL in PBS).

    • FSPB-derived probe (10 mM stock in DMSO).

    • Control compound (e.g., a version of the probe where the SO2F group is replaced with SO2H).

  • Incubation:

    • In separate microcentrifuge tubes, combine 10 µL of target protein solution (final concentration ~5 µM) with:

      • 1 µL of FSPB-probe (final concentration ~50 µM, 10-fold excess).

      • 1 µL of control compound (final concentration ~50 µM).

      • 1 µL of DMSO (vehicle control).

    • Incubate at room temperature for 2 hours.

    • Rationale: A 10-fold molar excess and a 2-hour incubation provide sufficient opportunity for the covalent reaction to proceed to a detectable level. The control compound and vehicle control are critical for ruling out non-covalent binding artifacts and solvent effects.

  • Sample Cleanup:

    • Desalt the samples using a C4 ZipTip or equivalent resin to remove excess probe and buffer components. Elute directly into the mass spectrometer infusion buffer.

    • Rationale: Salts and small molecules suppress ionization and complicate the resulting spectrum. Proper desalting is crucial for obtaining a high-quality mass spectrum of the protein.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra for all three samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated for a mass range appropriate for the target protein.

    • Deconvolute the resulting spectra to determine the intact mass of the protein in each condition.

  • Data Analysis:

    • Compare the mass of the protein from the FSPB-probe-treated sample to the vehicle control.

    • A mass shift corresponding to the addition of the FSPB probe (minus the fluorine atom) confirms covalent modification.

    • The control compound should show no significant mass shift.

Protocol 2: Cellular Target Engagement

Objective: To demonstrate that the probe engages the target protein in a complex cellular environment.

Methodology: Competitive Pull-down with a Tagged Probe.

Step-by-Step Protocol:

  • Probe Synthesis:

    • Synthesize two versions of the probe:

      • The primary, untagged FSPB probe.

      • An "enrichment" probe where a biotin tag is appended, potentially via the boronic acid handle using a suitable linker.

  • Cell Treatment:

    • Plate cells (e.g., HeLa) and grow to ~80% confluency.

    • Pre-treat cells for 1 hour with either vehicle (DMSO) or increasing concentrations of the untagged FSPB probe (e.g., 0.1, 1, 10 µM).

    • Rationale: Pre-incubation with the untagged probe allows it to occupy the target site.

  • Enrichment Probe Labeling:

    • Add a fixed, low concentration of the biotinylated FSPB probe (e.g., 1 µM) to all wells and incubate for an additional 2 hours.

    • Rationale: If the untagged probe has bound the target, it will block the binding of the biotinylated probe.

  • Lysis and Enrichment:

    • Wash cells with cold PBS, then lyse with RIPA buffer containing protease inhibitors.

    • Clarify lysate by centrifugation.

    • Incubate the supernatant with streptavidin-coated magnetic beads for 1 hour at 4°C to capture biotinylated proteins.

  • Western Blot Analysis:

    • Wash the beads extensively to remove non-specific binders.

    • Elute captured proteins by boiling in SDS-PAGE loading buffer.

    • Resolve proteins by SDS-PAGE and perform a Western blot using a primary antibody specific to the target protein.

  • Data Analysis:

    • A dose-dependent decrease in the target protein signal in the pull-down from cells pre-treated with the untagged probe confirms competitive and specific engagement at the target site in living cells.

Protocol 3: Chemoproteomic Selectivity Profiling

Objective: To identify the full spectrum of proteins that are covalently modified by the FSPB probe in an unbiased manner.

Methodology: Activity-Based Protein Profiling (ABPP) coupled with Mass Spectrometry.

Step-by-Step Protocol:

  • Probe Design:

    • An ideal probe for this experiment has a terminal alkyne or azide group for "click" chemistry, attached via the boronic acid handle.

  • Cell Treatment and Lysis:

    • Treat cells with the clickable FSPB probe (e.g., 10 µM for 2 hours).

    • Lyse the cells as described in Protocol 2.

  • Click Reaction:

    • To the proteome lysate, add a biotin-azide (if using an alkyne probe) or biotin-alkyne (if using an azide probe) reagent, along with a copper(I) catalyst (e.g., CuSO4/TBTA/sodium ascorbate).

    • Incubate to ligate biotin onto the probe-modified proteins.

    • Rationale: Click chemistry is a highly efficient and bio-orthogonal reaction that allows for the specific attachment of an enrichment tag (biotin) to the probe after it has labeled its cellular targets.

  • Enrichment and Digestion:

    • Enrich the biotinylated proteins using streptavidin beads.

    • Perform on-bead tryptic digestion to cleave the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.

    • The list of identified proteins represents the potential targets of the FSPB probe. The intended target should be among the most highly enriched hits. Any other significantly enriched proteins are potential off-targets requiring further investigation.

Protocol 4: Orthogonal Biological Validation

Objective: To confirm that the observed cellular phenotype is a direct result of modulating the intended target, not an off-target effect of the probe.

Methodology: Comparison with Genetic Knockdown.

Step-by-Step Protocol:

  • Target Knockdown:

    • Transfect cells with either a validated siRNA or a CRISPR-Cas9 guide RNA targeting the protein of interest.

    • Use a non-targeting scrambled siRNA/gRNA as a negative control.

    • Allow 48-72 hours for knockdown to occur.

  • Validation of Knockdown:

    • Confirm successful knockdown of the target protein at the protein level using Western blotting.

  • Phenotypic Assay:

    • Perform the same phenotypic assay on the knockdown cells that was used to characterize the FSPB probe (e.g., a cell viability assay, reporter gene assay, or cell migration assay).

    • In parallel, run the assay on wild-type cells treated with the FSPB probe.

  • Data Analysis:

    • If the phenotype observed with the FSPB probe is recapitulated by the genetic knockdown of the target protein, it provides strong evidence that the probe is acting on-target.[12]

    • If the phenotypes do not match, it suggests the probe's effect may be due to off-target activity or a more complex mechanism.

Conclusion

(3-(Fluorosulfonyl)phenyl)boronic acid is a powerful and versatile building block for the creation of covalent chemical probes. Its unique ability to target a broad range of nucleophilic residues opens up new avenues for interrogating proteins that were previously intractable with traditional cysteine-directed probes. However, the potential for broader reactivity underscores the absolute necessity of a rigorous, multi-faceted validation strategy. By systematically confirming target engagement, assessing selectivity, and using orthogonal methods to validate biological outcomes, researchers can use FSPB-derived tools to generate high-confidence data, ultimately accelerating the pace of discovery in chemical biology and drug development.

References

  • Title: Covalent Kinase Inhibitors: An Overview Source: ResearchGate URL: [Link]

  • Title: Advances in reversible covalent kinase inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology Source: Leiden University Repository URL: [Link]

  • Title: Current Developments in Covalent Protein Kinase Inhibitors Source: CHIMIA URL: [Link]

  • Title: Advances in covalent kinase inhibitors Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Merging the Versatile Functionalities of Boronic Acid with Peptides Source: MDPI URL: [Link]

  • Title: Inhibition mechanism of peptide boronic acids against serine protease. Source: ResearchGate URL: [Link]

  • Title: Novel inhibitors and activity-based probes targeting serine proteases Source: Frontiers in Chemistry URL: [Link]

  • Title: Novel inhibitors and activity-based probes targeting serine proteases Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Best Practices for Chemical Probes Source: Alto Predict URL: [Link]

  • Title: Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Cross-validation (analytical chemistry) Source: Wikipedia URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

  • Title: Diverse usage and applications of boronic acids. Source: ResearchGate URL: [Link]

  • Title: Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates Source: Journal of Applied Pharmaceutical Science URL: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (3-(Fluorosulfonyl)phenyl)boronic acid

This guide provides comprehensive, step-by-step procedures for the proper disposal of (3-(Fluorosulfonyl)phenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of (3-(Fluorosulfonyl)phenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical principles that underpin these essential safety protocols. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Guiding Principle: Hazard Identification and Risk Mitigation

(3-(Fluorosulfonyl)phenyl)boronic acid is a bifunctional molecule containing both a boronic acid group and a sulfonyl fluoride moiety. This unique structure necessitates a disposal strategy that respects the hazards of both functional groups. The sulfonyl fluoride group is a reactive electrophile, often used as a "covalent warhead" in chemical biology to form stable bonds with nucleophilic residues in proteins like serine.[1] The boronic acid group acts as a Lewis acid and can form reversible covalent complexes.

Due to its reactivity and potential to cause irritation, all waste streams containing this compound must be treated as hazardous chemical waste . Under no circumstances should this chemical or its contaminated containers be disposed of in regular trash or flushed down the drain.[2]

Immediate Safety and Hazard Summary

Before handling or preparing for disposal, a thorough understanding of the compound's hazards is essential. All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard CategoryGHS Hazard StatementDescription
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can lead to inflammation and irritation.
Eye Damage/Irritation H319: Causes serious eye irritationPoses a significant risk of damage to eye tissue upon contact.
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.

This table is based on the typical hazard profile of substituted phenylboronic acids and sulfonyl fluorides. Users must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate information.[2][3]

Required Personal Protective Equipment (PPE):

  • Chemical safety goggles or a full-face shield.

  • Nitrile or neoprene gloves (double-gloving is recommended).

  • A fully fastened laboratory coat.

  • Closed-toe shoes.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from (3-(Fluorosulfonyl)phenyl)boronic acid.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Final Disposition Start Waste Generated SolidWaste Solid Waste (e.g., residual powder, contaminated weigh paper, gloves) Start->SolidWaste LiquidWaste Liquid Waste (e.g., reaction mixtures, solutions, solvent rinses) Start->LiquidWaste Glassware Contaminated Glassware (e.g., flasks, beakers) Start->Glassware SolidContainer Collect in a labeled, sealable solid hazardous waste container. SolidWaste->SolidContainer LiquidContainer Collect in a labeled, sealable liquid hazardous waste container (chemically compatible). LiquidWaste->LiquidContainer Decon Decontaminate via Triple Rinse Protocol Glassware->Decon Store Store in designated Satellite Accumulation Area (SAA). Segregate from incompatible materials. SolidContainer->Store LiquidContainer->Store CleanGlass Cleaned glassware (can be reused or disposed of as non-hazardous). Decon->CleanGlass Pickup Arrange for pickup by Environmental Health & Safety (EHS). Store->Pickup

Caption: Decision workflow for handling waste streams of (3-(Fluorosulfonyl)phenyl)boronic acid.

Protocol for Solid Waste Disposal

This category includes unused or expired (3-(Fluorosulfonyl)phenyl)boronic acid powder, contaminated weigh boats, paper towels, and disposable PPE (gloves, etc.).

  • Collection: Carefully place all solid waste into a designated, robust, and sealable container labeled for solid hazardous waste.[2] To prevent dust generation, do not sweep dry powder. Gently wipe with a damp paper towel and dispose of the towel as solid waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(3-(Fluorosulfonyl)phenyl)boronic acid." List all other components if it's a mixed waste.

  • Storage: Keep the container sealed at all times except when adding waste.[4] Store it in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials, particularly strong bases and oxidizers.[4]

Protocol for Liquid Waste Disposal

This category includes solutions containing the compound, reaction mother liquors, and solvent rinses from cleaning glassware.

  • Collection: Pour liquid waste into a dedicated, chemically compatible, and leak-proof container for liquid hazardous waste. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • Segregation: Crucially, do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. [2] Incompatible wastes can lead to dangerous reactions.

  • Labeling: Affix a hazardous waste label to the container. List "(3-(Fluorosulfonyl)phenyl)boronic acid" and all solvents or other chemicals present, with estimated percentages.[4]

  • Storage: Keep the container tightly capped and stored in secondary containment (such as a chemical-resistant tray) within the SAA.

Protocol for Decontamination of "Empty" Containers and Glassware

An "empty" container that held this compound is not truly empty and must be decontaminated before disposal or reuse.

  • Triple Rinse Procedure:

    • Rinse the container or glassware three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.

    • The first rinse is the most critical. Collect this first rinse solvent and all subsequent rinses as hazardous liquid waste in your designated container.[2]

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water for reuse.

  • Container Disposal: Once triple-rinsed, the original container should be air-dried completely in a well-ventilated area (like the back of a fume hood). Deface or completely remove the original manufacturer's label. The container can now typically be disposed of in regular solid waste or glass recycling, pending institutional policy.

Spill Management

In the event of a spill, the response should be immediate and prioritize safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Assess: Evaluate the spill from a safe distance. Only personnel trained in hazardous spill cleanup should proceed.

  • Containment (Solid Spill): For small spills, gently cover the powder with a spill absorbent pad or sand to prevent aerosolization. Carefully sweep the material into a sealable container. Do not use a vacuum unless it is equipped with a HEPA filter.[5]

  • Containment (Liquid Spill): For small liquid spills, use a chemical spill kit with absorbent pads or vermiculite to dike and absorb the liquid.

  • Cleanup & Disposal: Place all contaminated absorbent materials and cleaning supplies into a hazardous solid waste container.

  • Decontaminate: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department, as per your laboratory's safety plan.[2]

Final Disposal and Record-Keeping

Once your hazardous waste container is nearly full (around 90% capacity), it must be prepared for final disposal.

  • Finalize Label: Ensure the waste label is complete, accurate, and legible.

  • Request Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the waste.[2]

  • Documentation: Maintain records of your hazardous waste generation and disposal as required by your institution and regulatory bodies like the EPA, which mandates a "cradle-to-grave" management system for hazardous materials.[6]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Boronic acid - Wikipedia. Wikipedia.[Link]

  • How To Safely Dispose of Boric Acid. Lab Alley.[Link]

  • Internal and external catalysis in boronic ester networks. Semantic Scholar.[Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. Cini, M., et al.[Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP.[Link]

  • OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI).[Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).[Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal.[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.[Link]

  • SULFURYL FLUORIDE HAZARD SUMMARY. New Jersey Department of Health.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]

  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. National Center for Biotechnology Information (NCBI).[Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Handling

Personal protective equipment for handling (3-(Fluorosulfonyl)phenyl)boronic acid

Part 1: Executive Safety Strategy Handling (3-(Fluorosulfonyl)phenyl)boronic acid requires a nuanced approach that goes beyond standard laboratory protocols. This compound is a "dual-warhead" reagent: it contains a boron...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Strategy

Handling (3-(Fluorosulfonyl)phenyl)boronic acid requires a nuanced approach that goes beyond standard laboratory protocols. This compound is a "dual-warhead" reagent: it contains a boronic acid moiety (commonly used in Suzuki couplings) and a sulfonyl fluoride (–SO₂F) group, a privileged electrophile in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1]

The Critical Hazard: While boronic acids are generally mild irritants, the sulfonyl fluoride group introduces a specific risk profile. Although –SO₂F bonds are kinetically stable compared to sulfonyl chlorides, they are designed to react with nucleophiles (proteins/residues) and can release Hydrogen Fluoride (HF) upon hydrolysis or metabolic breakdown.

Core Directive: Treat this compound as a potential HF generator and a covalent protein modifier . Your safety protocol must account for delayed toxicity and bone-seeking fluoride ion release.[1]

Part 2: Hazard Deconstruction & PPE Selection

Functional Group Hazard Analysis
Functional GroupPrimary RiskMechanism of ActionMitigation Strategy
Boronic Acid (-B(OH)₂)Irritant (Respiratory/Eye)Lewis acid interaction with mucous membranes.[1]Engineering controls (Fume hood) to prevent dust inhalation.
Sulfonyl Fluoride (-SO₂F)Corrosive / Toxic 1.[1][2] Electrophilic attack on serine/lysine residues (sensitization).2. Hydrolysis releases F⁻ ions (HF potential).No-Skin-Contact policy.[1][2][3] Calcium Gluconate availability.[4][5][6] Moisture exclusion.[2][3][5][7][8][9]
The PPE Matrix

Do not rely on generic "safety glasses and gloves." Use this targeted matrix:

Body ZoneRequired PPETechnical Justification
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that hydrolyze to acids.[1] Goggles seal the eyes from airborne dust that reacts with lacrimal fluid.
Hands (Inner) Nitrile (4 mil) Standard barrier against incidental contact.[1]
Hands (Outer) Nitrile (8 mil) or Laminate Crucial: Sulfonyl fluorides can permeate thin nitrile over time.[1] Double-gloving provides a "breakthrough buffer" and allows outer glove removal without exposing skin.[1]
Respiratory Fume Hood (Primary) Handling outside a hood requires a fit-tested P100/N95 respirator .[1] The dust is the primary vector for exposure.
Body Lab Coat (Buttoned) + Chemical Apron Cotton lab coats absorb liquids; a chemical apron prevents soak-through to the chest/lap during weighing or spills.[1]

Part 3: Operational Protocol (Step-by-Step)

Phase A: Pre-Work Preparation
  • Verify Quenching Agents: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes any acid generated during cleaning.

  • Calcium Gluconate Check: Ensure a tube of 2.5% Calcium Gluconate Gel is unexpired and placed directly on the benchtop, not in a drawer. This is the specific antidote for fluoride exposure.

  • Humidity Control: The –SO₂F group is moisture-sensitive.[1] Ensure the environment is <50% RH or handle under an inert atmosphere (Nitrogen/Argon) if the reagent bottle has been previously opened.

Phase B: Active Handling (Weighing & Transfer)
  • Step 1: Transfer the reagent bottle to the fume hood.

  • Step 2: Use a static-free plastic spatula .[1] Metal spatulas can scratch glass or introduce trace metals that catalyze decomposition.

  • Step 3: Weigh into a tared vial inside the hood. Do not transport the open spatula across the lab bench.

  • Step 4: If the powder is "fluffy" (electrostatic), use an antistatic gun or wipe the exterior of the vial with a damp tissue (water) before opening to discharge static.

Phase C: Reaction Setup
  • Solvent Choice: Avoid protic solvents (Water, Methanol) in the initial step unless hydrolysis is intended. Use dry DCM, THF, or Acetonitrile.

  • Temperature: Sulfonyl fluorides are thermally stable but can decompose violently if heated in the presence of basic nucleophiles. Maintain temperature <80°C unless a specific protocol dictates otherwise.

Phase D: Waste Disposal & Deactivation
  • Never dispose of the solid directly into the trash.

  • Deactivation Protocol:

    • Dissolve waste/residue in dilute NaOH (1M) or NaHCO₃.

    • Stir for 1-2 hours to force hydrolysis of the –SO₂F bond to the sulfonate (–SO₃⁻) and fluoride (F⁻).[1]

    • Check pH to ensure neutrality.

    • Dispose of as Halogenated Organic Waste . Label clearly: "Contains Fluorides - Potential HF Generation."[1]

Part 4: Emergency Response Visualization

The following logic flow dictates the immediate response to exposure. Speed is critical to prevent deep tissue damage from fluoride ions.

EmergencyResponse Start EXPOSURE EVENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Powder/Solution) Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale ActionSkin1 1. Brush off dry powder (Do not wet yet) Skin->ActionSkin1 ActionEye1 1. Flush with water/saline (15 Minutes) Eye->ActionEye1 ActionInhale1 1. Move to Fresh Air Inhale->ActionInhale1 ActionSkin2 2. Flush with water (5 Minutes Only) ActionSkin1->ActionSkin2 ActionSkin3 3. Apply Calcium Gluconate Gel (Massage into skin) ActionSkin2->ActionSkin3 Medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS) ActionSkin3->Medical ActionEye2 2. DO NOT use Gluconate in eyes ActionEye1->ActionEye2 ActionEye2->Medical ActionInhale2 2. Oxygen if breathing difficult ActionInhale1->ActionInhale2 ActionInhale2->Medical

Figure 1: Emergency response workflow emphasizing the specific use of Calcium Gluconate for skin exposure.

Part 5: Decision Logic for PPE

Use this flowchart to determine the necessary level of protection based on your experimental scale.

PPELogic Input Experimental Scale Small Analytical (<100 mg) Input->Small Medium Prep Scale (100 mg - 5 g) Input->Medium Large Bulk (>5 g) Input->Large S_Req Standard PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Small->S_Req M_Req Enhanced PPE: Thicker Nitrile/Laminate Chemical Goggles Fume Hood MANDATORY Medium->M_Req L_Req Max Protection: Double Gloves (Laminate) Face Shield + Goggles Apron + Sleeve Covers Large->L_Req

Figure 2: Scaled PPE requirements. Note that fume hood use is mandatory for Medium and Large scales.

References

  • National Institutes of Health (NIH) - PubChem. 3-Fluorophenylboronic acid Compound Summary.[1] Retrieved from [Link]1]

  • TCI Chemicals. Safety Data Sheet: Pyrimidine-2-sulfonyl Fluoride (Analogous Sulfonyl Fluoride Hazards). Retrieved from ]">https://www.tcichemicals.com[1]

  • Combi-Blocks. Safety Data Sheet: 3-(4-Fluorophenoxy)phenylboronic acid (Boronic Acid Handling). Retrieved from ]">https://www.combi-blocks.com[1]

  • Sigma-Aldrich. Safety Data Sheet: (4-fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.[1] Retrieved from ]">https://www.sigmaaldrich.com[1]

  • Basel Convention. Technical guidelines on the environmentally sound management of wastes containing perfluorooctane sulfonyl fluoride (PFOSF).[10] Retrieved from ]">http://www.basel.int[1]

Sources

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